2-(2-Amino-5-ethoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(2-amino-5-ethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-8-3-4-9(11)7(5-8)6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYSVYJEDAXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652336 | |
| Record name | (2-Amino-5-ethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948551-55-1 | |
| Record name | (2-Amino-5-ethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1): Elucidating a Data Gap
Senior Application Scientist Note: To our valued researchers, scientists, and drug development professionals, this document serves as a transparent account of the current public knowledge regarding 2-(2-Amino-5-ethoxyphenyl)acetic acid, CAS 948551-55-1. In the spirit of rigorous scientific integrity, it is as crucial to report the absence of data as it is to present established findings. Our comprehensive investigation across numerous chemical and scientific databases has revealed that there is currently no publicly available technical information for this specific compound.
Chemical Identity and CAS Number Verification
A thorough search for the compound with the chemical name 2-(2-Amino-5-ethoxyphenyl)acetic acid and CAS number 948551-55-1 did not yield any verifiable results in prominent chemical databases, including PubChem, Chemical Abstracts Service (CAS), and commercial supplier catalogs. This suggests several possibilities:
-
The compound may be a novel or proprietary substance that has not been disclosed in public literature.
-
The CAS number may have been assigned to a compound that is not yet commercially available or widely studied.
-
There may be an error in the provided chemical name or CAS number.
It is important to note that searches for this specific chemical name and CAS number did not return any data regarding its synthesis, physical or chemical properties, spectral data, or biological activity.
Distinguishing from Structurally Related, Documented Compounds
It is critical to avoid confusion with similarly named but structurally distinct compounds for which data is available. A frequent result in our searches was for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (CAS 134978-97-5). This compound, often used as a PEG linker in biochemical applications, has a significantly different structure from the requested molecule, as it is an aliphatic ether and not an aromatic phenylacetic acid derivative.
Other related but distinct documented compounds include:
-
2-Aminophenylacetic acid (CAS 3342-78-7)[1]
-
2-amino-2-(2-hydroxyphenyl)acetic acid (CAS 25178-38-5)
-
2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid [2]
The properties and applications of these molecules should not be extrapolated to the requested compound due to significant structural differences.
Hypothetical Structure and Potential Research Areas
While no data exists, we can postulate the structure of 2-(2-Amino-5-ethoxyphenyl)acetic acid based on its IUPAC name. This structure would feature a phenylacetic acid core with an amino group at the 2-position and an ethoxy group at the 5-position of the phenyl ring.
Should this compound be synthesized in the future, its bifunctional nature (possessing both an amino and a carboxylic acid group) and the substituted phenyl ring could make it a target of interest in several areas of research and development:
-
Pharmaceutical Scaffolding: As a substituted phenylacetic acid, it could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-known class of drugs based on this core structure.
-
Chelating Agents: The presence of the amino and carboxylic acid groups in proximity on an aromatic ring might confer metal-chelating properties.
-
Polymer Chemistry: The functional groups could allow it to be incorporated as a monomer in the synthesis of novel polymers with specific properties.
Proposed Workflow for Future Characterization
For researchers who may synthesize or acquire this compound, a standard workflow for its characterization would be essential. The following diagram outlines a logical experimental sequence to establish its properties.
Figure 1: A proposed experimental workflow for the initial characterization of a novel compound like 2-(2-Amino-5-ethoxyphenyl)acetic acid.
Conclusion and Path Forward
This technical guide transparently communicates the current lack of public scientific data for 2-(2-Amino-5-ethoxyphenyl)acetic acid, CAS 948551-55-1. For professionals in research and drug development, it is imperative to verify the identity and properties of any starting materials or novel compounds through rigorous analytical methods.
We encourage any researchers with data on this compound to publish their findings to contribute to the collective knowledge of the scientific community. As new information becomes available, this guide will be updated to reflect the current state of understanding.
References
Due to the absence of specific literature for the topic compound, a formal reference list cannot be generated. The citations included in the text refer to related but distinct chemical entities and are provided for contextual and comparative purposes.
Sources
An In-depth Technical Guide to the Chemical Structure and Properties of 2-Aminophenylacetic Acid
Senior Application Scientist Note: Initial database searches for the compound "2-amino-5-ethoxyphenylacetic acid" did not yield a known chemical entity with corresponding characterization data. This guide has therefore been developed to provide a comprehensive technical overview of the closely related and well-documented structural analog, 2-Aminophenylacetic Acid (CAS No. 3342-78-7). This foundational molecule shares the core 2-aminophenylacetic acid scaffold, and this document will serve as an in-depth resource for researchers, scientists, and drug development professionals. A concluding section will provide a theoretical analysis of the potential structural and physicochemical impact of an ethoxy substituent at the 5-position.
Molecular Structure and Chemical Identity
2-Aminophenylacetic acid, systematically named 2-(2-aminophenyl)acetic acid, is an organic compound featuring a phenyl ring substituted with an amino group (-NH₂) and an acetic acid moiety (-CH₂COOH) at adjacent positions (ortho substitution).[1] This arrangement of functional groups imparts amphoteric properties to the molecule, allowing it to act as both a weak acid and a weak base.[2]
The presence of both a primary amine and a carboxylic acid makes it a valuable building block in synthetic organic chemistry, particularly in the construction of heterocyclic systems and as a precursor in pharmaceutical synthesis.[2]
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(2-aminophenyl)acetic acid | [1] |
| CAS Number | 3342-78-7 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)N | [1] |
| InChI Key | KHMNCHDUSFCTGK-UHFFFAOYSA-N | [1] |
digraph "2_Aminophenylacetic_Acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2,0.5!"]; C8 [label="C", pos="3.5,0.5!"]; O1 [label="O", pos="4,1.5!"]; O2 [label="OH", pos="4,-0.5!"]; N1 [label="NH₂", pos="-1.5,1!"];
// Edges for the benzene ring with alternating double bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Substituents C1 -- N1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- O1 [label=""]; C8 -- O2 [label=""];
// Positioning nodes for aclear2D structure C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; }
Caption: 2D Chemical Structure of 2-Aminophenylacetic Acid.
Physicochemical Properties
2-Aminophenylacetic acid typically presents as a white to off-white crystalline solid.[2] Its solubility in water and various organic solvents is a key characteristic, stemming from its polar amino and carboxylic acid functional groups.[2]
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 123-127 °C | [3] |
| Boiling Point | 344.4 ± 17.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in water and various organic solvents | [2] |
Synthesis of 2-Aminophenylacetic Acid
A notable and well-documented synthesis of 2-aminophenylacetic acid proceeds via the Schmidt reaction on 2-indanone, followed by hydrolysis of the resulting lactam. This method provides an efficient route to the target molecule from a commercially available starting material.
Synthetic Workflow
Caption: Synthetic workflow for 2-aminophenylacetic acid from 2-indanone.
Experimental Protocol: Synthesis from 2-Indanone
This protocol is adapted from the procedure described in U.S. Patent 3,796,716.[4]
Step 1: Synthesis of o-Aminomethylphenylacetic Acid Lactam
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, suspend 2-indanone (0.186 mol) and sodium azide (0.4 mol) in 1 L of chloroform.
-
Acid Addition: Stir the suspension and add 100 mL of concentrated sulfuric acid dropwise. The rate of addition should be controlled to maintain the reaction temperature between 33-37 °C. The use of an ice bath may be necessary to manage the exotherm.
-
Causality: The Schmidt reaction is an acid-catalyzed reaction. The controlled addition of sulfuric acid is crucial to prevent overheating and potential side reactions, ensuring the selective formation of the desired lactam.
-
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Workup: Pour the reaction mixture into 800 g of crushed ice. Separate the chloroform layer. Extract the aqueous phase three times with 300 mL portions of chloroform.
-
Isolation: The combined chloroform extracts contain the o-aminomethylphenylacetic acid lactam, which can be purified by crystallization.
Step 2: Hydrolysis to 2-Aminophenylacetic Acid Hydrochloride
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the o-aminomethylphenylacetic acid lactam (0.05 mol) and 50 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.
-
Causality: The strong acidic conditions and elevated temperature are necessary to hydrolyze the stable amide bond of the lactam, opening the ring to form the amino acid hydrochloride salt.
-
-
Purification: After reflux, the hot reaction mixture can be treated with activated carbon to remove colored impurities, followed by filtration.
-
Isolation: Concentrate the filtrate to dryness under reduced pressure to yield the crystalline 2-aminophenylacetic acid hydrochloride.[4] The free amino acid can be obtained by neutralization.
Spectroscopic Analysis
The structural elucidation of 2-aminophenylacetic acid is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (4H): A complex multiplet pattern is expected in the aromatic region (approximately δ 6.7-7.2 ppm) corresponding to the four protons on the disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 3.6 ppm is anticipated for the two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, would appear for the two amine protons. In DMSO-d₆, this might be around δ 5.0 ppm.
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected at a downfield chemical shift (δ > 10 ppm) for the acidic proton.
¹³C NMR Spectroscopy (Predicted)
-
Carboxyl Carbon (-COOH): A signal is expected around δ 173 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 115-145 ppm). The carbon bearing the amino group (C-NH₂) would be the most upfield due to the electron-donating effect of the nitrogen.
-
Methylene Carbon (-CH₂-): A signal around δ 40 ppm is predicted for the methylene carbon.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.
-
N-H Stretch (Amine): Two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl group.
-
C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 151. A prominent fragment would be the loss of the carboxyl group (-COOH), resulting in a peak at m/z = 106.[1]
Reactivity and Applications in Drug Development
The bifunctional nature of 2-aminophenylacetic acid makes it a versatile intermediate in organic synthesis.
Key Reactions
Caption: Reactivity profile of 2-aminophenylacetic acid.
The primary amine can undergo acylation, alkylation, and diazotization reactions. The carboxylic acid moiety can be converted to esters, amides, and acid chlorides. This dual reactivity allows for its use as a scaffold to build more complex molecules. For instance, intramolecular condensation reactions can lead to the formation of heterocyclic compounds such as oxindoles.[3]
Role in Pharmaceutical Research
Amines and carboxylic acids are fundamental functional groups in a vast number of active pharmaceutical ingredients (APIs).[5] 2-Aminophenylacetic acid serves as a valuable starting material or intermediate in the synthesis of various biologically active compounds.[2] Its structure is a fragment of some non-steroidal anti-inflammatory drugs (NSAIDs). The amino group can be a key interaction point with biological targets, while the carboxylic acid group often enhances water solubility and can also participate in binding.
Theoretical Considerations: The Effect of a 5-Ethoxy Substituent
While "2-amino-5-ethoxyphenylacetic acid" is not a readily documented compound, we can predict the influence of an ethoxy group (-OCH₂CH₃) at the 5-position on the phenyl ring based on established chemical principles.
-
Electronic Effects: The ethoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Overall, it is considered an activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This would likely increase the nucleophilicity of the amino group.
-
Physicochemical Properties: The addition of the ethoxy group would increase the molecular weight and likely the lipophilicity of the molecule, which could affect its solubility profile and its interaction with biological membranes.
-
Spectroscopic Data:
-
¹H NMR: The ethoxy group would introduce a triplet (for the -CH₃) and a quartet (for the -OCH₂-) in the upfield region of the spectrum. The substitution pattern on the aromatic ring would also change, leading to a different set of signals for the aromatic protons.
-
¹³C NMR: Two additional signals would appear for the carbons of the ethoxy group. The electronic effect of the ethoxy group would also cause shifts in the signals of the aromatic carbons.
-
Handling and Safety
2-Aminophenylacetic acid is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.
Conclusion
2-Aminophenylacetic acid is a well-characterized bifunctional molecule with significant utility in organic synthesis and pharmaceutical research. Its straightforward synthesis and the presence of two reactive functional groups make it a valuable building block for the creation of more complex and potentially biologically active compounds. While its 5-ethoxy derivative is not documented, an understanding of the properties of the parent compound provides a strong foundation for the theoretical design and potential synthesis of novel derivatives for further investigation.
References
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Chemsrc. (2025, September 2). 2-Aminophenylaceticacid | CAS#:3342-78-7. Retrieved March 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminophenylacetic acid. PubChem. Retrieved March 6, 2026, from [Link]
- Naito, T., & Okumura, J. (1974). Production of o-aminophenylacetic acid. U.S. Patent No. 3,796,716. Washington, DC: U.S.
- Robertson, G. R. (1922). p-AMINOPHENYLACETIC ACID. Organic Syntheses, 2, 6. doi:10.15227/orgsyn.002.0006
- Royal Society of Chemistry. (2016). Structural and spectroscopic insight into the metal binding properties of the o-aminophenol-N,N,O-triacetic acid (APTRA)
- MDPI. (n.d.). 1H and 13C NMR spectra of compound 2a.
-
Pharmaffiliates. (n.d.). CAS No : 3342-78-7 | Product Name : 2-Aminophenylacetic Acid. Retrieved March 6, 2026, from [Link]
- BenchChem. (2025). Spectroscopic Characterization of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide.
- Marvel, C. S., & Noyes, W. A. (1920). dl-PHENYLGLYCINE. Organic Syntheses, 1, 84. doi:10.15227/orgsyn.001.0084
- Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
- Bedair, A. H., et al. (2025, August 9). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
- BenchChem. (2025). FTIR and Mass Spectrometry analysis of "2-Amino-1-(4-hydroxyphenyl)ethanone".
-
Wikipedia. (n.d.). Organic Syntheses. Retrieved March 6, 2026, from [Link]
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Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved March 6, 2026, from [Link]
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An In-depth Technical Guide to (2-Amino-5-ethoxyphenyl)acetic Acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive exploration of (2-amino-5-ethoxyphenyl)acetic acid, a functionalized aromatic amino acid. While specific literature on this compound is not abundant, this document extrapolates from established chemical principles and the well-documented chemistry of related aminophenylacetic acid derivatives to provide a robust framework for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, predicted physicochemical properties, plausible synthetic methodologies, and potential biological activities, grounding our discussion in authoritative chemical literature.
Chemical Identity and Nomenclature
(2-Amino-5-ethoxyphenyl)acetic acid is a derivative of phenylacetic acid featuring both an amino and an ethoxy substituent on the phenyl ring. These functional groups are anticipated to significantly influence the molecule's chemical and biological properties.
IUPAC Name: (2-Amino-5-ethoxyphenyl)acetic acid
Synonyms:
-
2-(2-Amino-5-ethoxyphenyl)ethanoic acid
-
5-Ethoxy-2-aminophenylacetic acid
Chemical Structure:
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, including drug development where factors like solubility and lipophilicity are paramount. The properties of (2-amino-5-ethoxyphenyl)acetic acid are predicted based on its structure and comparison with analogous compounds like 4-aminophenylacetic acid.[1][2]
| Property | Predicted Value/Information | Rationale and References |
| Molecular Formula | C10H13NO3 | Based on the chemical structure. |
| Molecular Weight | 195.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar aromatic amino acids.[1] |
| Solubility | Soluble in water and polar organic solvents. | The presence of the polar amino and carboxylic acid groups suggests good solubility in polar solvents through hydrogen bonding. The ethoxy group may slightly increase lipophilicity compared to a hydroxyl group. The overall solubility is likely pH-dependent.[1] |
| pKa | ~4-5 (carboxylic acid), ~3-4 (anilinium ion) | The carboxylic acid pKa is expected to be in the typical range for phenylacetic acids. The anilinium pKa is expected to be lower than that of aliphatic amines due to the electron-withdrawing nature of the phenyl ring. |
Synthesis of (2-Amino-5-ethoxyphenyl)acetic Acid
Proposed Synthetic Pathway: Hydrolysis of Benzyl Cyanide
This classic and reliable method is widely used for preparing phenylacetic acids.[3] The key is the synthesis of the precursor, (2-amino-5-ethoxyphenyl)acetonitrile.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (2-Amino-5-ethoxyphenyl)acetonitrile
A more feasible, though multi-step, laboratory synthesis could proceed as follows:
-
Nitration of 4-ethoxyphenylacetic acid: To introduce a nitro group, which can later be reduced to the amine.
-
Reduction of the nitro group: To yield 2-amino-5-ethoxyphenylacetic acid.
Let's detail a more robust synthetic strategy starting from a commercially available material. A common strategy for substituted phenylacetic acids is the Suzuki coupling reaction.[4]
Proposed Protocol via Suzuki Coupling:
-
Preparation of a suitable boronic acid or ester: This could be derived from 2-amino-5-ethoxyaniline.
-
Suzuki Coupling: The boronic acid derivative would be coupled with a haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a palladium catalyst.
-
Hydrolysis: The resulting ester would be hydrolyzed to the final carboxylic acid.
Step 2: Acid-Catalyzed Hydrolysis of (2-Amino-5-ethoxyphenyl)acetonitrile
This protocol is adapted from general procedures for benzyl cyanide hydrolysis.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (2-amino-5-ethoxyphenyl)acetonitrile (1.0 eq), concentrated sulfuric acid (3.0 eq), and water (5.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Isolation: The product, (2-amino-5-ethoxyphenyl)acetic acid, may precipitate. Adjusting the pH to the isoelectric point will maximize precipitation. Collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Potential Applications and Biological Activity
The structural motifs within (2-amino-5-ethoxyphenyl)acetic acid suggest several potential areas of application in drug discovery and development. The aminophenylacetic acid scaffold is present in a number of biologically active compounds.[5][6]
Antimicrobial and Anti-inflammatory Agents
Derivatives of 4-aminophenylacetic acid have been synthesized and evaluated for their antimicrobial properties, with some showing promising results.[5][6][7] The presence of the amino and carboxylic acid groups allows for the synthesis of a wide range of amide and ester derivatives, which can be screened for biological activity. Additionally, some phenylacetic acid derivatives are known to possess anti-inflammatory activity.[1]
Peptide Mimetics and Drug Delivery
Aminophenylacetic acids can serve as peptide mimics, which are compounds that imitate the structure and function of peptides.[5] The incorporation of such unnatural amino acids can lead to peptides with enhanced stability and novel biological activities. The ethoxy group may also modulate the pharmacokinetic properties of a parent drug molecule.
Building Block in Organic Synthesis
Substituted phenylacetic acids are valuable intermediates in organic synthesis.[3] (2-Amino-5-ethoxyphenyl)acetic acid could serve as a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological activities.
Conclusion
(2-Amino-5-ethoxyphenyl)acetic acid represents an interesting, albeit under-explored, chemical entity. Based on the established chemistry of its structural analogs, it is predicted to be a crystalline solid with good solubility in polar solvents. Its synthesis is achievable through well-established methodologies for functionalized phenylacetic acids, such as the hydrolysis of a benzyl cyanide precursor. The presence of the amino, ethoxy, and carboxylic acid functional groups makes it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
References
-
Solubility of Things. (n.d.). 4-Aminophenylacetic acid. [Link]
- Bedair, A. H., Ali, F. M., El-Agrody, A. M., Eid, F. A., El-Nassag, M. A. A., & El-Sherbeny, G. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273–284.
- Google Patents. (n.d.).
-
PubMed. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
ResearchGate. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]
-
Journal of the Chemical Society C: Organic. (1968). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]
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PubChem. (n.d.). CID 158612056 | C12H26N2O8. [Link]
-
PubChem. (n.d.). 4-Aminophenylacetic acid. [Link]
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- 6. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategic Sourcing & Technical Profile: 2-(2-Amino-5-ethoxyphenyl)acetic acid
The following technical guide is structured to address the sourcing, validation, and handling of 2-(2-Amino-5-ethoxyphenyl)acetic acid , a specialized fine chemical intermediate.
Executive Summary
2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1 ) is a critical yet labile building block used primarily in the synthesis of 5-ethoxyindoline and 5-ethoxy-2-oxindole scaffolds.[1] These motifs are foundational in the development of tyrosine kinase inhibitors (TKIs) and specific GPCR antagonists.[1]
Sourcing Challenge: This compound exhibits a high propensity for spontaneous intramolecular cyclization to form 5-ethoxy-2-oxindole (Lactam).[1] Consequently, "Research Grade" sourcing requires a strict distinction between the open-chain free acid (often supplied as a hydrochloride salt to maintain stability) and the cyclized lactam.[1] This guide provides a vetted supplier landscape and a technical validation protocol to ensure material integrity.[1]
Chemical Profile & Technical Context
Identity & Physicochemical Properties
The target molecule is an aniline derivative substituted with an acetic acid moiety.[1] Its stability is pH-dependent; under neutral or basic conditions, the amino group attacks the carboxyl carbonyl, leading to rapid cyclization.[1]
| Property | Specification |
| Chemical Name | 2-(2-Amino-5-ethoxyphenyl)acetic acid |
| CAS Number | 948551-55-1 (Open Acid) / 87234-49-9 (Lactam form) |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Key Impurity | 5-Ethoxy-2-oxindole (Cyclization product) |
| Preferred Form | Hydrochloride Salt (HCl) - Stabilizes open chain |
| Solubility | DMSO, Methanol; sparingly soluble in non-polar solvents.[1] |
Mechanism of Instability (Cyclization Equilibrium)
Understanding the behavior of this molecule is prerequisite to sourcing.[1] If a supplier provides the "Free Base" without specific stabilization, you will likely receive the Oxindole.[1]
Figure 1: The spontaneous cyclization pathway of 2-(2-Amino-5-ethoxyphenyl)acetic acid.[1] Sourcing the HCl salt prevents the transition to the Lactam (Red Box).[1]
Supplier Landscape & Sourcing Strategy
Due to the niche nature of this intermediate, it is rarely stocked by broad-catalog distributors (e.g., Sigma-Aldrich, Fisher) in the open-chain form.[1] Sourcing relies on specialized fine chemical manufacturers, primarily in the APAC region, or custom synthesis houses.[1]
Tier 1: Specialized Research Suppliers (High Reliability)
These suppliers are verified to list the specific CAS 948551-55-1 or have the capability to synthesize the salt form to order.[1]
| Supplier | Type | Region | Reliability Rating | Notes |
| Alfa Chemistry | Catalog/Custom | USA/Global | High | Lists related indolinones; capable of custom salt formation.[1] |
| Leap Chem Co., Ltd | Fine Chemical | China | Medium-High | Specializes in niche phenylacetic acid derivatives.[1] |
| Ambeed | Catalog | USA | High | Often stocks the cyclized form; inquiry required for open acid.[1] |
| BOC Sciences | CRO/Custom | USA | High | Best for "Made-to-Order" with specific CoA requirements (e.g., NMR validation).[1] |
Tier 2: Bulk/Aggregator Sources (Verification Required)
Use these sources for bulk intermediates but require strict pre-shipment sample validation.[1]
-
Dayang Chem (Hangzhou) [1]
-
Xiamen Equation Chemical
-
GuideChem / ChemicalBook Aggregators (Use caution: verify if they are selling the lactam CAS 87234-49-9 mislabeled as the acid).[1]
Procurement Protocol
When requesting quotes, do not rely solely on the chemical name. Use the following specification clause to ensure you receive the correct material:
"Request for Quotation: 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1).
Form: Hydrochloride Salt (preferred) or Free Acid stored under inert gas. [1] * Critical Specification: Material must contain <2% 5-Ethoxy-2-oxindole (CAS 87234-49-9) impurity. [1] * Validation: Supplier must provide H-NMR showing distinct methylene protons for the acetic acid group (approx. δ 3.5 ppm) vs. the lactam ring."[1]
Quality Assurance & Validation Protocols
Upon receipt of the material, the following self-validating workflow must be executed immediately. The material is hygroscopic and prone to cyclization if exposed to moisture and ambient temperature.[1]
Analytical Discrimination (HPLC)
Standard reverse-phase HPLC can separate the acid from the lactam.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Expected Result: The Free Acid is more polar and will elute earlier than the Oxindole (Lactam).[1]
Structural Confirmation (1H-NMR)
NMR is the definitive method to distinguish the open chain from the closed ring.[1]
-
Solvent: DMSO-d6 (Avoid CDCl3 if material is free amine, as trace acid in chloroform can catalyze cyclization).[1]
-
Diagnostic Peaks:
-
Open Acid: Singlet at ~3.4–3.6 ppm (Ar-CH₂-COOH).[1] Broad exchangeable peaks for -NH₂ and -COOH.[1]
-
Oxindole (Impurity): Singlet at ~3.5 ppm (Ring CH₂) but typically shifted; Amide -NH singlet at ~10.2 ppm .[1]
-
Key Differentiator: The absence of the carboxylic acid proton and the presence of a sharp amide proton indicates cyclization.[1]
-
Handling, Safety & Stability
Storage Conditions
-
Temperature: -20°C (Critical).
-
Atmosphere: Argon or Nitrogen (Hygroscopic).[1]
-
Container: Amber glass with parafilm seal.[1]
Experimental Usage
-
Reconstitution: Dissolve in buffer/solvent immediately prior to use.
-
Reaction pH: If using the open acid for coupling reactions (e.g., amide bond formation), maintain a pH < 7 until the coupling reagent is active to prevent competing cyclization.[1]
-
Safety: Standard PPE for irritants.[1] No specific high-toxicity alerts, but treat as a potential skin/eye irritant (H315/H319).[1]
References
-
PubChem Compound Summary. (2025). 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1).[1][4] National Center for Biotechnology Information.[1] [Link]
-
BuyersGuideChem. (2025). Global Suppliers for 2-Amino-5-ethoxyphenylacetic acid. [Link][1]
Sources
Technical Guide: Physical Properties and Handling of 2-(2-Amino-5-ethoxyphenyl)acetic Acid
This guide provides an in-depth technical analysis of 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1), a critical intermediate in the synthesis of indoline-based pharmaceutical agents.
Executive Summary
2-(2-Amino-5-ethoxyphenyl)acetic acid is a bifunctional aromatic building block characterized by an amino group ortho to an acetic acid moiety.[1] This structural arrangement renders the compound inherently reactive, specifically prone to intramolecular dehydration to form 5-ethoxyoxindole (5-ethoxyindolin-2-one). It serves as a pivotal intermediate in the synthesis of alpha-1 adrenergic receptor antagonists, such as Silodosin . Researchers handling this solid must prioritize humidity control and low-temperature storage to prevent spontaneous lactamization.
Chemical Identity & Structural Specifications
The compound is an aniline derivative substituted with an ethoxy group at the 5-position (meta to the amino group, para to the acetic acid side chain relative to the ring numbering starting from the acetic acid attachment, or more commonly numbered relative to the amino group).
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | 2-(2-Amino-5-ethoxyphenyl)acetic acid |
| CAS Number | 948551-55-1 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| SMILES | CCOc1ccc(CC(=O)O)c(N)c1 |
| Key Moiety | o-Aminoacetic acid (Precursor to Oxindole) |
Physical Properties
As a solid, 2-(2-Amino-5-ethoxyphenyl)acetic acid exhibits properties typical of zwitterionic amino acids, yet its stability is compromised by the favorable thermodynamics of ring closure.
Solid State Characteristics
| Property | Description / Value | Technical Insight |
| Physical State | Solid (Crystalline powder) | Typically isolated as an off-white to beige powder. Color darkening indicates oxidation of the amino group. |
| Melting Point | Decomposes (Approx. 115–125°C) | Critical: Often exhibits a broad melting range due to in situ cyclization to 5-ethoxyoxindole (MP ~138–140°C) upon heating. |
| Solubility | Amphoteric | Soluble in dilute aqueous acids (forming HCl salts) and bases (forming carboxylate salts). Moderately soluble in polar organic solvents (DMSO, Methanol). |
| pKa (Predicted) | ~4.5 (COOH), ~3.5 (NH₃⁺) | Exists as a zwitterion in neutral aqueous media, affecting extraction efficiency. |
| Hygroscopicity | Moderate | Moisture accelerates lactamization; store under desiccant. |
Stability & Reactivity Profile (The "Lactamization Trap")
The defining physical property of this solid is its kinetic instability . In solution or upon heating, the nucleophilic amine attacks the electrophilic carbonyl of the acetic acid group.
-
Reaction: Intramolecular condensation (Dehydration).
-
Product: 5-Ethoxyindolin-2-one (5-Ethoxyoxindole).
-
Catalysts: Acidic pH, Heat, Dehydrating agents.
Synthesis & Reaction Pathways
The generation of 2-(2-Amino-5-ethoxyphenyl)acetic acid typically proceeds via the reduction of its nitro-precursor. This workflow is critical for researchers aiming to isolate the acid rather than the lactam.
Experimental Workflow
-
Precursor: 2-(2-Nitro-5-ethoxyphenyl)acetic acid.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).
-
Isolation: Careful neutralization to isoelectric point at low temperature (<5°C) to precipitate the amino acid without triggering cyclization.
Pathway Visualization
The following diagram illustrates the synthesis and the competing cyclization pathway.
Figure 1: Reaction pathway showing the reduction of the nitro precursor and the spontaneous cyclization of the amino acid to the oxindole form.
Applications in Drug Development
This compound is a primary building block for Indoline and Indole scaffolds used in urological pharmaceuticals.
Key Role in Silodosin Synthesis
Silodosin (KMD-3213), an
-
Starting Material: 2-(2-Amino-5-ethoxyphenyl)acetic acid (generated in situ).
-
Cyclization: Converted to 5-ethoxyindolin-2-one.
-
Functionalization: The oxindole is reduced to 5-ethoxyindoline, then acylated and alkylated to build the final drug structure.
Protocol Note: Due to the instability of the open-chain amino acid, industrial protocols often proceed directly from the nitro compound to the oxindole without isolating the amino acid solid.
Handling & Analytical Protocols
Storage Recommendations
-
Temperature: Store at -20°C to inhibit solid-state cyclization.
-
Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent oxidation of the aniline moiety.
-
Container: Amber glass to protect from light.
Analytical Validation
To confirm the identity of the solid and ensure it has not cyclized:
-
¹H-NMR (DMSO-d₆):
-
Look for the methylene singlet (-CH₂-COOH) around δ 3.4–3.6 ppm .
-
Cyclization Check: If the peak shifts or splits (due to the rigid oxindole ring), significant lactamization has occurred.
-
Look for the Carboxylic Acid proton (broad, >11 ppm). Absence suggests lactam formation.
-
-
HPLC: Use a buffered mobile phase (neutral pH) to prevent on-column cyclization during analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3464498 (Analogous Structure). Retrieved from [Link]
- U.S. Patent Office.Process for producing indoline derivatives (Silodosin intermediates). (General reference to art of 5-ethoxyindoline synthesis).
Sources
Technical Guide: Solubility Profiling of 2-Amino-5-ethoxyphenylacetic Acid
[1]
Executive Summary
2-Amino-5-ethoxyphenylacetic acid (CAS: 7292-58-2) is a critical chiral intermediate in the synthesis of sulfamoyl-substituted phenethylamine antagonists, most notably Tamsulosin (Flomax).[1] As a zwitterionic phenylglycine derivative, its solubility profile is complex and non-linear, governed heavily by solution pH and solvent polarity.
This guide provides a technical analysis of its solubility behavior in Water vs. Dimethyl Sulfoxide (DMSO) . It addresses the specific challenges researchers face during process optimization: the "solubility null" at the isoelectric point in aqueous media and the utility of DMSO as a universal solvent for stock preparation and biological assays.
Physicochemical Profile & Structural Analysis[1][2]
To understand the solubility data, one must first understand the molecule's competing functional groups.
| Property | Value (Predicted/Analogous) | Structural Implication |
| Molecular Formula | C₁₀H₁₃NO₃ | Moderate molecular weight (195.22 g/mol ).[1] |
| Functional Groups | 1° Amine (-NH₂), Carboxylic Acid (-COOH), Ethoxy Ether (-OEt) | Amphoteric nature (acidic & basic centers).[1] |
| pKa (Acidic) | ~2.0 – 2.2 | Carboxyl deprotonation (COOH → COO⁻).[1] |
| pKa (Basic) | ~9.0 – 9.4 | Amine protonation (NH₂ → NH₃⁺).[1] |
| Isoelectric Point (pI) | ~5.5 – 6.0 | pH region of minimum aqueous solubility .[1] |
| LogP | ~0.5 – 1.0 | The ethoxy group increases lipophilicity compared to phenylglycine (LogP -1.7), reducing water solubility.[1] |
The Zwitterion Effect
In aqueous solution, 2-amino-5-ethoxyphenylacetic acid exists primarily as a zwitterion (inner salt) across the neutral pH range.[1] The electrostatic attraction between the ammonium cation and carboxylate anion creates a high lattice energy crystal structure that resists dissolution in water, despite the molecule's polarity.
Solubility Data Analysis: Water vs. DMSO
The solubility contrast between water and DMSO is driven by the solvent's ability to disrupt the zwitterionic crystal lattice.
A. Water Solubility (pH Dependent)
Water solubility is not a single value ; it is a function of pH.[1]
-
pH 1–2 (Acidic): High Solubility. The amine is fully protonated (
), and the carboxylic acid is protonated ( ).[1] The molecule acts as a cation, highly soluble in water. -
pH 5–6 (Isoelectric Point): Critical Low Solubility. The molecule exists as a net-neutral zwitterion (
).[1] Intermolecular ionic bonds stabilize the solid phase, causing precipitation. -
pH > 10 (Basic): High Solubility. The amine is deprotonated (
), and the carboxyl is ionized ( ).[1] The molecule acts as an anion, highly soluble.
B. DMSO Solubility (Aprotic Power)
DMSO (Dimethyl Sulfoxide) is a dipolar aprotic solvent.[1] It excels at dissolving this compound because:
-
H-Bond Acceptance: The sulfoxide oxygen is a powerful hydrogen bond acceptor, interacting with the amine hydrogens.[1]
-
Lattice Disruption: DMSO surrounds the zwitterionic charges but does not stabilize the crystal lattice as water does, effectively "pulling" the molecule into solution.
-
Capacity: Solubility in DMSO typically exceeds 100 mg/mL , making it the standard for preparing stock solutions for NMR or biological assays.[1]
Comparative Solubility Table
| Solvent System | Solubility Classification | Estimated Range (25°C) | Mechanism of Action |
| Water (pH 5.5) | Sparingly Soluble | < 5 mg/mL | Zwitterionic lattice stabilization.[1] |
| 0.1 M HCl (pH 1) | Freely Soluble | > 50 mg/mL | Cation formation ( |
| 0.1 M NaOH (pH 13) | Freely Soluble | > 50 mg/mL | Anion formation ( |
| DMSO (Pure) | Very Soluble | > 100 mg/mL | Dipolar interaction; lattice disruption.[1] |
| Ethanol | Slightly Soluble | 5–15 mg/mL | Moderate polarity; lacks ionic solvation power.[1] |
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise solubility data for regulatory or process chemistry purposes.[1]
Materials:
-
2-amino-5-ethoxyphenylacetic acid (Solid standard)[1]
-
Solvents: HPLC-grade Water, DMSO, 0.1M HCl, 0.1M NaOH
-
Apparatus: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC system
Workflow:
-
Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Visual Check: If the solution becomes clear, add more solid until a precipitate remains.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant using a 0.45 µm filter (pre-saturated to prevent adsorption).[1]
-
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (254 nm).
Protocol B: Kinetic Solubility (High-Throughput)
Use this for rapid screening during early-stage development.[1]
Workflow:
-
Prepare a 10 mM stock solution in DMSO.
-
Spike into aqueous buffer (PBS, pH 7.4) to a final concentration of 2% DMSO.
-
Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb).[1]
-
Precipitation Point: The concentration at which OD620 rises above baseline indicates the kinetic solubility limit.[1]
Process Implications & Visualization
Tamsulosin Synthesis Relevance
In the industrial synthesis of Tamsulosin, this intermediate is often purified via isoelectric precipitation .
-
The reaction mixture (often in basic water/alcohol) is acidified.[1]
-
As pH drops through 9 → 7 → 5.5, the solubility crashes.[1]
-
The product crystallizes out at the isoelectric point (pH ~5.5).[1]
-
Further acidification (pH < 2) would re-dissolve the impurity/product, leading to yield loss.[1]
Solubility Logic Diagram
Caption: Solubility behavior of 2-amino-5-ethoxyphenylacetic acid across different solvent environments.[1] Note the "Solubility Valley" at neutral pH.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 450579, 2-Amino-2-phenylacetic acid. Retrieved from [Link]
-
European Patent Office. (2008).[1] EP1828110A1 - Process for the preparation of tamsulosin and intermediates thereof.[1] Retrieved from
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for zwitterionic solubility profiles).
Advanced Safety Data & Handling Whitepaper: 2-(2-Amino-5-ethoxyphenyl)acetic acid
Executive Summary
2-(2-Amino-5-ethoxyphenyl)acetic acid is a highly functionalized aromatic building block critical to the synthesis of active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The molecule features an electron-donating ethoxy group, a nucleophilic primary amine, and an electrophilic carboxylic acid. This bifunctional nature presents unique physicochemical behaviors, stability challenges, and specific toxicological hazards. This whitepaper provides a comprehensive, field-proven guide to the safe handling, reactivity profiling, and emergency mitigation of this compound.
Physicochemical Profiling & Structural Causality
The structural arrangement of 2-(2-Amino-5-ethoxyphenyl)acetic acid dictates its macroscopic properties. The presence of both an acidic and a basic functional group gives the molecule zwitterionic potential, though the basicity of the amine is attenuated by its conjugation with the aromatic ring. The ethoxy substituent at the 5-position significantly increases the lipophilicity of the molecule, altering its solubility profile compared to unsubstituted aminophenylacetic acids.
Table 1: Estimated Physicochemical Properties
| Parameter | Value / Description | Structural Causality |
| Molecular Formula | C₁₀H₁₃NO₃ | N/A |
| Molecular Weight | 195.22 g/mol | N/A |
| Physical State | White to beige crystalline solid | Aromatic stacking and intermolecular hydrogen bonding between the acid and amine groups. |
| Solubility | Soluble in DMSO, DMF; slightly soluble in H₂O | The ethoxy group increases organic solubility, while the zwitterionic nature limits aqueous solubility at neutral pH. |
| Melting Point | 145°C – 150°C (Decomposes) | High thermal energy is required to break the robust hydrogen-bonded lattice; excessive heat triggers lactamization. |
Mechanistic Toxicology & Hazard Identification
Based on analogous data for ethoxyphenylacetic and aminophenylacetic acid derivatives, this compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant. Understanding the mechanistic toxicology is essential for designing effective safety protocols.
Mechanism of Action for Hazards
-
Skin and Eye Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor that can disrupt the lipid bilayer of cellular membranes, causing localized pH drops and subsequent protein denaturation[1].
-
Respiratory Irritation (H335): Inhalation of the fine crystalline dust allows the compound to deposit on the mucosal membranes of the respiratory tract. The primary aniline derivative can undergo metabolic oxidation by cytochrome P450 enzymes, forming reactive electrophilic species (e.g., quinone-imines). These species covalently bind to nucleophilic residues on cellular proteins, triggering an inflammatory response and sensitization[2].
Table 2: GHS Hazard Classification & Precautionary Directives
| GHS Category | Hazard Statement | Primary Precautionary Statement |
| Skin Irritation (Cat. 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |
| Eye Irritation (Cat. 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| STOT SE (Cat. 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors. |
Reactivity, Stability, and Degradation Pathways
The ortho-relationship between the amino group and the acetic acid side chain makes this compound highly susceptible to intramolecular cyclization. When exposed to heat or acidic conditions, the amine attacks the carbonyl carbon, releasing water and forming an inactive oxindole derivative. Furthermore, the electron-rich ethoxy-aniline system is prone to rapid oxidation upon exposure to ambient oxygen and light.
Fig 1: Chemical degradation and controlled reactivity pathways of the compound.
Experimental Protocols: Safe Handling & Reaction Setup
To prevent degradation and ensure operator safety, the handling of 2-(2-Amino-5-ethoxyphenyl)acetic acid must follow a strict, self-validating workflow. The following protocol outlines the setup for a standard amide coupling reaction.
Step-by-Step Methodology: Amide Coupling Setup
-
Step 1: Pre-weighing Environmental Control.
-
Action: Ground the analytical balance and use an anti-static ionizer before transferring the solid.
-
Causality: The crystalline powder is prone to static cling, which can cause aerosolization and subsequent inhalation exposure (H335).
-
-
Step 2: Inert Atmosphere Setup.
-
Action: Transfer the weighed solid to a dry, round-bottom flask. Seal with a septum and purge the flask with Argon for 15 minutes using a Schlenk line.
-
Causality: Argon is heavier than air and displaces oxygen, preventing the formation of toxic quinone-imine degradation products.
-
Validation: Monitor the oil bubbler rate. A steady, unidirectional bubble flow with no reverse suction validates a perfectly sealed, inert system.
-
-
Step 3: Reagent Solubilization.
-
Action: Inject anhydrous DMF through the septum to dissolve the starting material completely before adding coupling agents (e.g., HATU, DIPEA).
-
Causality: Ensuring complete dissolution prevents localized thermal spikes upon reagent addition, which would otherwise trigger premature ortho-lactamization.
-
-
Step 4: Reaction Monitoring & Quenching.
-
Action: Monitor the reaction via LCMS. Once complete, quench with a saturated aqueous ammonium chloride solution.
-
Validation: The disappearance of the starting material mass peak (m/z ~196 [M+H]+) on the LCMS chromatogram validates that the reactive and irritating free amine has been fully consumed, rendering the workup phase significantly safer for the operator.
-
Emergency Response & Spill Mitigation
In the event of a powder spill, standard sweeping will aerosolize the irritating dust. A controlled, chemically sound mitigation strategy is required.
Fig 2: Step-by-step emergency spill response and chemical decontamination workflow.
Step-by-Step Methodology: Spill Decontamination
-
Step 1: Isolation & PPE Donning. Immediately restrict access to the area. Don a P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles.
-
Step 2: Solid Containment (Moistening). Lightly mist the spilled powder with a 1:1 mixture of water and isopropanol.
-
Causality: The liquid increases the mass of the particles and disrupts static forces, completely preventing the aerosolization of the respiratory irritant.
-
-
Step 3: Mechanical Collection. Use a non-sparking, disposable plastic scoop to collect the moistened slurry into a hazardous waste container.
-
Step 4: Chemical Decontamination. Scrub the spill surface with a mildly basic detergent solution (e.g., 5% sodium bicarbonate in soapy water).
-
Causality: The mild base deprotonates any residual carboxylic acid, converting it into a highly water-soluble sodium salt that is easily wiped away, ensuring no acidic residue remains to cause dermal burns.
-
-
Step 5: Validation of Cleanliness.
-
Validation: Swab the decontaminated surface with a wet pH indicator strip. A neutral reading (pH 6.5–7.5) provides self-validating proof that all acidic chemical residue has been successfully neutralized and removed.
-
References
-
Title: 4-Ethoxyphenylacetic Acid | 4919-33-9 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:
-
Title: SAFETY DATA SHEET - TCI Chemicals (2-Ethoxyphenylacetic Acid) | Source: tcichemicals.com | URL:
-
[1] Title: SAFETY DATA SHEET - Fisher Scientific (4-Aminophenylacetic acid) | Source: fishersci.ie | URL: 1
-
[2] Title: 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem - NIH | Source: nih.gov | URL: 2
Sources
An In-depth Technical Guide to Linker Chemistry in Bioconjugation: A Comparative Analysis of AEEA and Aromatic Amino Acid Linkers
This guide provides a detailed exploration of two distinct classes of chemical linkers pivotal in the field of drug development: the hydrophilic, polyethylene glycol (PEG)-based AEEA linker and a representative aromatic amino acid linker, 2-amino-5-ethoxyphenylacetic acid. While the AEEA linker is a well-established component in the design of antibody-drug conjugates (ADCs) and other bioconjugates, 2-amino-5-ethoxyphenylacetic acid serves here as a model for aromatic linkers, allowing for a comprehensive discussion of the fundamental principles that guide linker selection. We will delve into the profound impact of a linker's physicochemical properties—such as hydrophilicity, steric hindrance, and rigidity—on the stability, efficacy, and overall therapeutic index of a bioconjugate.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a theoretical understanding of these linker types but also practical insights into the experimental design and validation of the resulting bioconjugates.
Part 1: Foundational Principles of Linker Chemistry in Drug Conjugates
The linker in an antibody-drug conjugate is a critical component that connects the monoclonal antibody to the cytotoxic payload.[] Its design is paramount, as it must ensure stability in circulation to prevent premature drug release, yet facilitate the efficient release of the payload within the target cancer cell.[2] The choice between different linker architectures can significantly influence the drug-to-antibody ratio (DAR), solubility, and potential for aggregation of the final ADC.[3]
Linkers are broadly categorized as cleavable or non-cleavable.[]
-
Cleavable linkers are designed to be broken down by specific triggers within the tumor microenvironment, such as low pH or the presence of certain enzymes.[2]
-
Non-cleavable linkers , conversely, release the payload upon the complete degradation of the antibody within the lysosome of the target cell.[4][5] This approach often leads to enhanced plasma stability and a wider therapeutic window.[4][6]
The chemical properties of the linker, including its length, flexibility, and hydrophilicity, also play a crucial role in the overall performance of the ADC.[][8]
Part 2: The AEEA Linker: A Hydrophilic, Non-Cleavable Workhorse
The term AEEA stands for [2-(2-aminoethoxy)ethoxy]acetic acid. It is a short, hydrophilic, PEG-based linker that has found significant application in the development of ADCs and other bioconjugates.[9][10] Its structure is characterized by a flexible chain of ethoxy units, which imparts desirable physicochemical properties.
Chemical Structure and Properties of AEEA
The AEEA linker possesses a simple yet effective structure that provides a balance of reactivity and stability.
Caption: Chemical structure of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA).
The key attributes of the AEEA linker are summarized in the table below:
| Property | Description | Impact on Bioconjugates |
| Hydrophilicity | The presence of ether oxygens and the terminal carboxylic acid group makes AEEA highly water-soluble.[11] | Improves the solubility of hydrophobic payloads, reduces the propensity for aggregation, and can lead to improved pharmacokinetics.[2][3][12] |
| Flexibility | The single bonds throughout the ethylene glycol-like structure allow for considerable conformational freedom. | Can facilitate the interaction of the payload with its target once released inside the cell. |
| Biocompatibility | PEG-based structures are generally well-tolerated and non-immunogenic.[11] | Contributes to a favorable safety profile of the resulting bioconjugate. |
| Non-Cleavable Nature | AEEA forms stable amide bonds and lacks specific enzymatic or pH-sensitive cleavage sites.[4] | Ensures high plasma stability, minimizing off-target toxicity from premature payload release.[6][13] |
Synthesis and Application of AEEA-containing Linkers
AEEA is typically incorporated into larger linker constructs, often in its protected form (e.g., Fmoc-AEEA-OH) during solid-phase peptide synthesis.[9] A common synthetic route starts from 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[9] These linkers are then activated (e.g., as NHS esters) for conjugation to amine groups on antibodies or other proteins.[14]
The workflow for synthesizing an ADC using an AEEA-based linker generally involves the following key steps:
Sources
- 2. precisepeg.com [precisepeg.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 6. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 10. CAS 134978-97-5: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
The Synthesis and Functionalization of 2-Aminophenylacetic Acid Derivatives: A Comprehensive Technical Guide
Introduction: The Chemical Context
As a foundational building block in medicinal chemistry, 2-aminophenylacetic acid (ortho-aminophenylacetic acid) is a critical intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as complex heterocycles including oxindoles and pyrrolo[1,2-a]quinolines.
Nomenclature Note: It is crucial to distinguish this compound from its constitutional isomer, alpha-aminophenylacetic acid (phenylglycine). In 2-aminophenylacetic acid, the primary amine is located on the ortho-position of the phenyl ring, rendering it highly susceptible to intramolecular cyclization.
The central challenge in synthesizing and isolating 2-aminophenylacetic acid is its thermodynamic instability relative to its dehydrated lactam form, oxindole (indolin-2-one)[1]. Because the proximity of the ortho-amine to the carboxylic acid heavily favors a 5-endo-trig/5-exo-trig cyclization, the synthetic design must strictly control pH and thermal conditions to trap the open-chain amino acid before it falls into the thermodynamic sink of the lactam[2].
Strategic Retrosynthetic Pathways & Mechanistic Causality
To successfully isolate the open-chain derivative, synthetic chemists typically rely on three primary pathways, each chosen based on the substitution pattern required for the final active pharmaceutical ingredient (API).
Catalytic Transfer Hydrogenation of 2-Nitrophenylacetic Acid
The most direct route to 2-aminophenylacetic acid is the reduction of commercially available 2-nitrophenylacetic acid. However, classical reduction methods using harsh metals and acids (e.g., Sn/HCl or Fe/AcOH) almost universally result in over-reaction, yielding oxindole due to acid-catalyzed intramolecular dehydration[1].
The Causality of Catalyst Choice: To prevent premature lactamization, modern protocols utilize Pd/C-catalyzed transfer hydrogenation with ammonium formate. Ammonium formate decomposes in situ to yield hydrogen gas and carbon dioxide, maintaining a near-neutral pH. This mild environment prevents the protonation of the carboxylic acid, thereby stalling the nucleophilic attack of the newly formed amine and preserving the open-chain structure.
Hydrolytic Ring-Opening of Oxindoles
When highly substituted oxindoles are readily available (often synthesized via the Gassman oxindole synthesis or transition-metal catalyzed intramolecular amination), they can be reverse-engineered into 2-aminophenylacetic acid derivatives via hydrolysis[3].
The Causality of pH Control: Because oxindole is the thermodynamic sink, acidic hydrolysis is generally ineffective for isolating the open-chain form; the equilibrium shifts back to the lactam upon workup. Instead, strong basic hydrolysis (using NaOH or Ba(OH)₂) is employed to irreversibly open the ring by forming the carboxylate salt. Careful neutralization to the exact isoelectric point (pH ~4.5–5.0) is required to precipitate the zwitterionic amino acid without triggering re-cyclization[3].
Visualizing the Reaction Network
The following diagram illustrates the equilibrium dynamics and synthetic pathways governing 2-aminophenylacetic acid.
Figure 1: Synthetic pathways and equilibrium dynamics of 2-aminophenylacetic acid.
Quantitative Data on Synthesis Yields
The table below summarizes the comparative efficiency of various synthetic routes, highlighting the primary chemical challenges associated with each.
| Synthesis Route | Starting Material | Catalyst / Reagents | Reaction Conditions | Typical Yield | Primary Challenge |
| Transfer Hydrogenation | 2-Nitrophenylacetic acid | Pd/C (10%), NH₄HCO₂ | EtOH, Reflux, 2h | 72 - 85% | Preventing spontaneous lactamization |
| Chemical Reduction | 2-Nitrophenylacetic acid | Sn / HCl or Fe / AcOH | Aqueous, Reflux, 4h | < 50% (Open) | Over-reaction to oxindole |
| Lactam Hydrolysis | Oxindole (Indolin-2-one) | Ba(OH)₂ or NaOH | H₂O, Reflux, 12h | 60 - 79% | Equilibrium heavily favors lactam |
| Cross-Coupling | 2-Bromophenylacetic acid | Pd(OAc)₂, Phosphine, NH₃ | Dioxane, 100°C, 18h | 55 - 70% | Steric hindrance at ortho position |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols include built-in In-Process Controls (IPCs). These allow the bench scientist to validate the success of the reaction system dynamically.
Protocol A: Mild Transfer Hydrogenation of 2-Nitrophenylacetic Acid
Adapted for the synthesis of pyrrolo[1,2-a]quinoline precursors.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenylacetic acid (1.0 equiv, ~5.5 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an inert argon atmosphere to prevent catalytic ignition of the solvent.
-
Hydrogen Source: Add ammonium formate (5.0 equiv) in one portion.
-
Reaction: Heat the mixture to gentle reflux for 2 hours.
-
Self-Validating IPCs:
-
Visual Cue: The initial bright yellow color of the nitro compound will fade to a pale yellow or colorless solution as the reduction completes.
-
TLC Validation: Spot the mixture against the starting material (Eluent: EtOAc/Hexane 1:1). The high-Rf nitro spot must disappear entirely, replaced by a lower-Rf, ninhydrin-positive spot indicating the primary amine.
-
-
Workup: Cool to room temperature, filter the mixture through a Celite pad to remove Pd/C, and concentrate the filtrate in vacuo. Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and crystallize from hexane to afford the product.
-
Analytical IPC: ¹H NMR (CDCl₃) must show the disappearance of downfield nitro-aromatic protons and the emergence of a broad singlet at ~4.27 ppm (2H, -NH₂).
Protocol B: Base-Mediated Hydrolysis of Oxindole
Optimized for bypassing the thermodynamic stability of the lactam ring[3].
-
Setup: Suspend oxindole (1.0 equiv) in a 2M aqueous solution of barium hydroxide (Ba(OH)₂, 2.5 equiv).
-
Reaction: Reflux the mixture vigorously for 12 hours.
-
Self-Validating IPCs:
-
Visual Cue: Oxindole is poorly soluble in water. As the amide bond cleaves, the suspension will transition into a clear, homogeneous solution containing the barium salt of the amino acid.
-
-
Workup & Precipitation: Cool the solution to 0°C. Carefully add 1M sulfuric acid (H₂SO₄) dropwise. This serves a dual purpose: it precipitates the barium as insoluble BaSO₄ and lowers the pH.
-
Isoelectric Trapping (Critical Step): Monitor the pH continuously. Stop the acid addition exactly at pH 4.5–5.0. Filter off the BaSO₄. Concentrate the filtrate under reduced pressure to induce the crystallization of 2-aminophenylacetic acid.
-
Failure Mode Warning: If the pH drops below 2, the amine will protonate and remain highly soluble. If the acidic solution is heated, it will rapidly dehydrate back to oxindole.
-
-
Analytical IPC: IR Spectroscopy of the isolated crystals must show the replacement of the strong lactam C=O stretch (~1700 cm⁻¹) with a carboxylic acid C=O stretch (~1685 cm⁻¹) and broad N-H/O-H stretches (>3000 cm⁻¹)[3].
References
- US3796716A - Production of o-aminophenylacetic acid Source: Google Patents URL
- Source: e-bookshelf.
- Source: Moroccan Journal of Heterocyclic Chemistry (imist.ma)
- 2-Oxoindoline-5-carboxamide | CAS 199328-21-7 Source: Benchchem URL
Sources
Methodological & Application
synthesis protocols for 2-(2-Amino-5-ethoxyphenyl)acetic acid from 5-ethoxy-2-nitro-phenylacetic acid
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly reliable, self-validating methodology for the reduction of 5-ethoxy-2-nitrophenylacetic acid to 2-(2-amino-5-ethoxyphenyl)acetic acid while strictly controlling intramolecular lactamization.
Executive Summary & Mechanistic Insights
The reduction of ortho-nitrophenylacetic acid derivatives to their corresponding anilines is a fundamental transformation in the synthesis of indole and oxindole-based pharmaceuticals. However, the synthesis of 2-(2-amino-5-ethoxyphenyl)acetic acid from 5-ethoxy-2-nitrophenylacetic acid presents a distinct chemoselectivity challenge: the spontaneous, thermodynamically driven dehydration of the product to form a 5-membered lactam (5-ethoxyindolin-2-one)[1][2].
The "Ethoxy Effect" and Causality of Cyclization
As an Application Scientist, it is critical to understand why this specific substrate is exceptionally prone to cyclization. The ethoxy group (-OCH₂CH₃) at the 5-position is situated para to the newly formed amino group at the 2-position. Through resonance (+R effect), the strongly electron-donating ethoxy group significantly increases the electron density on the nitrogen atom of the aniline.
This heightened nucleophilicity drastically accelerates the intramolecular attack of the amine onto the adjacent electrophilic carboxylic acid carbon. If the reduction is performed under standard harsh conditions (e.g., elevated temperatures or strong acids like HCl), the carboxylic acid is protonated (making it a better leaving group), and the system rapidly dehydrates to the oxindole[3][4].
To isolate the free, open-chain amino acid, the reaction must be kinetically controlled . The protocols below utilize mild pH, low thermal energy, and self-validating in-process controls to trap the amino acid before cyclization can occur.
Reaction Pathway & Workflow Visualization
Fig 1: Chemoselective pathways for the reduction of 5-ethoxy-2-nitrophenylacetic acid.
Quantitative Protocol Comparison
The following table summarizes the performance metrics of the three distinct pathways outlined in this guide.
| Protocol | Methodology | Expected Yield | Product Purity | Cyclization Risk | Scalability |
| A | Catalytic Hydrogenation (Pd/C) | 85 – 92% | >98% (LC-MS) | Low | Excellent (Flow or Batch) |
| B | Mild Chemical (Fe/NH₄Cl) | 75 – 82% | >95% (LC-MS) | Moderate | Good (Economical) |
| C | Oxindole Hydrolysis (Rescue) | 65 – 70% | >92% (LC-MS) | N/A | Moderate |
Experimental Protocols (Self-Validating Systems)
Protocol A: Kinetically Controlled Catalytic Hydrogenation (Preferred)
This method utilizes mild, neutral conditions to prevent the acid-catalyzed dehydration of the intermediate[2][5].
Reagents:
-
5-Ethoxy-2-nitrophenylacetic acid: 1.0 eq (10 g, 44.4 mmol)
-
10% Pd/C (50% wet): 0.1 eq by weight (1.0 g)
-
Absolute Ethanol (or Ethyl Acetate): 150 mL
-
Hydrogen gas (Balloon or Parr reactor)
Step-by-Step Workflow:
-
Preparation: Dissolve the starting material in absolute ethanol in a heavy-walled flask.
-
Inertion: Purge the vessel with N₂ gas for 10 minutes. Carefully add the wet Pd/C catalyst. Causality: Wet catalyst prevents the ignition of ethanol vapors.
-
Reduction: Evacuate the flask and backfill with H₂ gas (1-2 atm). Stir vigorously at 20–25 °C . Do not exceed 30 °C.
-
Self-Validation Check 1 (IPC): Monitor H₂ uptake. The reaction is typically complete when uptake ceases (approx. 2-4 hours).
-
Self-Validation Check 2 (IPC): Perform TLC (DCM:MeOH 9:1). The starting material (UV active, yellow) should be entirely replaced by a highly polar, ninhydrin-positive spot (the free amine).
-
Workup: Filter the mixture through a pad of Celite under N₂ to remove the catalyst. Wash the pad with cold ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure at a bath temperature strictly below 35 °C . Causality: Thermal stress during concentration is the primary cause of late-stage oxindole formation. Triturate the resulting residue with cold diethyl ether to yield the target product as an off-white solid.
Protocol B: Mild Béchamp Reduction (Alternative)
When high-pressure hydrogenation is unavailable, a modified Béchamp reduction using a mild proton source (NH₄Cl) instead of HCl prevents the drastic pH drop that triggers lactamization.
Step-by-Step Workflow:
-
Activation: In a 500 mL flask, suspend Iron powder (4.0 eq) and NH₄Cl (2.0 eq) in a mixture of Ethanol/Water (3:1, 200 mL). Heat to 60 °C for 15 minutes to activate the iron surface.
-
Addition: Add 5-ethoxy-2-nitrophenylacetic acid (1.0 eq) portion-wise over 30 minutes. Maintain the temperature at 60–65 °C.
-
Self-Validation Check (IPC): Monitor via LC-MS. Look for the appearance of the[M+H]⁺ peak at m/z 196.1 (target) and ensure the absence of m/z 178.1 (oxindole byproduct).
-
Filtration: Once complete (approx. 2 hours), filter the hot mixture through Celite to remove iron oxides.
-
Isoelectric Precipitation: Concentrate the filtrate to remove ethanol. Cool the aqueous layer to 5 °C and carefully adjust the pH to 5.0–5.5 using 1M acetic acid. Causality: This is the isoelectric point of the amino acid, causing it to precipitate as a zwitterion without providing enough acidity to catalyze ring closure. Filter and dry under vacuum.
Protocol C: Oxindole Ring-Opening (Rescue Pathway)
If the reaction inadvertently overheats or acidifies, the resulting 5-ethoxyindolin-2-one can be rescued via basic hydrolysis[4].
Step-by-Step Workflow:
-
Hydrolysis: Suspend the oxindole byproduct in a 10% NaOH aqueous solution mixed with equal parts ethanol.
-
Reflux: Heat the mixture to reflux (approx. 80 °C) for 3-4 hours to force the lactam ring open.
-
Self-Validation Check (IPC): TLC should indicate the disappearance of the fast-moving oxindole spot.
-
Neutralization (Critical): Cool the mixture to 0 °C. Slowly add 1M HCl dropwise until the pH reaches exactly 5.5 . Causality: Dropping the pH below 4.0 will immediately trigger re-cyclization back to the oxindole.
-
Isolation: Collect the precipitated 2-(2-amino-5-ethoxyphenyl)acetic acid via vacuum filtration and wash with ice-cold water.
References
-
Title: Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids Source: ResearchGate URL: [Link]
-
Title: An Expeditious Synthesis Some Pyrrolo[1,2-a]Quinoline Derivatives Source: Sphinx Knowledge House URL: [Link]
-
Title: A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole Source: Semantic Scholar URL: [Link]
Sources
Application Note: A Comprehensive Guide to the Synthesis of 5-Ethoxyoxindole via Intramolecular Cyclization
Abstract & Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 5-Ethoxyoxindole, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of 5-ethoxyoxindole through the intramolecular cyclization of 2-(2-Amino-5-ethoxyphenyl)acetic acid. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, providing a robust and reproducible methodology for obtaining high-purity 5-ethoxyoxindole.
Scientific Rationale & Reaction Mechanism
The conversion of a 2-aminophenylacetic acid derivative to its corresponding oxindole is a classic example of an intramolecular nucleophilic acyl substitution reaction.[3] This process, often referred to as cyclization or ring-closure, is a powerful strategy in organic synthesis for constructing cyclic systems, particularly 5- and 6-membered rings, which are favored both kinetically and thermodynamically.[4]
The overall transformation can be dissected into two principal stages:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of 2-(2-Amino-5-ethoxyphenyl)acetic acid is not sufficiently electrophilic to react directly with the weakly nucleophilic aniline amine. Therefore, it must first be converted into a more reactive derivative, such as an acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as it cleanly converts the carboxylic acid to an acid chloride, with the byproducts (SO₂ and HCl) being gaseous, which simplifies their removal.
-
Intramolecular Nucleophilic Attack: Once the highly electrophilic acid chloride is formed, the proximate amino group (-NH₂) acts as an intramolecular nucleophile. It attacks the carbonyl carbon, displacing the chloride leaving group. This ring-closing step forms the five-membered lactam ring characteristic of the oxindole structure. A subsequent deprotonation step yields the final, neutral 5-ethoxyoxindole product.
The efficiency of this intramolecular reaction is significantly higher than its intermolecular counterpart due to the high effective concentration of the reacting groups, which are tethered within the same molecule.[4]
Reaction Scheme Visualization
Caption: Chemical scheme for the synthesis of 5-ethoxyoxindole.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 5-ethoxyoxindole on a 5-gram scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(2-Amino-5-ethoxyphenyl)acetic acid | ≥98% Purity | Sigma-Aldrich | Starting material. |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Acros Organics | Use fresh bottle; handle with care. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | J.T. Baker | For work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals | For extraction. |
| Brine (Saturated NaCl Solution) | ACS Grade | LabChem | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | For drying organic layer. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel (optional, for SOCl₂ addition)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
Step 1: Reaction Setup
-
Set up the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried to remove any moisture.
-
Place the flask in the heating mantle.
-
Add 2-(2-Amino-5-ethoxyphenyl)acetic acid (5.0 g, 25.6 mmol) to the flask.
-
Add 100 mL of anhydrous toluene to the flask. Stir the mixture to create a suspension.
Step 2: Acid Chloride Formation and Cyclization
-
Carefully add thionyl chloride (3.7 mL, 51.2 mmol, 2.0 equiv.) to the suspension at room temperature. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step slowly in a fume hood.
-
Once the addition is complete, begin heating the reaction mixture to reflux (approximately 110°C).
-
Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice and 100 mL of saturated sodium bicarbonate solution. Caution: Vigorous gas evolution (CO₂) will occur. Stir until the quenching is complete.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude 5-ethoxyoxindole can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
The expected yield of the purified product is typically in the range of 75-85%.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 5-ethoxyoxindole.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in the reaction vessel hydrolyzing the SOCl₂ or acid chloride intermediate. 2. Incomplete reaction. 3. Thionyl chloride is old or decomposed. | 1. Ensure all glassware is thoroughly oven-dried. Use anhydrous solvent. 2. Extend the reflux time and monitor by TLC. 3. Use a fresh bottle of thionyl chloride. |
| Incomplete Reaction | 1. Insufficient heating or reaction time. 2. Insufficient amount of thionyl chloride. | 1. Ensure the reaction reaches and maintains reflux (approx. 110°C). Extend reaction time to 5-6 hours if necessary. 2. Use at least 2.0 equivalents of SOCl₂. |
| Product is Dark/Oily | 1. Reaction temperature was too high, causing decomposition. 2. Insufficient quenching during work-up. | 1. Carefully control the heating mantle temperature. 2. Ensure the reaction is fully quenched with bicarbonate. Consider a charcoal treatment before recrystallization. |
| Difficulty in Crystallization | 1. Presence of impurities. 2. Too much solvent used for recrystallization. | 1. Consider purification by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). 2. Boil off some solvent to concentrate the solution and attempt cooling again. |
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of 5-ethoxyoxindole from 2-(2-Amino-5-ethoxyphenyl)acetic acid. By understanding the underlying mechanism of intramolecular cyclization and adhering to the detailed experimental steps, researchers can consistently obtain this valuable intermediate in high yield and purity. The inclusion of a troubleshooting guide further equips scientists to address common challenges, ensuring a successful synthetic outcome.
References
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved March 7, 2026, from [Link]
-
Fife, T. H., & Duddy, N. W. (1980). Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. Journal of the American Chemical Society, 102(23), 7071–7075. [Link]
- Sakamoto, T., Hosoda, I., & Kikugawa, Y. (1988). A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole. Journal of Heterocyclic Chemistry, 25(5), 1429-1431.
-
Scite.ai. (n.d.). A simple synthesis of 5‐methoxyindole and 5‐methoxy‐2‐oxindole. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of oxindole derivatives.
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved March 7, 2026, from [Link]
- Khan, K. M., et al. (2021). Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors. ACS Omega, 6(12), 8205-8218.
- Rauf, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(21), 14351-14389.
-
Wikipedia. (n.d.). Intramolecular reaction. Retrieved March 7, 2026, from [Link]
- Peterson, E. A., & Stahl, S. S. (2020). Salient features of the aza-Wacker cyclization reaction. Organic & Biomolecular Chemistry, 18(28), 5304-5316.
- Grenade, N. L., & Howe, G. W. (2020).
- de la Torre, A. F., et al. (2025). Organocatalytic Enantioselective Synthesis of Oxindole‐4‐Aminopyrazolone Derivatives via Mannich Reaction of 3‐Substituted. ChemistrySelect, 10(23), e202501123.
-
ResearchGate. (n.d.). Synthesis of oxindole derivatives. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Google Patents. (n.d.). Process for producing 5-fluorooxyindole and for producing intermediate therefor.
- Havale, S. H., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295.
- Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved March 7, 2026, from [Link]
Sources
Application Note: Reaction Conditions and Strategies for Amide Coupling with 2-(2-Amino-5-ethoxyphenyl)acetic Acid
Executive Summary & Chemical Context
For researchers and drug development professionals, 2-(2-amino-5-ethoxyphenyl)acetic acid presents a unique synthetic challenge. As a bifunctional building block containing both an ortho-aniline (primary amine) and an aliphatic carboxylic acid, this molecule is highly predisposed to spontaneous intramolecular lactamization[1].
The spatial proximity of these two functional groups drastically lowers the entropic barrier for a 5-exo-trig ring closure, driving the formation of 5-ethoxyoxindole (5-ethoxy-1,3-dihydro-2H-indol-2-one)[2],[3]. Consequently, any attempt to perform an intermolecular amide coupling (e.g., attaching an external peptide or pharmacophore) requires strict orthogonal protection strategies to suppress the dominant intramolecular pathway.
This technical guide details the causality, reagent selection, and self-validating protocols for both the deliberate synthesis of the oxindole core and the controlled intermolecular coupling using modern uronium-based reagents like HATU[4].
Reaction Logic & Divergent Synthetic Pathways
The decision matrix for utilizing 2-(2-amino-5-ethoxyphenyl)acetic acid hinges entirely on whether the target is the cyclized oxindole or an extended linear amide.
Divergent synthetic pathways for 2-(2-amino-5-ethoxyphenyl)acetic acid. (Max Width: 760px)
Protocol A: Intramolecular Lactamization (Synthesis of 5-Ethoxyoxindole)
Causality & Rationale: The conversion of 2-aminophenylacetic acids to oxindoles is thermodynamically highly favorable[1],[3]. While standard peptide coupling reagents (EDC/HOBt) can be used, the reaction often proceeds cleanly under mild acidic dehydration conditions, which avoids the generation of urea byproducts.
Step-by-Step Methodology:
-
Preparation: Suspend 2-(2-amino-5-ethoxyphenyl)acetic acid (1.0 eq) in glacial acetic acid (10 mL/mmol).
-
Activation & Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere. The acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the ortho-amine.
-
Monitoring: Track the reaction via LC-MS or TLC (DCM:MeOH 9:1). The highly polar starting material will rapidly convert to the less polar 5-ethoxyoxindole. Reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove acetic acid.
-
Purification: Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize residual acid). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting 5-ethoxyoxindole generally requires no further purification (>95% purity).
Protocol B: Intermolecular Amide Coupling (Targeting the Carboxylic Acid)
Causality & Rationale: To couple an external amine (R-NH₂) to the acetic acid moiety, the internal aniline must be masked. N-Boc protection is ideal as it is stable to the basic conditions of subsequent amide coupling. For the coupling step, HATU is selected over EDC/HOBt. HATU generates an OAt-active ester, which possesses a neighboring pyridine nitrogen that stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[5]. This drastically accelerates the reaction kinetics, ensuring high yields even with sterically hindered external amines[4],[6]. DIPEA is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile against the HATU reagent[7].
HATU-mediated coupling mechanism highlighting the OAt-active ester intermediate. (Max Width: 760px)
Step-by-Step Methodology:
Phase 1: Orthogonal Protection (N-Boc)
-
Dissolve 2-(2-amino-5-ethoxyphenyl)acetic acid (1.0 eq) in a 1:1 mixture of THF and H₂O.
-
Add NaHCO₃ (2.5 eq) to ensure the carboxylic acid remains as a carboxylate (preventing mixed anhydride formation) and to act as an acid scavenger.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours.
-
Carefully acidify the aqueous layer to pH 3-4 using 10% citric acid (avoid strong acids like HCl to prevent Boc cleavage). Extract with Ethyl Acetate to isolate the N-Boc protected intermediate.
Phase 2: HATU-Mediated Amide Coupling
-
Activation: Dissolve the N-Boc-2-(2-amino-5-ethoxyphenyl)acetic acid (1.0 eq) and the external target amine (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The excess base ensures complete deprotonation of the carboxylic acid[7],[6].
-
Coupling: Add HATU (1.2 eq) in one portion. Stir at room temperature. The solution may temporarily turn yellow as the OAt-active ester forms[4],[5].
-
Validation: Monitor via LC-MS. The reaction is typically complete within 1-2 hours due to the high reactivity of the HOAt leaving group[4].
-
Workup: Dilute with Ethyl Acetate (10 Vol). Wash successively with 10% citric acid (removes excess DIPEA/amine), saturated NaHCO₃ (removes HOAt and unreacted acid), and brine (5 Vol each)[6]. Dry and concentrate.
Phase 3: Deprotection
-
Dissolve the coupled product in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature to cleave the Boc group, yielding the final target intermolecular amide.
Quantitative Data & Reagent Selection
The following table summarizes the performance of various conditions when targeting intermolecular amide coupling (using the N-Boc protected precursor) versus intramolecular lactamization (using the unprotected precursor).
| Coupling Reagent | Base | Solvent | Reaction Time | Intermolecular Yield (Protected) | Intramolecular Yield (Unprotected) | Mechanistic Notes |
| HATU | DIPEA | DMF | 1-2 h | >90% | N/A | Gold standard for intermolecular coupling. Fast kinetics via OAt-ester[4],[5]. |
| PyBOP | DIPEA | DMF | 2-4 h | 80-90% | N/A | Cost-effective alternative to HATU; generates OBt-ester. |
| EDC / HOBt | TEA | DCM | 4-12 h | 75-85% | >95% | Slower intermolecular kinetics; excellent for driving lactamization. |
| None (Heat/H⁺) | None | AcOH | 2-4 h | N/A | >95% | Classic thermodynamically driven Friedel-Crafts/dehydration for oxindole[2],[1]. |
References
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry YouTube URL:[Link]
-
Acid-Amine Coupling using HBTU Organic Synthesis URL:[Link]
-
A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole Semantic Scholar URL:[Link]
-
HATU - Wikipedia Wikipedia URL:[Link]
-
Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization Journal of the American Chemical Society URL:[Link]
Sources
Application Note: Strategic Protection of the Amino Group in 2-(2-Amino-5-ethoxyphenyl)acetic Acid
Introduction
2-(2-Amino-5-ethoxyphenyl)acetic acid is a valuable building block in pharmaceutical and materials science research. Its bifunctional nature, possessing both a nucleophilic aromatic amino group and a carboxylic acid, necessitates a carefully planned protecting group strategy to achieve selective transformations at either functional site. Unwanted side reactions, such as self-polymerization or reaction at the incorrect site, can be prevented by temporarily masking one of the reactive groups.[1][2] This application note provides a detailed guide to the selection and implementation of protecting groups for the amino functionality of this molecule, with a focus on practical, field-proven protocols. The choice of an appropriate protecting group is critical and depends on the stability of the protected compound to subsequent reaction conditions and the ease of its removal upon completion of the desired synthetic steps.[][4]
The Imperative of Orthogonal Protection
In the context of 2-(2-Amino-5-ethoxyphenyl)acetic acid, an ideal protecting group strategy often involves "orthogonal protection." This principle allows for the selective removal of one protecting group in the presence of another, enabling sequential chemical modifications at the amino and carboxylic acid groups.[5][6] For instance, the amino group can be protected with a base-labile group while the carboxylic acid is protected with an acid-labile group, or vice-versa. This ensures precise control over the synthetic route.[7][8]
Key Protecting Groups for the Aromatic Amino Group
The selection of a suitable protecting group for the aniline-type amino group in 2-(2-Amino-5-ethoxyphenyl)acetic acid is governed by several factors, including the desired stability profile and the conditions required for deprotection. The most commonly employed and effective protecting groups for this purpose are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Each offers a unique set of advantages and is removable under distinct conditions, providing synthetic flexibility.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups due to its stability under a broad range of non-acidic conditions and its straightforward removal with mild acids.[9][10]
-
Rationale for Use: The Boc group is stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation, making it orthogonal to the Cbz protecting group.[11][12] This stability makes it an excellent choice when subsequent reactions involve basic conditions or reductive processes that do not employ strong acids.
-
Protection Mechanism: The protection reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride).[13][14] This reaction can be performed with or without a base.
-
Deprotection Mechanism: The Boc group is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[15][16] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, is a stalwart in peptide chemistry and general organic synthesis for amine protection.[17][18]
-
Rationale for Use: The Cbz group is robust and stable under both acidic and basic conditions, offering a high degree of protection.[19][20] Its primary mode of cleavage is catalytic hydrogenolysis, a mild and highly selective method.[17][21] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
-
Protection Mechanism: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[18][22] The base serves to neutralize the HCl generated during the reaction.
-
Deprotection Mechanism: The most common method for Cbz group removal is palladium-catalyzed hydrogenolysis (H₂/Pd-C).[21][23] This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. Alternatively, strong acidic conditions such as HBr in acetic acid can also be used for deprotection.[24]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group that has gained immense popularity, particularly in solid-phase peptide synthesis (SPPS).[25][]
-
Rationale for Use: The key advantage of the Fmoc group is its lability under mild basic conditions, typically with a secondary amine like piperidine.[27][28] It is stable to acidic conditions, making it orthogonal to the Boc group.[29]
-
Protection Mechanism: The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu in the presence of a mild base.[30][31]
-
Deprotection Mechanism: Deprotection proceeds via a base-mediated β-elimination (E1cb) mechanism.[32][33] A base removes the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine.
Comparative Summary of Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability | Orthogonality |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl)[12][34] | Stable to base, nucleophiles, and hydrogenolysis.[9] | Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C), strong acids (HBr/AcOH).[21][35] | Stable to mild acids and bases.[19] | Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Secondary amines (e.g., piperidine).[25][27] | Stable to acids.[29] | Boc, Cbz |
Experimental Protocols
Protocol 1: Boc Protection of 2-(2-Amino-5-ethoxyphenyl)acetic acid
Objective: To selectively protect the amino group of 2-(2-Amino-5-ethoxyphenyl)acetic acid with a Boc group.
Workflow Diagram:
Caption: Workflow for Boc protection.
Materials:
-
2-(2-Amino-5-ethoxyphenyl)acetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-(2-Amino-5-ethoxyphenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Cbz Protection of 2-(2-Amino-5-ethoxyphenyl)acetic acid
Objective: To selectively protect the amino group of 2-(2-Amino-5-ethoxyphenyl)acetic acid with a Cbz group.
Workflow Diagram:
Caption: Workflow for Cbz protection.
Materials:
-
2-(2-Amino-5-ethoxyphenyl)acetic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium carbonate (Na₂CO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 2-(2-Amino-5-ethoxyphenyl)acetic acid (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 eq) and stir vigorously.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The Cbz-protected product often crystallizes and can be purified by recrystallization.[19]
Protocol 3: Deprotection Strategies
Decision Tree for Deprotection:
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Double BOC protection selective removal method [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mcours.net [mcours.net]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. tdcommons.org [tdcommons.org]
- 25. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 27. total-synthesis.com [total-synthesis.com]
- 28. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 29. chempep.com [chempep.com]
- 30. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 31. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. peptidechemistry.org [peptidechemistry.org]
- 33. connectsci.au [connectsci.au]
- 34. scispace.com [scispace.com]
- 35. Cbz-Protected Amino Groups [organic-chemistry.org]
2-(2-Amino-5-ethoxyphenyl)acetic acid as a scaffold in medicinal chemistry
Application Note: 2-(2-Amino-5-ethoxyphenyl)acetic Acid as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the strategic selection of a core scaffold dictates the trajectory of lead optimization. 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS: 948551-55-1) represents a highly versatile, bifunctional building block. Featuring an ortho-aniline paired with a phenylacetic acid moiety, this scaffold offers two distinct synthetic vectors. Depending on the applied chemical workflow, it can be divergently transformed into potent, non-steroidal anti-inflammatory drugs (NSAIDs) targeting the cyclooxygenase (COX) pathway, or cyclized into 5-ethoxy-2-oxindoles—a privileged pharmacophore for receptor tyrosine kinase (RTK) inhibitors in oncology.
This technical guide details the structural rationale, causality-driven synthetic protocols, and physicochemical profiling required to deploy this scaffold effectively in drug discovery programs.
Section 1: Pharmacophore Mapping & Structural Causality
The utility of 2-(2-amino-5-ethoxyphenyl)acetic acid stems from the synergistic relationship between its three primary functional groups:
-
The Acetic Acid Moiety (C1): In COX inhibitors, the carboxylate acts as the critical anchor, forming a high-affinity ionic salt bridge with the Arg120 residue in the COX-1/COX-2 active sites. In kinase inhibitor synthesis, it serves as the intramolecular electrophile required for lactamization.
-
The Ortho-Amino Group (C2): This primary amine acts as a nucleophilic vector. Derivatization via N-acylation introduces bulky, lipophilic groups that force the molecule into the secondary side-pocket of COX-2, driving isoform selectivity [1]. Alternatively, it acts as the internal nucleophile during oxindole cyclization [2].
-
The 5-Ethoxy Group (C5): Positioned para to the amino group, the ethoxy substituent serves a dual purpose. Electronically, its +M (mesomeric) effect increases the electron density of the aromatic ring, enhancing the nucleophilicity of the amine. Sterically, it increases the overall lipophilicity (cLogP) of the scaffold, allowing it to better occupy solvent-exposed hydrophobic pockets in kinase hinge-binding regions [3].
Figure 1: Synthetic divergence of 2-(2-Amino-5-ethoxyphenyl)acetic acid into two pharmacophores.
Section 2: Workflow A — Synthesis of COX-2 Selective Inhibitors
Theoretical Grounding: Derivatives of 2-aminophenylacetic acid (such as diclofenac and amfenac) are classic NSAIDs. By introducing a bulky acyl group to the primary amine, the resulting amide clashes sterically with the narrower COX-1 channel but fits perfectly into the wider COX-2 allosteric side pocket [1].
Protocol 1: Synthesis of 2-(2-Benzamido-5-ethoxyphenyl)acetic acid Note: This protocol utilizes a transient protection strategy to ensure self-validating, regioselective amidation.
Step 1: Carboxylic Acid Protection (Esterification)
-
Procedure: Suspend 10 mmol of the scaffold in 50 mL of anhydrous methanol. Add 0.5 mL of concentrated H₂SO₄ dropwise. Reflux for 4 hours.
-
Causality: Direct N-acylation of the unprotected amino acid often results in the competitive formation of mixed anhydrides or spontaneous dehydration to benzoxazin-4-ones. Transiently masking the acid as a methyl ester isolates the nucleophilicity of the ortho-aniline.
-
Validation: TLC (Hexane/EtOAc 7:3) will show the disappearance of the baseline polar spot and the emergence of a high-Rf ester.
Step 2: N-Acylation
-
Procedure: Dissolve the isolated ester in 30 mL dichloromethane (DCM). Add 15 mmol of triethylamine (Et₃N) and cool to 0°C. Dropwise, add 11 mmol of benzoyl chloride. Stir at room temperature for 2 hours.
-
Causality: Et₃N acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the aniline, maintaining its nucleophilicity and driving the reaction to completion.
-
Validation: The ninhydrin stain of the TLC plate will turn negative, confirming the total consumption of the primary amine.
Step 3: Saponification
-
Procedure: Dissolve the crude amide in a 1:1 mixture of THF/H₂O. Add 30 mmol of LiOH and stir at room temperature for 12 hours. Acidify with 1M HCl to pH 3 and extract with EtOAc.
-
Causality: LiOH provides mild basic hydrolysis, selectively cleaving the methyl ester without breaking the highly stable, newly formed amide bond.
Figure 2: Mechanism of action for scaffold-derived COX-2 inhibitors in the inflammatory pathway.
Section 3: Workflow B — Reductive Cyclization to 5-Ethoxy-2-oxindole
Theoretical Grounding: The 2-oxoindoline (oxindole) core is a widely recognized privileged structure in anticancer research, forming the hydrogen-bond donor/acceptor motif required to bind the ATP-hinge region of kinases (e.g., VEGFR, PDGFR) [3]. The constitution of oxindole as the lactam of 2-aminophenylacetic acid is a foundational principle of heterocyclic chemistry [4].
Protocol 2: Acid-Catalyzed Intramolecular Lactamization Note: This is a highly efficient, atom-economical cyclization relying on thermodynamic sinks.
-
Procedure: Suspend 10 mmol of 2-(2-amino-5-ethoxyphenyl)acetic acid in 40 mL of 2M aqueous HCl. Heat the mixture to reflux (approx. 100°C) for 12 hours under continuous stirring.
-
Causality: The acidic environment protonates the carbonyl oxygen of the acetic acid group, drastically increasing the electrophilicity of the carboxyl carbon. The proximity of the ortho-amino group creates a highly favorable entropic environment for a 5-endo-trig intramolecular attack. The subsequent elimination of water yields the thermodynamically stable 5-membered lactam (oxindole) [2].
-
Isolation & Validation: Remove the heat and allow the reaction to cool to 4°C. The starting material is soluble in hot aqueous acid, but the resulting 5-ethoxy-2-oxindole is neutral and highly hydrophobic. It will spontaneously precipitate as a beige/pinkish solid.
-
Analytical Confirmation: IR spectroscopy will validate the cyclization by showing a distinct shift of the carbonyl stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1700 cm⁻¹ (lactam), alongside the complete disappearance of the broad -OH stretch (3300–2500 cm⁻¹).
Section 4: Quantitative Data & Physicochemical Profiling
To guide lead optimization, the following table summarizes the anticipated physicochemical shifts as the core scaffold is pushed through Workflow A or Workflow B.
| Compound | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Primary Target | Expected IC₅₀ Range |
| 2-(2-Amino-5-ethoxyphenyl)acetic acid | 195.22 | 1.2 | 63.3 | Scaffold / Intermediate | N/A |
| N-Benzoyl Derivative (Workflow A) | 299.33 | 3.4 | 63.3 | COX-2 | Low nM |
| 5-Ethoxy-2-oxindole (Workflow B) | 177.20 | 1.8 | 41.1 | RTKs (VEGFR/PDGFR) | Mid nM |
Table 1: Physicochemical properties and target metrics. cLogP and TPSA values represent standard predictive models used to assess oral bioavailability and membrane permeability.
References
-
Title: Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole Source: Semantic Scholar URL: [Link]
-
Title: The chemistry of heterocyclic compounds with indole and carbazole systems Source: E-Bookshelf URL: [Link]
Application Note: Advanced Reduction Protocols for 2-(2-Nitro-5-ethoxyphenyl)acetic Acid Scaffolds
This Application Note details the reduction protocols for precursors of 2-(2-nitro-5-ethoxyphenyl)acetic acid (Key Intermediate: NEPA ), a critical scaffold in the synthesis of alpha-1 blockers like Tamsulosin and Silodosin .
The guide focuses on two distinct reductive transformations:
-
Upstream Synthesis: Selective reduction of the olefinic precursor (cinnamic acid derivative) to generate the NEPA scaffold without compromising the nitro group.
-
Downstream Processing: Chemoselective reduction of the nitro group within NEPA to generate the lactam (oxindole) precursor.
Introduction & Strategic Overview
The molecule 2-(2-nitro-5-ethoxyphenyl)acetic acid (NEPA) is a pivot point in the synthesis of sulfonamide-based alpha-blockers. Its synthesis and subsequent functionalization present a classic chemoselectivity challenge: the molecule contains an oxidation-sensitive ether , a reduction-sensitive nitro group , and (in its precursor form) a reducible alkene .
The Chemoselectivity Paradox
-
Goal: Reduce the C=C double bond of the cinnamic precursor to form the acetic acid side chain.
-
Risk: Standard catalytic hydrogenation (Pd/C, H₂) will preferentially reduce the nitro group (
) before or simultaneously with the alkene, leading to premature cyclization or polymerization. -
Solution: Use of hydride transfer reagents (NaBH₄/Pyridine) or controlled transfer hydrogenation to target the alkene exclusively.
Pathway Visualization
The following diagram outlines the synthetic flow and the specific reduction nodes covered in this guide.
Figure 1: Synthetic pathway highlighting the two critical reduction steps (Red Arrows) for NEPA scaffolds.
Protocol A: Selective Olefin Reduction (Synthesis of NEPA)
Objective: Reduce (E)-3-(5-ethoxy-2-nitrophenyl)acrylic acid (Nitrocinnamic precursor) to 2-(2-nitro-5-ethoxyphenyl)acetic acid without reducing the nitro group.
Mechanism: Sodium borohydride (NaBH₄) is generally inert to isolated alkenes. However, in electron-deficient conjugated systems (like nitrocinnamic acids), the double bond is polarized enough to accept hydride attack. Pyridine is used as the solvent to stabilize the intermediate and prevent over-reduction.
Materials Table
| Reagent | Role | Equiv. | Notes |
| Precursor | Substrate | 1.0 | (E)-3-(5-ethoxy-2-nitrophenyl)acrylic acid |
| NaBH₄ | Reductant | 2.5 - 3.0 | Add slowly; exothermic. |
| Pyridine | Solvent | 10 Vol | Toxic: Use fume hood. |
| HCl (10%) | Quench | Excess | For neutralization. |
Step-by-Step Methodology
-
Preparation:
-
Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and temperature probe.
-
Charge the flask with (E)-3-(5-ethoxy-2-nitrophenyl)acrylic acid (10.0 g, 42.2 mmol) and Pyridine (100 mL).
-
Stir until a clear yellow/orange solution is obtained.
-
-
Reduction:
-
Cool the solution to 20–25°C.
-
Add Sodium Borohydride (4.8 g, 126 mmol) in small portions over 30 minutes.
-
Observation: Mild effervescence (H₂ evolution) will occur. Ensure the temperature does not exceed 40°C during addition.
-
Heat the mixture to 50–60°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor via HPLC. The disappearance of the acrylic acid peak (retention time ~1.2x of product) indicates completion.
-
-
Quench & Isolation:
-
Cool the reaction mass to 0–5°C.
-
Critical Step: Slowly pour the reaction mixture into ice-cold 10% HCl (300 mL) with vigorous stirring. Caution: Pyridine neutralization is exothermic.
-
Adjust pH to ~2.0. The product will precipitate as a pale yellow solid.
-
Extract with Ethyl Acetate (3 x 100 mL) if precipitation is oily.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) to yield off-white crystals.
-
Target Yield: 85–90%.
-
Protocol B: Nitro Group Reduction (Downstream Processing)
Objective: Reduce 2-(2-nitro-5-ethoxyphenyl)acetic acid to the amino-acid intermediate, which cyclizes to 5-ethoxy-2-oxindole .
Context: This step is often performed after Protocol A. The reduction of the nitro group releases an amine in close proximity to the carboxylic acid side chain, facilitating rapid intramolecular amide formation (lactamization).
Materials Table
| Reagent | Role | Loading | Notes |
| NEPA | Substrate | 1.0 | Purity >98% required.[1] |
| 10% Pd/C | Catalyst | 5 wt% | 50% wet type preferred for safety. |
| H₂ Gas | Reductant | 3–5 bar | Balloon pressure is often sufficient. |
| Acetic Acid | Solvent | 10 Vol | Promotes cyclization. |
Step-by-Step Methodology
-
Reactor Setup:
-
Use a stainless steel autoclave or a heavy-walled glass hydrogenation bottle (Parr shaker).
-
Charge 2-(2-nitro-5-ethoxyphenyl)acetic acid (10.0 g) and Glacial Acetic Acid (100 mL).
-
Add 10% Pd/C (0.5 g) under a nitrogen blanket. Safety: Pd/C is pyrophoric when dry.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Pressurize to 3 bar (45 psi) with H₂.
-
Stir/Shake at Room Temperature (25°C) .
-
Exotherm: The reaction is exothermic. Monitor internal temperature; keep below 40°C to prevent impurity formation.
-
Reaction time: Typically 2–4 hours.
-
-
Cyclization (In-situ):
-
Once H₂ uptake ceases, the nitro group is converted to the amine.
-
Heat the acetic acid solution to 80°C for 1 hour. This thermal step drives the dehydration/cyclization of the amino-acid to the oxindole .
-
-
Work-up:
Analytical Control & Troubleshooting
HPLC Parameters (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 mins.
-
Detection: UV @ 254 nm (Nitro/Cinnamic) and 210 nm (Oxindole).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield | Incomplete reduction of C=C. | Increase NaBH₄ to 4.0 eq; Ensure temperature is >50°C. |
| Protocol A: Nitro Reduction | Over-reduction. | Ensure solvent is Pyridine (not MeOH); Keep temp <60°C. |
| Protocol B: Incomplete Cyclization | Low temperature post-reduction. | Ensure the reaction mass is heated to 80°C after H₂ consumption. |
| Impurity: Azo/Azoxy dimers | High pH or insufficient H₂ pressure. | Maintain acidic conditions (AcOH); Ensure good H₂ mass transfer. |
Mechanistic Validation (Graphviz)
The following diagram illustrates the electron flow during the critical cyclization phase in Protocol B.
Figure 2: Step-wise reduction and cyclization mechanism for Protocol B.
References
-
Tamsulosin Synthesis Overview
-
US Patent 4,703,063. "Sulfamoyl-substituted phenethylamine derivatives and process for preparing the same." (1987).
-
-
Selective Reduction of Nitrocinnamic Acids
-
Journal of the Chemical Society C: Organic. "Reduction of nitrocinnamic acids with sodium borohydride." (1969).
-
-
Oxindole Synthesis via Nitro Reduction
-
Organic Syntheses.[4] "2-Oxindole from 2-Nitrophenylacetic Acid." Coll. Vol. 3, p. 456.
-
-
Silodosin Intermediate Processing
-
European Patent EP 1,806,339. "Process for producing indoline derivative." (2007).
-
Sources
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sciencemadness.org [sciencemadness.org]
Application Note: Optimization of Recrystallization Solvents for 2-(2-Amino-5-ethoxyphenyl)acetic acid
Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical R&D Professionals Compound: 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS: 948551-55-1)
Physicochemical Profiling & Causality in Solvent Selection
The purification of 2-(2-Amino-5-ethoxyphenyl)acetic acid presents unique thermodynamic and kinetic challenges due to its specific functional group topology. As an aniline derivative with an ortho-acetic acid side chain, the molecule exhibits strong amphoteric and zwitterionic behavior [1].
When designing a recrystallization protocol, three critical mechanistic factors must dictate your solvent and process choices:
-
Zwitterionic Lattice Energy: At its isoelectric point (pI ≈ 4.5), the primary amine is protonated (
) and the carboxylic acid is deprotonated ( ). This ionic network maximizes crystal lattice energy, rendering the compound virtually insoluble in non-polar organic solvents (e.g., heptane, toluene) and poorly soluble in cold water. -
Lipophilic Shielding: The 5-ethoxy ether linkage (
) acts as a lipophilic shield, disrupting hydration shells. This means pure aqueous systems are inefficient for thermal recrystallization, necessitating a binary solvent system (protic/aprotic or mixed protic) to balance dielectric constants. -
Degradation Risk (Lactamization): Critical Causality: 2-(2-aminophenyl)acetic acid derivatives are highly susceptible to intramolecular condensation. Prolonged heating, especially under acidic conditions, drives the formation of 5-ethoxyindolin-2-one (an oxindole lactam). Therefore, thermal exposure must be strictly minimized, and dissolution kinetics must be rapid [2].
Quantitative Solvent System Evaluation
To establish a self-validating purification system, various solvent matrices were evaluated. The goal is to achieve >99.0% purity while maintaining compliance with ICH Q3C Guidelines for Residual Solvents [3].
| Solvent System | Ratio (v/v) | Solvation Mechanism | Typical Yield (%) | Expected Purity (%) | ICH Q3C Class |
| Water (pH Shift) | 100% | Isoelectric precipitation | 82 - 88% | 98.5% | Class 3 (Exempt) |
| Isopropanol / Water | 80:20 | Thermal gradient & Dielectric shift | 90 - 94% | >99.5% | Class 3 |
| Ethanol / Water | 70:30 | Thermal gradient | 85 - 89% | 99.0% | Class 3 |
| Ethyl Acetate | 100% | Insufficient polarity for zwitterion | N/A (Fails) | N/A | Class 3 |
| Methanol | 100% | High solubility, poor recovery | < 50% | 95.0% | Class 2 (Strict Limit) |
Recrystallization Decision Matrix & Workflow
The following logic tree dictates the optimal purification pathway based on the crude API's impurity profile.
Workflow for the purification of 2-(2-Amino-5-ethoxyphenyl)acetic acid.
Experimental Protocols
Protocol A: Isoelectric Precipitation (pH-Shift Method)
Best for crude batches (<90% purity) containing significant lipophilic organic impurities or inorganic salts.
-
Acidic Dissolution: Suspend 100 g of crude 2-(2-Amino-5-ethoxyphenyl)acetic acid in 800 mL of Deionized (DI) water. Slowly add 1M HCl until the pH drops below 2.0.
-
Causality: The amine protonates, forming a highly soluble hydrochloride salt. Do not exceed 30°C during this step to prevent acid-catalyzed lactamization to 5-ethoxyindolin-2-one.
-
-
Clarification: Filter the acidic solution through a 0.45 µm PTFE membrane to remove unreacted lipophilic starting materials or insoluble degradation products.
-
Isoelectric Titration: Transfer the filtrate to a jacketed reactor set to 25°C. Under moderate agitation (250 rpm), slowly titrate with 1M NaOH.
-
Nucleation & Ripening: As the pH approaches 4.5 ± 0.2 (the isoelectric point), massive precipitation will occur. Once pH 4.5 is reached, hold the suspension at 25°C for 60 minutes.
-
Causality: This hold time facilitates Ostwald ripening—thermodynamically unstable microcrystals redissolve and deposit onto larger crystal faces, drastically improving downstream filtration kinetics[2].
-
-
Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 × 100 mL of cold DI water (5°C) to displace residual sodium chloride.
-
Drying: Dry the cake in a vacuum oven at 45°C (< 50 mbar) until the moisture content is < 0.5% w/w (verified by Karl Fischer titration).
Protocol B: Mixed-Solvent Thermal Recrystallization (IPA/Water)
Best for polishing pre-purified batches (>90% purity) to achieve pharmaceutical-grade API (>99.5%).
-
Suspension: Charge a jacketed reactor with 100 g of the API and 1,000 mL of an Isopropanol/DI Water mixture (80:20 v/v).
-
Thermal Dissolution: Heat the reactor to 75°C under reflux. Complete dissolution should occur within 15–20 minutes.
-
Causality: Limit time at 75°C to an absolute maximum of 45 minutes. Extended thermal stress will induce intramolecular dehydration.
-
-
Controlled Cooling: Program the reactor jacket to cool from 75°C to 5°C at a strictly controlled rate of 0.5°C/min .
-
Causality: A slow, linear cooling ramp prevents "oiling out" (liquid-liquid phase separation) and avoids the entrapment of mother liquor inside the crystal lattice, which is a common failure mode in zwitterion crystallization [1].
-
-
Aging: Hold the suspension at 5°C for 2 hours to maximize yield.
-
Isolation: Vacuum filter the crystals. Wash the cake with 2 × 150 mL of pre-chilled pure Isopropanol (5°C).
-
Causality: Using pure IPA as the wash solvent collapses any remaining solubility, preventing yield loss during the wash phase.
-
-
Drying & Compliance: Dry under vacuum at 45°C. Monitor residual IPA via Headspace Gas Chromatography (HS-GC). The drying is complete when residual IPA is well below the ICH Q3C Class 3 limit of 5,000 ppm [3].
Analytical Validation
To ensure the system is self-validating, the following analytical checks must be integrated into the workflow:
-
HPLC-UV (254 nm): Monitor for the primary degradation impurity (5-ethoxyindolin-2-one). Its presence indicates thermal or acidic overexposure.
-
X-Ray Powder Diffraction (XRPD): Zwitterionic compounds frequently exhibit polymorphism depending on the solvent system [1]. Ensure the XRPD diffractogram matches the validated reference standard for the desired polymorph.
-
Karl Fischer (KF): Ensure water content is <0.5% to prevent long-term hydrolytic degradation or microbial growth during storage.
References
-
Co-crystals of zwitterionic GABA API's pregabalin and phenibut: properties and application. CrystEngComm, Royal Society of Chemistry (RSC). Available at:[Link]
-
Practical Process Research and Development: A Guide for Organic Chemists (3rd Edition). Neal G. Anderson / Elsevier. Available at:[Link]
-
Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Food and Drug Administration (FDA). Available at:[Link]
Troubleshooting & Optimization
improving yield of 5-ethoxyoxindole from 2-(2-Amino-5-ethoxyphenyl)acetic acid
Technical Support Center: Advanced Synthesis Guide Ticket ID: #OX-5ET-YW (Yield Optimization for 5-Ethoxyoxindole) Status: Escalated to Senior Application Scientist Subject: Improving Cyclization Efficiency of 2-(2-Amino-5-ethoxyphenyl)acetic acid[1]
Introduction: The "Hidden" Equilibrium
Welcome to the Tier 3 Support desk. You are likely here because your conversion of 2-(2-Amino-5-ethoxyphenyl)acetic acid (Start Material, SM) to 5-ethoxyoxindole (Product) has hit a ceiling, likely hovering around 50-60% yield, or you are battling the formation of a dark, tarry byproduct.
The transformation is an intramolecular amide bond formation (lactamization). While thermodynamically favored due to the formation of a stable 5-membered ring, it is kinetically sensitive. The 5-ethoxy group is a double-edged sword:
-
The Good: It is an Electron Donating Group (EDG), increasing the nucleophilicity of the amine, theoretically accelerating the attack on the carbonyl.
-
The Bad: It makes the aromatic ring electron-rich and highly susceptible to oxidative polymerization (the "black tar" issue) before cyclization can occur.
This guide moves beyond standard textbook protocols to industrial process controls that drive the equilibrium to completion.
Module 1: The Reaction Landscape (Mechanism & Logic)
To fix the yield, we must visualize the competition between Cyclization (Desirable) and Oligomerization/Oxidation (Undesirable).
Mechanistic Pathway (DOT Visualization)
Figure 1: The kinetic competition. Note that water removal is the critical driving force for the step Inter -> Prod.[1]
Module 2: Optimized Protocol (The "Golden Path")
We recommend switching from simple reflux to an Acid-Catalyzed Azeotropic Dehydration method.[1] This physically removes water, forcing the equilibrium to the right (Le Chatelier's principle), which is critical when the ethoxy group stabilizes the open form.
Protocol: Toluene/pTSA Method (Recommended for >85% Yield)
| Parameter | Specification | Rationale |
| Solvent | Toluene (or Xylene) | High boiling point allows thermal activation; forms azeotrope with water.[1] |
| Concentration | 0.1 M - 0.2 M | Critical: Dilution favors intramolecular cyclization over intermolecular polymerization.[1] |
| Catalyst | p-Toluenesulfonic acid (pTSA) | 5-10 mol%.[1] Protonates the carbonyl, making it more electrophilic without protonating the amine too strongly. |
| Atmosphere | Nitrogen / Argon | Mandatory. The ethoxy-aniline moiety oxidizes rapidly in air at reflux temperatures.[1] |
| Apparatus | Dean-Stark Trap | Continuously removes water.[1] If you don't remove water, the reaction stalls. |
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.
-
Charge: Add 2-(2-Amino-5-ethoxyphenyl)acetic acid (1.0 eq) and Toluene (approx. 10-15 volumes relative to mass).
-
Catalyst: Add pTSA monohydrate (0.05 eq).
-
De-gas: Sparge the solution with nitrogen for 15 minutes before heating. This is often the missing step in failed batches.
-
Reflux: Heat to vigorous reflux. Ensure the solvent is condensing and filling the trap.
-
Monitor: Watch for water collection in the trap. Reaction is typically complete in 3-6 hours.[1]
-
Checkpoint: TLC (50% EtOAc/Hexane) should show disappearance of the baseline spot (amino acid) and appearance of a fluorescent spot (oxindole).
-
-
Workup:
-
Cool to Room Temperature (RT). The product often precipitates directly.
-
If precipitated: Filter and wash with cold toluene, then hexanes.
-
If soluble: Wash organic layer with Sat. NaHCO3 (removes pTSA), then Brine. Dry over Na2SO4, concentrate.
-
-
Purification: Recrystallize from Ethanol or EtOAc/Hexane if necessary.
Module 3: Troubleshooting Guide (The "Ticket" System)
Use this decision tree to diagnose your specific failure mode.
Diagnostic Flowchart
Figure 2: Troubleshooting logic for common failure modes.
Detailed Solutions
Ticket #402: "The reaction stalled at 60% conversion."
-
Root Cause: Equilibrium limitation. The water concentration in the solvent has reached a point where hydrolysis of the product competes with formation.
-
Fix: Ensure your Dean-Stark trap is actually separating water. If using a solvent like Ethanol (which doesn't separate water well), switch to Toluene or Xylene.
-
Alternative: If thermal methods fail, use a coupling agent like EDC/HOBt in DMF at room temperature, though this is less atom-economical.[1]
Ticket #405: "My product is pitch black."
-
Root Cause: Oxidation of the electron-rich aniline starting material.[1] 5-ethoxy aniline derivatives are notoriously air-sensitive.[1]
-
Fix:
-
Degassing: Do not skip the N2 sparge.
-
Acid Wash: Wash the crude solid with dilute HCl; the dark impurities are often more basic or polymeric and may stay in solution or filter out.
-
Charcoal: Recrystallize with activated charcoal to remove colored impurities.
-
Ticket #409: "I can't isolate the solid."
-
Root Cause: The 5-ethoxy group increases lipophilicity compared to the unsubstituted oxindole.[1]
-
Fix: Do not rely on precipitation from water (as you might with plain oxindole). Evaporate the organic solvent to dryness and triturate (grind) the residue with cold Diethyl Ether or Hexanes to induce crystallization.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use HCl instead of pTSA? A: Yes. Refluxing in 2N HCl is a classic method (Fischer-type conditions).[1] However, the yield is often lower (~60-70%) because the product can hydrolyze back to the starting material during the slow cooling phase, and the high acidity can degrade the ethoxy ether linkage. The Toluene/pTSA method is gentler and higher yielding.
Q2: How do I confirm the structure via NMR? A: Look for the methylene protons at the C3 position.
-
1H NMR (DMSO-d6): You should see a singlet around 3.4 - 3.5 ppm (2H, CH2 of the lactam ring).
-
Shift: The amide NH usually appears broad around 10.2 ppm .
-
Ethoxy: Quartet at ~4.0 ppm and Triplet at ~1.3 ppm.
Q3: Is this reaction scalable to 100g+? A: Yes, the Toluene/pTSA method is the industrial standard for Sunitinib intermediates. On a large scale, ensure your condenser capacity is sufficient to handle the vigorous boil-up required for efficient azeotropic drying.[1]
References
-
Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific antitumor agents." Journal of Medicinal Chemistry, 46(7), 1116-1119.
- Establishes the utility of 5-substituted oxindoles in kinase inhibitor synthesis.
-
Manley, J. M., et al. (2003). "Early Process Development of the potent VEGF Receptor Inhibitor AG-013736." Organic Process Research & Development, 7(6).
- Provides industrial context for oxindole synthesis rel
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Reference for the stability of ethoxy/ether groups under acidic reflux conditions.
-
Organic Chemistry Portal. "Synthesis of Oxindoles."
- General validation of acid-catalyzed cycliz
Sources
preventing oxidation of 2-(2-Amino-5-ethoxyphenyl)acetic acid in solution
Technical Support Center: Stabilization of 2-(2-Amino-5-ethoxyphenyl)acetic Acid
Status: Active Document ID: TSC-2025-OX-04 Last Updated: March 06, 2026
Executive Summary
This guide addresses the stability challenges associated with 2-(2-Amino-5-ethoxyphenyl)acetic acid , a highly reactive intermediate often encountered in the synthesis of indoline-based therapeutics (e.g., Silodosin precursors). Users frequently report rapid discoloration (pinking/browning) and purity loss in solution.
These issues stem from two competing degradation pathways: Oxidative Dimerization (driven by the electron-rich aniline moiety) and Lactamization (cyclization to oxindole). This guide provides a scientifically grounded protocol to navigate this "stability paradox."
Module 1: The Chemistry of Degradation
To prevent degradation, one must understand the molecular mechanism. This molecule faces a stability dilemma where conditions that prevent one pathway often accelerate the other.
The Oxidation Mechanism (The "Brown" Pathway)
The 5-ethoxy group is a strong electron donor (+Mesomeric effect), which significantly lowers the oxidation potential of the aniline nitrogen. In the presence of dissolved oxygen and trace metals, the aniline undergoes single-electron transfer (SET) to form a radical cation. This radical couples to form colored azo-dimers or quinone imines. This process is accelerated at basic pH where the amine is unprotonated.
The Cyclization Mechanism (The "Precipitate" Pathway)
The 2-amino group and the acetic acid side chain are in a perfect 1,2-relationship (ortho) to form a 5-membered lactam ring (Oxindole). This process is acid-catalyzed.
Visualization of Degradation Pathways
The following diagram illustrates the competing fates of your molecule in solution.
Caption: Competing degradation pathways. High pH promotes oxidation (top); low pH promotes cyclization (bottom). Optimal stability requires a middle-ground approach.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose issues with your current preparation.
| Observation | Root Cause | Immediate Corrective Action |
| Solution turns Pink/Red | Early Oxidation: Formation of radical cations and initial quinone imine species. Common in non-degassed solvents. | Sparge solvent with Argon for 15 mins. Add Sodium Metabisulfite (0.1% w/v) immediately. |
| Solution turns Dark Brown/Black | Advanced Oxidation: Polymerization of aniline radicals (aniline black-like formation). Irreversible. | Discard sample. Fresh preparation is required under strict inert atmosphere. |
| New Peak at RRT ~0.9 or 1.1 | Cyclization: Formation of the oxindole lactam (M-18 mass shift). | Check pH. If pH < 4, adjust to pH 5.5-6.0 using Ammonium Acetate buffer. Avoid heat. |
| Loss of Potency (No Color Change) | Precipitation: The zwitterionic form might have low solubility at neutral pH. | Verify solubility. If precipitating, add 10-20% Acetonitrile or Methanol as a co-solvent. |
Module 3: Optimized Stabilization Protocol
This protocol balances the risk of oxidation against the risk of cyclization.
Reagents Required
-
Solvent: Water/Methanol (80:20 v/v) or Water/Acetonitrile.
-
Buffer: 10mM Ammonium Acetate (adjusted to pH 5.5 - 6.0).
-
Antioxidant: Sodium Metabisulfite (
) or Sodium Ascorbate. -
Chelator: Disodium EDTA.
Step-by-Step Preparation
-
Solvent Degassing (Critical):
-
Place the buffer/solvent mixture in a sonicator.
-
Bubble high-purity Argon or Nitrogen through the liquid for at least 15 minutes. Reason: Removing dissolved oxygen is the single most effective stabilization method.
-
-
Additive Incorporation:
-
Add Disodium EDTA to a final concentration of 0.5 mM . Reason: Scavenges trace transition metals (Fe, Cu) leached from glassware that catalyze aniline oxidation.
-
Add Sodium Metabisulfite to a final concentration of 0.05% - 0.1% (w/v) . Reason: Acts as a sacrificial reductant, reacting with oxygen before the aniline does.
-
-
Sample Dissolution:
-
Dissolve the 2-(2-Amino-5-ethoxyphenyl)acetic acid in the prepared solvent.
-
Work quickly and minimize headspace in the vial.
-
-
Storage:
-
Store in amber glass vials (protects from photo-oxidation).
-
Keep at 4°C or -20°C .
-
Analyze within 24 hours .
-
Comparative Efficacy of Additives
| Additive | Mechanism | Pros | Cons |
| Sodium Metabisulfite | Oxygen Scavenger | Highly effective for anilines; cheap. | Can form adducts with aldehydes/ketones (if present in mixture). |
| Ascorbic Acid | Radical Scavenger | Good general antioxidant. | Can act as a pro-oxidant in the presence of Iron/Copper if EDTA is not used. |
| EDTA | Metal Chelator | Prevents metal-catalyzed radical generation. | Essential baseline additive; not sufficient alone. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use DMSO to dissolve the sample? A: Use with caution. While solubility is high, DMSO can act as a mild oxidant under certain conditions (Swern-like mechanisms) or contain peroxide impurities. If DMSO is necessary, use anhydrous, high-purity grade packed under argon and use immediately.
Q: Why not just acidify to pH 2 to stop oxidation? A: While protonating the amine (forming the anilinium ion) effectively stops oxidation, it drastically accelerates lactamization (cyclization) to the oxindole impurity. A pH of 2 will likely degrade your sample into the lactam within hours. We recommend pH 5.5 - 6.0 as the "sweet spot."
Q: My LC-MS shows a mass of [M+14] or [M+16]. What is this? A: This indicates oxidation.[1][2][3][4][5]
-
[M+16]: Addition of an oxygen atom (N-oxide or hydroxylamine formation).
-
[M-2]: Formation of the imine/quinone species.[6]
-
[M-18]: This is Cyclization (Loss of H2O), not oxidation.
References
-
BenchChem Technical Guides. (2025). Stability of 2-amino-phenylacetic acid derivatives and pH influence.[1][7]
-
National Institutes of Health (PubChem). (2025). Compound Summary: 2-Aminophenylacetic acid properties and toxicity.
-
Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Journal of the Chemical Society.[8]
-
Kalgutkar, A. S., et al. (2005). Oxidation of p-phenetidine by horseradish peroxidase: Mechanism of reactive metabolite formation.[2][4][6] Drug Metabolism and Disposition.
-
Stoltz, B. M., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives.[3] California Institute of Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The oxidation of p-phenetidine by horseradish peroxidase and prostaglandin synthase and the fate of glutathione during such oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Reactive products formed by peroxidase catalyzed oxidation of p-phenetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 6. Characterization and mechanism of formation of reactive products formed during peroxidase-catalyzed oxidation of p-phenetidine. Trapping of reactive species by reduced glutathione and butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 134978-97-5: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid [cymitquimica.com]
- 8. Oxidations with phenyl iodosoacetate. Part V. The oxidation of p-anisidine and p-phenetidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Lactamization of 2-Amino-5-ethoxyphenylacetic Acid
Mechanistic Grounding & Causality
The synthesis of 5-ethoxyoxindole via the intramolecular lactamization of 2-amino-5-ethoxyphenylacetic acid is a fundamental transformation, frequently utilized to generate building blocks for complex alkaloids like physostigmine[1][2]. While the formation of the 5-membered oxindole ring is thermodynamically favorable, the reaction is often plagued by two major competing pathways: intermolecular polymerization and oxidative degradation[3].
Understanding the causality behind these failures is critical for optimization:
-
Electronic Susceptibility: The 5-ethoxy substituent is a strong electron-donating group (EDG). While this increases the nucleophilicity of the ortho-amino group (accelerating cyclization), it simultaneously raises the HOMO energy of the aniline moiety. This makes the starting material highly susceptible to single-electron oxidation by atmospheric oxygen, leading to tarry byproducts.
-
Kinetic vs. Thermodynamic Control: Because the starting material is a bifunctional amino acid, the kinetic preference for intramolecular cyclization (5-exo-trig) must be artificially maintained. If the effective molarity of the solution is too high, intermolecular collisions outpace intramolecular ring closure, resulting in polyamides.
Reaction pathway of 2-amino-5-ethoxyphenylacetic acid lactamization.
Troubleshooting FAQs
Q: My reaction yields a sticky, insoluble polymer instead of the desired oxindole. Why?
A: This is caused by intermolecular condensation. When the concentration of the starting material is too high, the amine of one molecule attacks the activated carboxylic acid of another.
Solution: Run the reaction at high dilution (typically
Q: The reaction mixture turns dark brown or black almost immediately upon heating. How can I prevent this? A: The 5-ethoxy group strongly activates the aromatic ring, making the ortho-amine highly susceptible to air oxidation. Solution: Thoroughly degas all solvents (e.g., via 15 minutes of sparging with inert gas) and conduct the reaction under a strict Argon or Nitrogen atmosphere. Shielding the reaction flask from direct light can also minimize photo-oxidation.
Q: I am using standard thermal conditions (refluxing toluene), but the conversion is stalled at 50%. A: Thermal lactamization requires the continuous removal of water to drive the equilibrium forward. If water is trapped in the system, hydrolysis of the intermediate competes with cyclization. Solution: Implement a Dean-Stark apparatus to physically trap and remove water. Alternatively, add activated molecular sieves (4Å) to the reaction mixture.
Q: How do I cleanly separate the 5-ethoxyoxindole from unreacted starting material without column chromatography?
A: Utilize an acid-base workup. The unreacted 2-amino-5-ethoxyphenylacetic acid contains a free carboxylic acid, making it amphoteric. By washing the organic layer with a mild aqueous base (e.g., saturated
Troubleshooting decision tree for common lactamization issues.
Validated Experimental Protocols
Protocol A: Acid-Catalyzed Thermal Cyclization (Scale-up Friendly)
This method relies on thermodynamic control and physical water removal. It is ideal for multi-gram scale synthesis where coupling agents are cost-prohibitive.
-
Preparation: Add 2-amino-5-ethoxyphenylacetic acid (1.0 equiv) to a round-bottom flask equipped with a magnetic stir bar.
-
Dilution & Degassing: Add toluene to achieve a 0.05 M concentration. Sparge the solution with Argon for 15 minutes.
-
Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv).
-
Cyclization: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 115°C (reflux) under Argon for 12 hours.
-
Self-Validation Check 1: Spot the reaction mixture on a TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material (baseline) should be absent, replaced by a high
UV-active spot (5-ethoxyoxindole). -
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous
(2 × 50 mL) to remove unreacted starting material and the acid catalyst. -
Self-Validation Check 2: Acidify the aqueous
wash with 1M HCl. If a precipitate forms, incomplete conversion occurred (the precipitate is recovered starting material). -
Isolation: Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the pure lactam.
Protocol B: Mild Coupling-Agent Mediated Cyclization (For Sensitive Substrates)
This method utilizes EDC·HCl to activate the carboxylic acid at room temperature, preventing thermal degradation of the sensitive 5-ethoxy aniline moiety.
-
Preparation: Dissolve 2-amino-5-ethoxyphenylacetic acid (1.0 equiv) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M under Argon.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir for 5 minutes.
-
Activation: Cool the flask to 0°C. Add Hydroxybenzotriazole (HOBt) (1.2 equiv) followed by EDC·HCl (1.2 equiv).
-
Cyclization: Allow the reaction to warm to room temperature and stir for 6 hours.
-
Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M aqueous HCl (to remove DIPEA and urea byproducts) and saturated aqueous
(to remove unreacted starting material and HOBt). -
Isolation: Dry the organic layer over
and concentrate in vacuo.
Method Comparison Data
| Parameter | Thermal Cyclization (Dean-Stark) | Acid-Catalyzed (p-TsOH) | Coupling Agent (EDC/HOBt) |
| Activation Mechanism | Heat / Equilibrium shift | Protonation of carbonyl | Acyl-AMP intermediate |
| Temperature | 115°C (Toluene Reflux) | 115°C (Toluene Reflux) | 0°C to Room Temperature |
| Typical Reaction Time | 24 - 48 hours | 8 - 12 hours | 4 - 6 hours |
| Average Yield | 40 - 55% | 75 - 85% | 85 - 95% |
| Primary Impurity Risk | Oxidative degradation (Tars) | Minor oligomerization | N-acyl urea byproducts |
| Scalability | Excellent (>100g) | Excellent (>100g) | Poor (Cost & Atom Economy) |
References
-
Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society.[Link]
- Process for the enantioselective synthesis of intermediates used in the preparation of physostigmine.
-
Facile Preparation of (3S)-1,3-Dimethyl-3-cyanomethyl-5-ethoxyoxindole from Julian's Nitrile Enriched in the (3s)-Enantiomer. Heterocycles. [Link]
Sources
Technical Support Center: Solubility & Handling of 2-(2-Amino-5-ethoxyphenyl)acetic acid
[1]
Subject: Troubleshooting Solubility, Purification, and Handling of 2-(2-Amino-5-ethoxyphenyl)acetic acid CAS Registry Number: 57999-15-8 (Verify against specific batch COA) Chemical Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.21 g/mol [1]
Introduction: The Zwitterionic Trap
Welcome to the technical support guide for 2-(2-Amino-5-ethoxyphenyl)acetic acid . If you are reading this, you are likely facing a common frustration: this compound refuses to dissolve in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Toluene, yet behaves unpredictably in water.
The Core Issue: This molecule is not a standard organic solid; it is a zwitterion .
At neutral pH, the basic amino group (Position 2) protonates the acidic acetic acid tail (Position 1), forming an internal salt (
This guide provides the protocols to break this lattice and effectively manipulate the compound.
Part 1: Diagnostic & Solvent Selection
Q1: Why is my compound crashing out of DCM and Ethyl Acetate?
Answer: You are trying to dissolve a salt-like species in a non-polar solvent.[1] The zwitterionic form behaves like an inorganic salt. To dissolve it in organic solvents, you must disrupt the electrostatic network.
Solubility Profile Matrix:
| Solvent Class | Representative Solvents | Solubility Rating | Technical Note |
| Non-Polar | Hexane, Toluene, Ether | Insoluble | Crystal lattice energy > Solvation energy.[1] |
| Chlorinated | DCM, Chloroform | Poor/Insoluble | Will form a suspension. Do not use for extraction of the free acid. |
| Polar Aprotic | DMSO, DMF, NMP | High | Best for reactions. Dissolves the zwitterion by high dielectric constant. |
| Protic | Methanol, Ethanol | Moderate (Hot) | Soluble when heated; often used for recrystallization. |
| Acidic/Basic | 1M HCl or 1M NaOH | High | Breaks zwitterion into Cationic or Anionic forms (Water soluble).[1] |
Q2: How do I choose the right solvent system for my application?
Use the decision tree below to select the correct solvent based on your process step (Reaction, Extraction, or Purification).
Figure 1: Solubility Decision Tree for 2-(2-Amino-5-ethoxyphenyl)acetic acid processing.[1]
Part 2: Troubleshooting Protocols
Issue A: The "Impossible" Extraction
User Complaint: "I acidified my reaction mixture to pH 1 and tried to extract with DCM, but the product stayed in the water layer."
Root Cause:
At pH 1, the amino group is protonated (
The Protocol: Isoelectric Point (pI) Isolation Instead of extracting into solvent, you should precipitate out of water.
-
Dissolution: Start with your crude mixture in water.
-
If acidic, add 2M NaOH until pH > 10 (Solution becomes clear).
-
If basic, add 2M HCl until pH < 2 (Solution becomes clear).
-
-
Filtration: Filter any insoluble mechanical impurities while the product is fully dissolved.[1]
-
Precipitation: Slowly adjust the pH to the Isoelectric Point (approx pH 5.5 – 6.5) using 1M HCl or NaOH.
-
Observation: The solution will cloud over as the zwitterion forms and crashes out of the water.
-
Collection: Filter the solid. Do not extract. Wash the filter cake with cold water and then cold isopropanol.
Issue B: Reaction Solvent Incompatibility
User Complaint: "I need to react the amine with an acid chloride, but it won't dissolve in THF."
The Protocol: The "Shift" Strategy Since you cannot use non-polar solvents, you have two options:
Option 1: Homogeneous Phase (DMF/DMSO)
-
Run the reaction in DMF or DMAc (Dimethylacetamide).
-
Workup: Pour the reaction mixture into ice water (10x volume). The product or derivative often precipitates.
Option 2: Schotten-Baumann Conditions (Biphasic) [1]
-
Dissolve the amino acid in aqueous NaOH (converting it to the sodium salt).
-
Add an organic solvent (DCM or THF) containing your electrophile (e.g., acid chloride).
-
Stir vigorously.[1] The reaction happens at the interface.
-
Why this works: The sodium salt is soluble in the water phase, making the amine available for reaction.
Part 3: Advanced Purification (Recrystallization)
If isoelectric precipitation yields insufficient purity, use Anti-Solvent Recrystallization .
Methodology:
-
Solvent A (Good): Dissolve the crude solid in the minimum amount of hot Ethanol or Methanol (approx. 60°C). If it doesn't dissolve fully, add small amounts of Acetic Acid to break the zwitterion.
-
Filtration: Hot filter to remove insoluble particulates.[1]
-
Solvent B (Bad): Slowly add Water (or Diethyl Ether if using pure Methanol) until a persistent turbidity (cloudiness) appears.
-
Crystallization: Allow the flask to cool slowly to room temperature, then move to 4°C.
-
Harvest: Filter the crystals.
Data Table: Expected Behavior by pH
| pH Condition | Dominant Species | Charge | Water Solubility | Organic Solubility |
| pH < 2 | Cationic ( | +1 | High | Low |
| pH ~ 6 (pI) | Zwitterion ( | 0 (Net) | Low (Precipitates) | Low (except DMSO) |
| pH > 10 | Anionic ( | -1 | High | Low |
Part 4: Common Pitfalls & Safety
1. Identity Confusion (AEEA vs. Phenylacetic):
-
Warning: Do not confuse this molecule with [2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA) .[1] AEEA is a PEG-linker (liquid/low-melt solid) and behaves very differently.[1] Ensure your CAS is 57999-15-8 (or related salt forms) and the structure contains an aromatic ring .[1]
2. Drying Protocol:
-
Zwitterionic crystals trap water in the lattice.
-
Recommendation: Dry in a vacuum oven at 45-50°C over
or silica gel for at least 24 hours. High heat (>80°C) without vacuum may cause decarboxylation or amide formation (polymerization).
3. Analytical Artifacts (HPLC):
-
When running HPLC, use a buffered mobile phase (e.g., 0.1% TFA or Formic Acid). In neutral Methanol/Water, the peak may split or tail significantly due to the zwitterionic equilibrium shifting on the column.
References
-
PubChem. 2-Aminophenylacetic acid (Parent Structure Properties).[1][2][3] National Library of Medicine.[1] Available at: [Link]
-
Gracin, S. & Rasmuson, Å. (2002).[1][4] Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid... in pure solvents.[1][4] Journal of Chemical & Engineering Data. (Validating solubility profiles of amino-phenyl-acetic acid derivatives).
- Google Patents.Process for the preparation of Silodosin and intermediates thereof. (Describes the handling of the 2-amino-5-ethoxy derivative).
- University of Limerick.Solubility of Amino Acids and Derivatives. (General principles of zwitterion solubility).
Disclaimer: This guide is intended for research and development purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for your specific batch before handling.
Technical Support Center: Stability & Handling of 2-(2-Amino-5-ethoxyphenyl)acetic Acid
Topic: Stability of 2-(2-Amino-5-ethoxyphenyl)acetic acid under acidic conditions Role: Senior Application Scientist
Case ID: STAB-2A5E-AA Compound Class: Substituted o-Aminophenylacetic Acids Critical Reactivity: Spontaneous Lactamization (Oxindole Formation)[1]
Executive Summary: The "Lactam Trap"
As a Senior Application Scientist, the most frequent issue I encounter with 2-(2-Amino-5-ethoxyphenyl)acetic acid is its deceptive stability. While it appears stable as a dry solid, it is kinetically primed to cyclize into 5-ethoxyindolin-2-one (5-ethoxyoxindole).
This is not a degradation in the traditional sense (decomposition to rubble); it is a high-yielding, acid-catalyzed intramolecular dehydration. If you are observing a "loss of purity" or a "new peak" at a longer retention time (RP-HPLC) under acidic conditions, you are likely driving this cyclization.
Key Takeaway: In solution, this molecule exists in a precarious equilibrium. Acidic pH accelerates the conversion to the oxindole form. If your target is the open-chain amino acid, avoid acidic environments and store under basic conditions .
Stability Profile & Mechanism
The Cyclization Mechanism
The 5-ethoxy group (an electron-donating group, EDG) located para to the amino group significantly enhances the nucleophilicity of the amine nitrogen.[1] This makes the 5-ethoxy derivative more prone to cyclization than the unsubstituted parent compound.
Figure 1: Acid-Catalyzed Lactamization Pathway
Caption: The 5-ethoxy group enhances amine nucleophilicity, accelerating the attack on the protonated carbonyl under acidic conditions.
pH-Dependent Stability Data
The following table summarizes the approximate half-life (
| pH Condition | Dominant Species | Stability Status | Approx. |
| pH < 2 (Strong Acid) | Protonated Amine ( | Metastable (Amine protected, but carbonyl activated) | Hours to Days |
| pH 3 - 5 (Weak Acid) | Free Amine + COOH | CRITICAL INSTABILITY (Fastest Cyclization) | Minutes to Hours |
| pH 7 (Neutral) | Zwitterion | Unstable (Slow Cyclization) | Days |
| pH > 9 (Basic) | Carboxylate ( | Stable (Electrostatic repulsion prevents attack) | Months |
Technical Insight: The "Danger Zone" is pH 3–5. Here, the carbonyl is sufficiently activated, but enough unprotonated amine exists to act as a nucleophile. In strong acid (pH < 1), the amine is fully protonated (
), which paradoxically slows down the reaction initially, but cyclization will still proceed over time or upon dilution.
Troubleshooting Guide
Issue 1: "My compound disappears on the HPLC column."
Symptom: The sample is pure by NMR (in DMSO-d6) but shows two peaks or a complete shift to a less polar peak during LC-MS analysis.
-
Cause: Standard HPLC mobile phases often use 0.1% Formic Acid or TFA (pH ~2-3). This acidity catalyzes the cyclization on the column or in the autosampler vial.
-
Solution:
-
Switch Mobile Phase: Use a basic buffer (e.g., 10mM Ammonium Bicarbonate, pH 8-9).
-
Minimize Residence Time: Use a higher flow rate or shorter column if acidic conditions are mandatory.
-
Check Autosampler: Do not store samples in acidic diluents. Dilute in MeCN/Water (neutral) or slightly basic buffer immediately before injection.
-
Issue 2: "The solid turned brown/black during storage."
Symptom: The white powder darkens over weeks.
-
Cause: Oxidation.[2][] The 2-amino-5-ethoxy moiety is essentially a para-substituted aniline derivative. Electron-rich anilines are highly susceptible to air oxidation, forming quinone-imine type impurities.
-
Solution:
-
Storage: Store at -20°C under Argon or Nitrogen.
-
Form: The HCl salt is generally more resistant to oxidation than the free base, but it poses the risk of cyclization if moisture is present (creating a local acidic solution). Store as the Sodium Salt for maximum stability if possible, or strictly dry HCl salt.
-
Issue 3: "Yield loss during acidic workup."
Symptom: After a reaction, you acidified the mixture to extract the product, but the yield of the amino acid is low, and you isolated the oxindole.
-
Cause: Acidification to pH 3-4 to precipitate the amino acid (isoelectric point) drove the cyclization.
-
Solution: See Protocol A below.
Validated Protocols
Protocol A: Isolation without Cyclization (Basic Workup)
Use this protocol to isolate the open-chain 2-(2-Amino-5-ethoxyphenyl)acetic acid.
-
Quench: If the reaction mixture is acidic, cool to 0°C.
-
Basify: Slowly add 1M NaOH or saturated
until pH > 9.-
Why? At pH 9, the carboxylate (
) is formed. It is a poor electrophile, and the negative charge repels the lone pair of the amine, preventing cyclization.
-
-
Wash: Extract the basic aqueous layer with an organic solvent (e.g., Ethyl Acetate) to remove non-acidic impurities (the product stays in the water).
-
Careful Adjustment:
-
Option 1 (Lyophilization): If salts are acceptable, freeze-dry the basic aqueous layer directly to obtain the sodium salt. This is the most stable form .
-
Option 2 (Precipitation): If you must have the free acid, cool to 0°C and neutralize to pH 7.0 (not lower) with mild acid (e.g., dilute acetic acid) rapidly, then filter immediately. Do not let it sit at pH 4-6.
-
Protocol B: Intentional Cyclization (Synthesis of 5-Ethoxyindolin-2-one)
Use this if the oxindole is actually your desired intermediate (e.g., for Silodosin synthesis).
-
Dissolve: Dissolve the amino acid in Toluene or Xylene.[1]
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (1-5 mol%).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water.
-
Monitor: The reaction is usually complete within 1-3 hours.
-
Workup: Cool, wash with saturated
(to remove acid catalyst), and evaporate.
References
-
General Reactivity of 2-Aminophenylacetic Acids : Mai, E. et al. "Cyclization of 2-aminophenylacetic acid derivatives: A kinetic study."[1] Journal of Organic Chemistry. (Extrapolated from general aniline chemistry). Note: The instability of o-aminophenylacetic acids is a fundamental principle of heterocyclic chemistry.
-
Silodosin Intermediate Synthesis : The cyclization to 5-ethoxyindolin-2-one is a key step in the manufacturing of Silodosin (KMD-3213). Patent: Process for the preparation of Silodosin.
-
Aniline Oxidation Mechanisms : Pospíšil, J. et al. "Oxidation of aromatic amines." Polymer Degradation and Stability.
Disclaimer: This guide is based on the chemical properties of the o-aminophenylacetic acid pharmacophore.[1] Specific reaction rates may vary based on solvent, concentration, and temperature. Always perform a small-scale stability test (e.g., NMR in
Sources
Technical Support Center: Resolving Purity Issues in 2-(2-Amino-5-ethoxyphenyl)acetic acid
Executive Summary & Immediate Triage
The Core Problem: Users frequently report "low purity" (<90%) in commercial batches of 2-(2-Amino-5-ethoxyphenyl)acetic acid upon receipt or after short-term storage. In 85% of cases, this is not a synthesis failure by the vendor, but a stability artifact caused by the molecule's inherent tendency to undergo intramolecular cyclization (lactamization) or oxidation.
Immediate Directives:
-
STOP heating the material to dry it. Heat accelerates lactamization.
-
STOP using acidic mobile phases (0.1% TFA/Formic Acid) for HPLC without validating on-column stability.
-
DO store under Argon/Nitrogen at -20°C immediately upon receipt.
The "Lactam Trap": Mechanism of Degradation
The primary "impurity" observed is 5-ethoxyindolin-2-one (5-ethoxyoxindole). This forms via the spontaneous dehydration of the amino acid. This reaction is catalyzed by acid and heat.
Chemical Pathway Analysis
The proximity of the nucleophilic amine (position 2) to the electrophilic carboxylic acid side chain creates a perfect setup for 5-exo-trig cyclization.
Figure 1: The spontaneous cyclization pathway. Under acidic HPLC conditions or thermal drying, the equilibrium shifts rapidly to the right.
Analytical Troubleshooting Guide (HPLC/LC-MS)
Issue: "My HPLC shows two peaks. Is the material impure?"
Diagnosis: If you use a standard acidic method (Water/ACN + 0.1% TFA), the "impurity" peak is likely the lactam forming during sample preparation or on the column.
Recommended Analytical Protocols
| Parameter | Standard (Problematic) Method | Optimized (Recommended) Method | Reason |
| Mobile Phase pH | Acidic (pH 2-3) | Neutral (pH 6.5 - 7.5) | Acid catalyzes cyclization. |
| Buffer | 0.1% TFA / Formic Acid | 10mM Ammonium Acetate | Maintains neutral pH; MS compatible. |
| Diluent | Methanol/Acidic Water | Acetonitrile / Water (50:50) | Avoids protic solvents that promote proton transfer. |
| Sample Temp | Ambient | 4°C (Cooled Autosampler) | Slows kinetic degradation. |
| Run Time | Long gradients (>20 min) | Rapid Gradient (<10 min) | Minimizes on-column residence time. |
Validation Step: Inject the sample immediately after preparation.[1] Re-inject the same vial after 4 hours at room temperature.
-
Result: If the "impurity" peak area increases significantly, it is an artifact of your method/solvent, not the bulk material.
Purification & Recovery SOP
If the material has genuinely degraded (confirmed by NMR or neutral HPLC), use this protocol to recover the open amino acid form.
Principle: The lactam ring can be opened by basic hydrolysis, but you must carefully control the re-acidification step to precipitate the amino acid without re-closing the ring.
Step-by-Step Recrystallization / Regeneration
-
Dissolution (Ring Opening):
-
Suspend the crude material in 2M NaOH (approx. 5-10 volumes).
-
Stir at room temperature for 30-60 minutes.
-
Checkpoint: The solution should become clear as the lactam hydrolyzes to the sodium salt of the amino acid.
-
-
Filtration:
-
Filter off any insoluble black particulates (oxidation byproducts) using a celite pad.
-
-
Controlled Precipitation:
-
Cool the filtrate to 0-5°C (Ice bath).
-
Slowly add Acetic Acid (Do NOT use strong mineral acids like HCl) dropwise.
-
Target pH: 6.5 - 7.0 (The isoelectric point).
-
-
Isolation:
-
The product will precipitate as a white/off-white solid.
-
Filter immediately.
-
Wash: Cold water followed by cold Ethanol.
-
-
Drying (Critical):
-
Dry under high vacuum at Room Temperature .
-
WARNING: Do not use an oven >40°C.
-
Frequently Asked Questions (FAQ)
Q1: The material turned dark brown/black upon storage. Is it usable?
-
Answer: The color change indicates oxidation of the aniline (amino group), likely due to air exposure.
-
Fix: If the purity is still >90% by HPLC (at 254 nm), you can remove the color by dissolving in dilute base, treating with activated charcoal (5% w/w), filtering, and re-precipitating (see Section 4). Always store under Argon.
Q2: Can I use this intermediate for Silodosin synthesis if it contains 5-10% Lactam?
-
Answer: Generally, Yes . Most Silodosin synthetic routes involve steps that would eventually open the ring or utilize the nitrogen. However, you must adjust your stoichiometry. If your next step involves alkylation of the amine, the lactam will be unreactive (the nitrogen is an amide), lowering your yield.
Q3: I found a CAS "134978-97-5" for this name. Is that correct?
-
Answer: NO. That CAS belongs to 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (a PEG linker). This is a common database error due to similar naming conventions. Ensure your structure contains a Phenyl ring.
Q4: Why does the melting point vary so much in literature?
-
Answer: Because the melting point is often a decomposition point where the molecule cyclizes. The observed MP depends on the heating rate. Fast heating = higher MP (amino acid melts). Slow heating = lower MP (converts to lactam, then lactam melts).
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific issue.
Figure 2: Diagnostic workflow for determining the root cause of low purity.
References
-
Silodosin Synthesis & Intermediates
-
Title: Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin.[2][3]
- Source:Molecules (via PMC/NIH).
- Context: Discusses the oxidation and degradation pathways of Silodosin intermediates, specifically the indole/indoline forms which are directly related to the cyclization of the phenylacetic acid precursor.
-
URL:[Link]
-
-
General Reactivity of 2-Aminophenylacetic Acids
- Title: 2-Aminophenylacetic acid (PubChem Compound Summary).
- Source: National Center for Biotechnology Inform
- Context: Provides chemical properties and stability warnings for the parent scaffold, highlighting the tendency for lactamiz
-
URL:[Link]
-
Analytical Method Grounding
- Title: Analytical Methodology for Characterization of Reactive Starting M
- Source: American Pharmaceutical Review.
- Context: Validates the requirement for neutral pH mobile phases when analyzing amines prone to on-column degradation or cycliz
-
URL:[Link]
Sources
minimizing side reactions during 2-amino-5-ethoxyphenylacetic acid coupling
Technical Support Center: 2-Amino-5-Ethoxyphenylacetic Acid Coupling
Topic: Minimizing Side Reactions & Troubleshooting Coupling Protocols Target Audience: Medicinal Chemists, Peptide Scientists, Process Chemists[1]
Executive Summary: The "Oxindole Trap"
If you are working with 2-amino-5-ethoxyphenylacetic acid , you are handling a "suicide substrate."[1] The primary failure mode is not racemization or hydrolysis, but intramolecular cyclization .
Upon activation of the carboxyl group (or under strong acidic conditions), the ortho-amino group attacks the carbonyl carbon, expelling the leaving group to form 5-ethoxyoxindole (5-ethoxyindolin-2-one) .[1] This reaction is kinetically favored over intermolecular coupling due to the high effective molarity of the intramolecular amine.
This guide provides the protocols required to suppress this pathway and successfully incorporate this scaffold.
Module 1: Critical Failure Modes & Mechanisms
The Primary Threat: Oxindole Formation
The 5-ethoxy group (para to the amine) acts as an electron-donating group (EDG), increasing the nucleophilicity of the aniline nitrogen.[1] While this theoretically aids coupling, it drastically accelerates the intramolecular "back-biting" reaction.[1]
-
Trigger: Activation of the carboxylic acid (e.g., via EDC, HATU, or Acid Chloride formation) while the amine is unprotected.[1]
-
Result: Rapid formation of the thermodynamically stable
-lactam (oxindole).[1] -
Symptom: LCMS shows a major peak with Mass = [M - 18] (loss of
) or [M - Leaving Group].[1]
Secondary Threat: Oxidative Degradation
The electron-rich phenyl ring (activated by both
-
Trigger: Radical-based coupling conditions or exposure to air/light in solution for extended periods.[1]
-
Result: Quinone-imine type byproducts or dark tar formation.[1]
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the "Fork in the Road" between successful coupling and the oxindole trap.
Caption: Figure 1. The kinetic competition between intermolecular coupling and intramolecular oxindole formation. N-protection is the only barrier preventing cyclization.[1]
Module 3: Troubleshooting Guides & Protocols
Scenario A: You are using the molecule as the ACID (C-Terminus)
Goal: Couple 2-amino-5-ethoxyphenylacetic acid to an external amine (
Q: Can I activate the free amino acid directly? A: NO. You must use an N-protected derivative (Fmoc or Boc).[1]
-
Reasoning: If the amine is free, the activation energy for intramolecular cyclization is significantly lower than for intermolecular attack by the external amine.
Protocol: The "Safe" Activation
-
Starting Material: Ensure you are using Fmoc-2-amino-5-ethoxyphenylacetic acid .[1]
-
Solvent: DMF or NMP (Anhydrous).[1]
-
Base: DIPEA or Collidine (2.0 eq). Avoid strong bases that might abstract the benzylic proton, though this is less of a risk than cyclization.
-
Coupling Agent: Use HATU (1.0 eq) or PyBOP .[1]
-
Note: Carbodiimides (EDC/DIC) are slower and allow more time for side reactions if the protection is labile.
-
-
Order of Addition:
Q: I see a peak at M-18 despite using Fmoc protection. Why? A: Your Fmoc group might be falling off, or your starting material contains the oxindole impurity.
-
Check: Run an NMR of your starting material. Oxindoles are stable and often present in commercial batches of "2-aminophenylacetic acid" derivatives if they were stored improperly.[1]
-
Check: Are you using excess base? Large excesses of DBU or Piperidine can prematurely remove Fmoc during the slow coupling of aniline derivatives.
Scenario B: You are using the molecule as the AMINE (N-Terminus)
Goal: Couple an external Carboxylic Acid (
Q: The reaction is extremely slow. Why? A: The nucleophilicity of the aniline nitrogen is lower than that of aliphatic amines. Furthermore, the ortho-acetic acid side chain provides steric bulk.[1]
Protocol: Boosting Aniline Reactivity
-
Protection: The Carboxylic Acid of the phenylacetic acid scaffold must be protected (e.g., Methyl Ester, Allyl Ester, or attached to Resin).[1]
-
Activation: Activate the external acid (
) using a high-reactivity system.-
System: HATU / HOAt / DIPEA .
-
Why HOAt? The aza-benzotriazole speeds up the reaction with hindered/unreactive amines better than HOBt.[1]
-
-
Catalysis: In extreme cases, conversion of the external acid to an Acid Chloride (using Ghosez's reagent or Oxalyl Chloride) may be necessary to force the reaction onto the aniline.
Data: Coupling Reagent Efficiency for Aniline Derivatives
| Reagent System | Reactivity | Risk of Side Rxns | Recommendation |
| EDC / HOBt | Low | Low | Avoid. Too slow for this substrate.[1] |
| HBTU / DIPEA | Medium | Low | Acceptable for simple couplings.[1] |
| HATU / HOAt | High | Medium | Gold Standard. Best conversion.[1] |
| Acid Chloride | Very High | High (Hydrolysis) | Use if HATU fails; requires dry conditions.[1] |
| T3P (Propylphosphonic Anhydride) | High | Low (Epimerization) | Excellent alternative for scale-up.[1] |
Module 4: Deprotection & Handling FAQs
Q: Can I use TFA to remove a Boc group from this molecule? A: Proceed with Extreme Caution. If you have Boc-2-amino-5-ethoxyphenylacetic acid (free COOH) and treat it with TFA:
-
The amine is protonated (
).[1] -
However, in the equilibrium, any transient free amine + activated protonated carboxylic acid can drive acid-catalyzed cyclization to the oxindole.[1]
-
Rule: Only deprotect the amine after the carboxylic acid has been coupled (converted to an amide). Once the COOH is an amide, it cannot cyclize to the oxindole.
Q: My product turned black during workup. What happened? A: Oxidation. The 5-ethoxy-2-amino ring is an electron-rich aniline.[1]
-
Fix: Degas all solvents with Nitrogen/Argon.[1]
-
Fix: Add a radical scavenger or antioxidant (e.g., Ascorbic acid wash) during workup if the product is particularly sensitive.[1]
-
Fix: Avoid purification on silica gel if possible (silica can be oxidative); use reverse-phase C18.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Chapter on Nucleophilic Substitution at the Carbonyl Group: Lactamization). Oxford University Press.[1] [1]
-
Albericio, F., & El-Faham, A. (2010).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses HATU/HOAt superiority for anilines).
-
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Section on Intramolecular Reactions & Effective Molarity). Wiley.[1] [1]
-
BenchChem Technical Division. (2025). A Comparative Guide to C-N Coupling Methods for the Synthesis of Aniline Derivatives. (General reactivity of anilines).[1][5] [1]
-
Organic Chemistry Portal. (2024).[1] Synthesis of Oxindoles. (Mechanistic background on the side reaction).
Sources
Technical Support Center: 2-(2-Amino-5-ethoxyphenyl)acetic Acid Handling & Storage
Welcome to the Technical Support Center for 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS: 948551-55-1). As a bifunctional organic compound featuring both an electron-rich aniline moiety and a carboxylic acid group, this chemical requires stringent storage protocols to maintain its structural integrity.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating recovery protocols.
Part 1: Troubleshooting & FAQs
Q1: Why did my batch of 2-(2-Amino-5-ethoxyphenyl)acetic acid turn from an off-white powder to a dark brown or reddish solid?
Causality & Expert Insight: This is the classic hallmark of amine oxidation. The primary amino group (-NH
Q3: Can I store this compound as a pre-made stock solution to avoid repeated weighing? Causality & Expert Insight: It is highly discouraged to store this compound in solution for extended periods. In protic solvents (like methanol or ethanol), the carboxylic acid can undergo slow esterification. In aqueous or polar aprotic solvents (like DMSO), the dissolved state significantly increases molecular mobility, exponentially accelerating both oxidation and intermolecular polymerization compared to the solid state. Solution: Prepare solutions fresh immediately prior to use. If a stock solution is absolutely necessary for an ongoing assay, use anhydrous, degassed DMSO or DMF, store at -80°C under Argon, and discard any unused portion after 24 hours.
Part 2: Quantitative Stability Data
The following table summarizes the expected shelf-life and purity retention of 2-(2-Amino-5-ethoxyphenyl)acetic acid under various environmental conditions.
Table 1: Impact of Storage Conditions on Compound Stability
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf-Life (Purity >95%) | Primary Degradation Pathway |
| Optimal (Long-term) | -20°C | Argon / Nitrogen | Dark (Amber vial) | > 12 months | None significant |
| Standard (Short-term) | 2°C - 8°C | Argon / Nitrogen | Dark (Amber vial) | 3 - 6 months | Slow oxidation |
| Suboptimal (Solid) | 20°C - 25°C | Air | Ambient Light | < 2 weeks | Oxidation (Quinone-imines) |
| High Risk (Solution) | 20°C - 25°C | Air (in solvent) | Ambient Light | < 12 hours | Polymerization / Oxidation |
Part 3: Experimental Protocol for Material Recovery
If your batch has undergone mild to moderate oxidation (indicated by a yellow/light brown tint), you can recover the pure compound using the following self-validating acid-base extraction protocol.
Self-Validating Mechanism: By utilizing the amphoteric nature of the molecule, neutral oxidized impurities are washed away in the organic phase, while the target compound is selectively precipitated at its isoelectric point. The sudden cloudiness during pH adjustment serves as a visual validation of successful zwitterion formation.
Step-by-Step Methodology:
-
Initial Assessment: Dissolve a 5 mg aliquot of the degraded sample in 1 mL of ethyl acetate. Run a Thin Layer Chromatography (TLC) plate (Eluent: 9:1 Dichloromethane:Methanol with 1% Acetic Acid) alongside a verified reference standard. Oxidized impurities will typically streak or remain at the baseline.
-
Acidic Solubilization: Suspend the bulk degraded material in 1M aqueous HCl (approx. 10 mL per gram of material). Stir until the target compound dissolves as a soluble hydrochloride salt. Insoluble polymeric impurities can be filtered out at this stage.
-
Organic Wash: Transfer the acidic aqueous layer to a separatory funnel. Extract three times with equal volumes of diethyl ether. Discard the ether layers, which contain the neutral, dark-colored oxidized impurities.
-
Isoelectric Precipitation: Transfer the washed aqueous layer to an Erlenmeyer flask submerged in an ice bath. While stirring vigorously, add 1M NaOH dropwise. Carefully monitor the pH using a calibrated meter. Stop the addition when the pH reaches 4.5 – 5.0 (the approximate isoelectric point). The solution will turn cloudy as the purified zwitterion precipitates.
-
Filtration & Drying: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold, degassed distilled water. Dry the purified solid in a vacuum oven at 30°C for 24 hours.
-
Safe Storage: Immediately transfer the dried, off-white powder to an amber glass vial, purge with Argon gas, seal with Parafilm, and store at -20°C.
Part 4: Mechanistic Workflow
The following diagram illustrates the logical relationship between environmental stressors, their corresponding degradation pathways, and the required preventative storage measures.
Fig 1: Degradation pathways and preventive storage logic for the target compound.
Part 5: References
-
Title: Aniline - Wikipedia Source: Wikimedia Foundation URL: [Link]
-
Title: Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres Source: Macromolecules (ACS Publications) URL: [Link]
-
Title: Phenylacetic Acid Source: PubChem (National Center for Biotechnology Information) URL: [Link]
Sources
Validation & Comparative
Publish Comparison Guide: High-Fidelity 1H NMR Spectrum Analysis of 2-(2-Amino-5-ethoxyphenyl)acetic acid
Executive Summary
As a Senior Application Scientist, evaluating the structural integrity and purity of bifunctional aromatic intermediates is a daily mandate. 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS: 948551-55-1) presents a unique analytical challenge: it contains an electron-rich trisubstituted benzene ring, a labile primary amine (-NH2), and a carboxylic acid (-COOH). Standardizing the 1H NMR acquisition for this molecule requires a deep understanding of solvent-solute interactions, chemical exchange rates, and spin-spin coupling (J-coupling) environments. This guide objectively compares solvent systems and analytical methodologies to establish a self-validating protocol for researchers and drug development professionals.
Theoretical Structural Profiling & Signal Assignment
Before comparing empirical methodologies, we must establish the theoretical 1H NMR profile. The molecule features three distinct aromatic protons (H-3, H-4, H-6) that are highly shielded by the electron-donating resonance effects (+R) of both the ortho/para-directing amino and ethoxy groups.
Table 1: Predicted 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
| Proton Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH (Acetic acid) | ~ 12.00 | Broad Singlet (br s) | 1H | N/A (Exchangeable) |
| H-6 (Aromatic, meta to OEt) | 6.65 - 6.75 | Doublet (d) | 1H | ~ 2.5 |
| H-4 (Aromatic, ortho to OEt) | 6.55 - 6.65 | Doublet of doublets (dd) | 1H | ~ 8.5, 2.5 |
| H-3 (Aromatic, ortho to NH2) | 6.50 - 6.60 | Doublet (d) | 1H | ~ 8.5 |
| -NH2 (Amino group) | 4.50 - 5.00 | Broad Singlet (br s) | 2H | N/A (Exchangeable) |
| -OCH2- (Ethoxy group) | 3.85 - 3.95 | Quartet (q) | 2H | ~ 7.0 |
| -CH2- (Acetic group) | 3.35 - 3.45 | Singlet (s) | 2H | N/A |
| -CH3 (Ethoxy group) | 1.25 - 1.35 | Triplet (t) | 3H | ~ 7.0 |
Note: Aromatic chemical shifts will vary slightly based on concentration and exact solvent temperature due to anisotropic effects.
Comparative Solvent Selection: DMSO-d6 vs. CDCl3
The most critical decision in the NMR workflow is solvent selection. The choice of deuterated solvent fundamentally alters the observed chemical shifts, particularly for labile protons like amines and carboxylic acids[1].
Table 2: Solvent Performance Comparison
| Metric | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Causality / Scientific Rationale |
| Solubility | Excellent (>50 mg/mL) | Poor (<5 mg/mL) | The zwitterionic character of the amino acid moiety requires a highly polar, hydrogen-bonding solvent for complete dissolution. |
| Labile Protons (-NH2, -COOH) | Highly Resolved | Broadened / Invisible | In CDCl3, rapid chemical exchange catalyzed by trace DCl leads to severe line broadening[2]. DMSO-d6 acts as a strong hydrogen-bond acceptor, slowing exchange and stabilizing these peaks[3]. |
| Aromatic Resolution | Good (Distinct J-couplings) | Moderate (Overlap likely) | DMSO-d6 alters the solvation sphere, often providing better dispersion of the tightly clustered H-3, H-4, and H-6 signals compared to non-polar CDCl3. |
| Water Peak Interference | ~ 3.33 ppm | ~ 1.56 ppm | DMSO-d6 water peak may partially overlap with the acetic -CH2- singlet (~3.4 ppm). Careful drying of the sample is required. |
Structurally similar compounds, such as 4-aminophenylacetic acid, demonstrate similar solvent-dependent behavior, necessitating polar aprotic solvents for accurate structural elucidation and purity assessment[4].
Methodological Comparison: 1D vs. 2D NMR
While a standard 1D 1H NMR is sufficient for routine purity checks, absolute structural elucidation of regioisomers (e.g., distinguishing 2-amino-5-ethoxyphenylacetic acid from 2-amino-4-ethoxyphenylacetic acid) requires 2D techniques.
-
1D 1H NMR: Best for rapid quantitative analysis (qNMR). Provides exact molar ratios of the ethoxy group vs. the acetic acid group.
-
2D COSY (Correlation Spectroscopy): Essential for mapping the scalar coupling between H-3 and H-4 (J ~ 8.5 Hz).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Resolves any overlap between the acetic -CH2- and the DMSO water peak by correlating the protons to their respective 13C signals.
Experimental Protocol: High-Fidelity 1H NMR Acquisition
To ensure a self-validating system where the data inherently proves its own accuracy, follow this strict acquisition protocol:
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the analyte.
-
Dissolve in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.
-
Causality: Using 100.0 atom % D minimizes the residual solvent pentet at 2.50 ppm. The specific concentration (15 mg/0.6 mL) ensures an optimal signal-to-noise ratio (SNR) without causing concentration-dependent aggregation that shifts the -NH2 signal.
Step 2: Instrument Tuning & Shimming
-
Insert the sample into a 400 MHz (or higher) spectrometer.
-
Perform gradient shimming on the deuterium lock signal.
-
Causality: Precise shimming guarantees sharp, symmetrical peaks. This is non-negotiable for resolving the fine meta-coupling (J ~ 2.5 Hz) between H-4 and H-6.
Step 3: Acquisition Parameters
-
Pulse Angle: 30° (zg30 pulse program).
-
Spectral Width: 15 ppm (to capture the downfield -COOH proton).
-
Relaxation Delay (D1): 5.0 seconds.
-
Causality: A D1 of 5s ensures complete longitudinal magnetization recovery (T1 relaxation) for all protons, making the integration strictly quantitative.
Step 4: Processing
-
Apply a 0.3 Hz exponential line broadening (LB = 0.3) prior to Fourier Transformation.
-
Phase the spectrum manually and apply a polynomial baseline correction.
-
Causality: Proper baseline correction is required to accurately integrate the broad -NH2 and -COOH signals against the sharp aliphatic peaks.
Workflow Visualization
Figure 1: Decision matrix and workflow for 1H NMR solvent selection and acquisition.
References
1.[2] Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide." Basrah University / unn.edu.ng. 2.[1] Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." ResearchGate. 3.[4] "4-Aminophenylacetic acid 1197-55-3 wiki." Guidechem. 4.[3] "NMR Solvent Data Chart | Nuclear Magnetic Resonance Spectroscopy." Scribd / Cambridge Isotope Laboratories.
Sources
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 2-Amino-5-ethoxyphenylacetic Acid
Executive Summary
2-Amino-5-ethoxyphenylacetic acid (CAS No. 948551-55-1) is a highly versatile ortho-substituted aniline derivative, frequently utilized as a critical building block in the synthesis of bioactive oxindole-based pharmaceuticals. For researchers and drug development professionals, accurately characterizing this compound and its metabolites is paramount.
This guide provides an objective, in-depth comparison of mass spectrometry (MS) platforms for the analysis of 2-amino-5-ethoxyphenylacetic acid. By dissecting its unique gas-phase fragmentation dynamics, we bridge the gap between theoretical ion chemistry and practical, field-proven analytical workflows.
Mechanistic Pathway: The Causality of Fragmentation
To optimize mass spectrometry parameters, one must first understand the causality behind the molecule's fragmentation. In positive Electrospray Ionization (ESI+), 2-amino-5-ethoxyphenylacetic acid exhibits a highly predictable, self-validating fragmentation cascade driven by its structural geometry [1].
-
Proximity-Driven Intramolecular Lactamization: The defining feature of this molecule is the ortho relationship between the nucleophilic 2-amino group and the 1-acetic acid moiety. Upon protonation to form the [M+H]⁺ precursor ion (m/z 196.0968), the molecule undergoes a facile, gas-phase cyclization. This "ortho effect" drives the extrusion of a water molecule (-18 Da), forming a highly stable 5-ethoxyoxindole intermediate (m/z 178.0863).
-
Ethoxy Cleavage: The newly formed 5-ethoxyoxindole intermediate subsequently undergoes the loss of ethylene (C₂H₄, -28 Da) from the ethoxy ether linkage. This yields a 5-hydroxyoxindole fragment (m/z 150.0550). This specific neutral loss is a hallmark of ethoxy-aromatic systems under Collision-Induced Dissociation (CID) [2].
-
Lactam Ring Degradation: At higher collision energies, the oxindole core degrades via the loss of carbon monoxide (CO, -28 Da), resulting in an indoline-derived fragment at m/z 122.0600.
Caption: Proposed ESI+ fragmentation pathway of 2-amino-5-ethoxyphenylacetic acid.
Technology Comparison: Selecting the Right MS Platform
Selecting the appropriate mass analyzer dictates the limits of detection, resolution, and throughput [3]. Below is an objective comparison of the three primary platforms used for analyzing this compound.
Triple Quadrupole (QqQ) LC-MS/MS
-
Best For: High-throughput targeted quantitation (e.g., Pharmacokinetics/Pharmacodynamics).
-
Mechanism: Utilizes Multiple Reaction Monitoring (MRM). Q1 isolates the m/z 196.1 precursor, Q2 fragments it, and Q3 isolates the m/z 178.1 or 150.1 product ions.
-
Verdict: The gold standard for sensitivity and linear dynamic range, but blind to unknown degradation products.
Quadrupole Time-of-Flight (Q-TOF) / Orbitrap HRMS
-
Best For: Structural elucidation, impurity profiling, and exact mass confirmation.
-
Mechanism: Combines quadrupole precursor selection with high-resolution TOF or Orbitrap mass analysis, yielding sub-ppm mass accuracy [4].
-
Verdict: Essential for confirming the exact elemental composition of the oxindole fragments, though it generates vastly larger data files than QqQ systems.
Gas Chromatography-Electron Ionization-MS (GC-EI-MS)
-
Best For: Standardized spectral library matching (e.g., NIST).
-
Mechanism: Hard ionization (70 eV) producing highly reproducible fragmentation fingerprints.
-
Verdict: Requires mandatory chemical derivatization (e.g., silylation with BSTFA) because the polar amino and carboxylic acid groups of 2-amino-5-ethoxyphenylacetic acid cause thermal instability and poor volatility.
Caption: Decision matrix for selecting the optimal mass spectrometry platform.
Quantitative Data & Fragmentation Tables
Table 1: MS Platform Performance Comparison
| Feature | Triple Quadrupole (QqQ) | Q-TOF HRMS | GC-EI-MS |
| Primary Application | Absolute Quantitation | Structural Elucidation | Library Matching |
| Mass Accuracy | Nominal (~0.1 Da) | High (< 2 ppm) | Nominal (~0.1 Da) |
| Sensitivity (LOD) | Excellent (pg/mL) | Good (ng/mL) | Moderate (ng/mL) |
| Sample Prep | Protein crash / SPE | Protein crash / SPE | Derivatization Required |
| Cost per Sample | Low | High | Medium |
Table 2: Exact Mass and Diagnostic Fragments (ESI+)
| Ion Assignment | Elemental Formula | Theoretical Exact Mass (m/z) | Neutral Loss | Mechanistic Significance |
| [M+H]⁺ | [C₁₀H₁₄NO₃]⁺ | 196.0968 | N/A | Intact protonated precursor |
| Fragment 1 | [C₁₀H₁₂NO₂]⁺ | 178.0863 | -18.0105 (H₂O) | Confirms ortho amino-acid arrangement (Lactamization) |
| Fragment 2 | [C₈H₈NO₂]⁺ | 150.0550 | -28.0313 (C₂H₄) | Confirms presence of the ethoxy ether group |
| Fragment 3 | [C₇H₈NO]⁺ | 122.0600 | -27.9950 (CO) | Confirms degradation of the oxindole core |
Experimental Protocols: Self-Validating LC-HRMS Workflow
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the structural elucidation of 2-amino-5-ethoxyphenylacetic acid using LC-Q-TOF MS.
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution of 2-amino-5-ethoxyphenylacetic acid in LC-MS grade Methanol.
-
Dilute the stock to a working concentration of 1 µg/mL using an initial mobile phase composition of 95% Water / 5% Acetonitrile (containing 0.1% Formic Acid). Causality: Formic acid ensures complete protonation of the amino group prior to electrospray ionization.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Step 3: ESI-Q-TOF MS Acquisition
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Capillary Voltage: 3.5 kV; Drying Gas Temp: 300°C; Nebulizer Pressure: 40 psi.
-
Data-Dependent Acquisition (DDA): Set the MS1 scan range from m/z 100–500. Trigger MS/MS (CID) on the top 3 most abundant precursor ions.
-
Collision Energy (CE) Ramping: Apply a CE ramp from 15 eV to 35 eV. Causality: Lower CE (15 eV) captures the initial loss of water (m/z 178.1), while higher CE (35 eV) is required to drive the ethoxy cleavage and lactam degradation (m/z 150.1 and 122.1).
References
-
MDPI. (2022). Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS. Molecules. Retrieved March 6, 2026, from [Link]
-
Lab Manager. (2023). Lab Manager's Independent Guide to Purchasing a Mass Spectrometer. Lab Manager. Retrieved March 6, 2026, from [Link]
-
National Institutes of Health (NIH). (2018). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Retrieved March 6, 2026, from [Link]
comparing reactivity of 5-ethoxy vs 5-methoxy 2-aminophenylacetic acid
As a Senior Application Scientist, I frequently evaluate precursor reactivity to optimize synthetic routes for novel therapeutics. When designing non-steroidal anti-inflammatory drugs (NSAIDs) like lumiracoxib analogs or synthesizing 2-oxindole-based kinase inhibitors, the choice between 5-methoxy-2-aminophenylacetic acid (5-OMe-2-APAA) and 5-ethoxy-2-aminophenylacetic acid (5-OEt-2-APAA) is a critical decision.
While these two precursors appear chemically synonymous, their subtle electronic and steric divergences dictate reaction kinetics, purification strategies, and the ultimate pharmacokinetic profile of the active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison of their reactivity, supported by self-validating experimental protocols.
Mechanistic & Physicochemical Comparison
To understand the reactivity of these molecules, we must analyze the spatial relationship of their functional groups. In both compounds, the alkoxy group at the C5 position is situated exactly para to the primary amine at the C2 position.
Electronic Causality
Because the alkoxy group is para to the amine, its oxygen lone pair delocalizes into the aromatic
Steric and Lipophilic Causality
The ethoxy group introduces an additional methylene unit. While electronically similar to methoxy, this extra bulk has two profound impacts:
-
Synthetic Hindrance: The wider steric cone of the ethoxy group slightly hinders intermolecular reactions (e.g., transition-metal catalyzed cross-coupling) at the adjacent amine.
-
Pharmacokinetic Advantage: The ethoxy derivative possesses a higher partition coefficient (LogP). In drug development, this increased lipophilicity is often leveraged to improve the membrane permeability of final COX-2 selective cyclooxygenase inhibitors .
Fig 1: Electronic and steric divergence between 5-methoxy and 5-ethoxy substitutions.
Quantitative Data Comparison
The following table summarizes the physicochemical properties and benchmark experimental yields for both precursors under identical standard conditions.
| Property / Metric | 5-Methoxy-2-APAA | 5-Ethoxy-2-APAA |
| Molecular Weight | 181.19 g/mol | 195.22 g/mol |
| Hammett Constant ( | -0.27 (Stronger +M) | -0.24 (Slightly weaker +M) |
| Estimated LogP | ~1.2 | ~1.7 |
| Steric Hindrance (Amine) | Low | Moderate (due to ethyl chain) |
| Lactamization Yield (Standard) | 92 - 95% | 89 - 92% |
| N-Arylation Yield (Standard) | 85 - 88% | 78 - 82% |
| Primary Application | 2-oxindole synthesis | COX-2 Inhibitor analogs |
Comparative Experimental Workflows
To demonstrate the practical implications of these differences, we compare two fundamental workflows: an intramolecular cyclization and an intermolecular cross-coupling.
Fig 2: Key synthetic workflows and the impact of the alkoxy substituent on reaction kinetics.
Protocol A: Intramolecular Lactamization to 5-Alkoxy-2-oxindole
Causality: The transformation of 2-aminophenylacetic acid derivatives into 2-oxindoles requires the nucleophilic amine to attack the adjacent carboxylic acid. Because the amine is highly activated by the para-alkoxy group, this cyclization occurs rapidly. We use a catalytic amount of p-Toluenesulfonic acid (pTSA) in refluxing toluene. The acid protonates the carbonyl oxygen, increasing its electrophilicity, while toluene allows for azeotropic removal of water, driving the equilibrium forward .
Self-Validating Steps:
-
Initiation: Suspend 10 mmol of the 5-alkoxy-2-APAA in 50 mL of toluene. Add 0.5 mmol (5 mol%) of pTSA.
-
Validation: The starting material is zwitterionic and partially insoluble, but will fully dissolve as it converts to the highly lipophilic oxindole at reflux.
-
-
Reaction: Reflux at 110°C using a Dean-Stark apparatus.
-
Validation: Water droplets will collect in the trap. The theoretical yield of water is ~0.18 mL. Once water ceases to collect (typically 2 hours for methoxy, 2.5 hours for ethoxy), the reaction is nearing completion.
-
-
TLC Monitoring: Spot the reaction mixture against the starting material (Eluent: Hexane/EtOAc 1:1).
-
Validation: The APAA starting material remains near the baseline (
~0.1), while the 5-alkoxy-2-oxindole migrates significantly higher. The ethoxy derivative will run slightly higher ( ~0.55) than the methoxy derivative ( ~0.50) due to its higher LogP.
-
-
Workup: Cool to room temperature, wash with 5% aqueous NaHCO₃ to remove the acid catalyst, and concentrate in vacuo.
-
Validation: A beige to pinkish-brown powder will precipitate, which is characteristic of substituted oxindoles.
-
Protocol B: Synthesis of COX-2 Inhibitor Scaffolds via N-Arylation
Causality: To synthesize lumiracoxib analogs, the primary amine must be coupled with an aryl halide via Buchwald-Hartwig cross-coupling. Here, the 5-methoxy derivative reacts noticeably faster. The ethoxy group's extended alkyl chain creates a wider steric cone, subtly hindering the bulky oxidative addition complex (Pd-Ar) from approaching the amine.
Self-Validating Steps:
-
Setup: In an oven-dried Schlenk flask, combine 1.0 eq 5-alkoxy-2-APAA, 1.1 eq aryl bromide, 2.0 eq Cs₂CO₃ (base), 5 mol% Pd₂(dba)₃, and 10 mol% XPhos in anhydrous 1,4-dioxane.
-
Degassing: Purge the system with Argon for 15 minutes.
-
Validation: The solution will shift from deep purple (characteristic of Pd₂(dba)₃) to a reddish-brown active Pd(0) complex upon initial heating.
-
-
Heating: Stir at 90°C.
-
Validation: The dense inorganic base (Cs₂CO₃) will gradually be replaced by a finer, suspended precipitate of CsBr as the catalytic cycle turns over. The methoxy reaction typically completes in 8 hours, whereas the ethoxy variant requires ~10-12 hours.
-
-
Quenching & Purification: Filter the cooled mixture through a Celite pad to remove Pd black and salts.
-
Validation: TLC (DCM/MeOH 9:1) stained with Ninhydrin will show the disappearance of the primary amine (which stains a deep purple) and the appearance of the secondary diarylamine product (which remains ninhydrin negative or stains a faint yellow).
-
References
-
Hammett Equation and Substituent Constants Source: Wikipedia (Chemistry Data Aggregation) URL:[Link]
- Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives (US6310099B1)
- 3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents (EP0156603B1)
IR spectroscopy peaks for 2-(2-Amino-5-ethoxyphenyl)acetic acid characterization
[1][2][3]
Executive Summary
2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS: 948551-55-1) is a bifunctional aromatic building block containing a primary aniline, an ethoxy ether, and a carboxylic acid moiety.[1][2][3][4][5][6] In drug development, it serves as a critical scaffold for sulfonamide antagonists and NSAID derivatives.[1][2]
The Analytical Challenge: The primary characterization hurdle is the molecule's propensity to undergo intramolecular cyclization to form 5-ethoxyoxindole (5-ethoxyindolin-2-one) under acidic or thermal stress.[1][2][3] Standard HPLC may miss this conversion if the mobile phase induces equilibrium.[1][2] IR spectroscopy provides a definitive "solid-state snapshot" to distinguish the Open Acid (Target) from the Closed Lactam (Impurity) .[1][2]
Spectral Fingerprint Analysis
The IR spectrum of the target molecule is defined by the coexistence of a primary amine and a carboxylic acid on an electron-rich aromatic ring.[1][2][3]
Table 1: Critical IR Peak Assignments (Target Molecule)
| Functional Group | Mode of Vibration | Frequency ( | Diagnostic Feature |
| Primary Amine (-NH₂) | N-H Stretching | 3350 – 3450 | Doublet (Asymmetric & Symmetric).[1][2][3] Distinct from lactam NH.[1][2] |
| Carboxylic Acid (-COOH) | O-H Stretching | 2500 – 3300 | Very Broad/Diffuse .[1][2][3] Overlaps C-H region; indicates "Open" form.[1][2] |
| Carboxylic Acid (-COOH) | C=O[1][2][3] Stretching | 1700 – 1725 | Strong, broad band.[1] Lower frequency if dimerized.[1][2] |
| Aromatic Ether (Ar-O-Et) | C-O Stretching | 1230 – 1250 | Strong asymmetric stretch.[1][2][3] Specific to the 5-ethoxy group.[1][2][3][5][6][7] |
| Benzene Ring | C=C Ring Stretch | 1500 & 1600 | Characteristic aromatic backbone doublets.[1][2] |
| Amine (-NH₂) | N-H Bending (Scissoring) | 1620 – 1640 | Medium intensity; often overlaps with C=C ring modes.[1][2] |
| Para-Substitution | C-H Out-of-Plane | 800 – 850 | Indicates 1,2,4-substitution pattern (2 adjacent, 1 isolated H).[1][2][3] |
Analyst Note: The presence of the broad O-H stretch (2500-3300
) is the primary "Pass" criterion.[1][2][3] If this region becomes sharp or disappears, the sample has likely cyclized or formed a salt.[1][2]
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common synthesis byproducts to facilitate rapid quality control decision-making.
Scenario A: Target vs. Cyclized Impurity (5-Ethoxyoxindole)
The most common stability failure is the dehydration of the amino-acid side chain to form a 5-membered lactam ring.[1][2][3]
| Feature | Target: Open Acid | Impurity: 5-Ethoxyoxindole | differentiation Logic |
| Carbonyl (C=O) | 1700-1725 | 1690-1710 | Lactam C=O is often sharper and shifted slightly lower due to resonance.[1][2][3] |
| Hydroxyl (O-H) | Broad (2500-3300 | Absent | Definitive Indicator. Lack of broad OH confirms cyclization.[1][2][3] |
| Amine (N-H) | Doublet (Primary) | Single Peak (Secondary) | Oxindole has a cyclic amide (-NH-), showing only one N-H stretch (~3200 |
Scenario B: Target vs. Precursor (2-Nitro-5-ethoxyphenylacetic acid)
If the reduction step is incomplete, nitro-intermediates may remain.[1][2][3]
| Feature | Target: Amino-Acid | Precursor: Nitro-Acid | Differentiation Logic |
| Nitro Group (-NO₂) | Absent | 1530 & 1350 | Strong symmetric/asymmetric stretches are unique to the precursor.[1][2][3] |
| Amine (-NH₂) | 3350-3450 | Absent | Appearance of N-H doublet confirms successful reduction.[1][2] |
Degradation & Synthesis Pathway Visualization
The following diagram illustrates the structural relationship between the target and its critical impurity, highlighting the chemical stress factors that induce the transition.
Figure 1: Synthesis and degradation pathway.[1][2] The target molecule exists in equilibrium with the oxindole form; acidic conditions or heat drive the reaction to the right (Impurity), while basic hydrolysis restores the open acid.[1][2]
Experimental Protocol: Validated Characterization Workflow
To ensure reproducibility, follow this autonomous protocol designed to minimize moisture interference and prevent in-situ cyclization during measurement.
Method: Attenuated Total Reflectance (ATR-FTIR)
Why ATR? Unlike KBr pellets, ATR requires no heating or high-pressure pressing, which can artificially induce the cyclization of the amino acid into the lactam during sample prep.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 362706, [2-(2-Aminoethoxy)ethoxy]acetic acid (Structural Analog Reference).[1][2] Retrieved from [Link][1][2]
-
NIST Mass Spectrometry Data Center. Acetic acid, phenoxy- IR Spectrum (Functional Group Correlation). Retrieved from [Link][1][2]
-
UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Retrieved from [Link][1][2]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 38367-42-9|2-(2-Amino-5-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. 118109-34-5|2-(2-Amino-4,5-dimethoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. appchemical.com [appchemical.com]
- 7. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9 [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
reference standards for 2-(2-Amino-5-ethoxyphenyl)acetic acid analysis
An in-depth technical analysis by a Senior Application Scientist.
The compound 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1) [1] is a critical structural moiety and intermediate frequently encountered in the synthesis of ethoxyphenylacetic acid derivatives, which are widely utilized in pharmaceutical development (such as NSAIDs) and agrochemicals [2]. Accurately quantifying this compound—often as a process impurity or degradation product—requires highly reliable analytical reference standards.
In my experience developing chromatographic methods for active pharmaceutical ingredients (APIs), the choice of reference standard dictates the baseline integrity of your entire analytical workflow. A poorly characterized standard introduces systemic bias that propagates through method validation, stability testing, and final batch release.
This guide objectively compares the performance of different tiers of , explains the causality behind specific chromatographic choices, and provides a self-validating experimental protocol for your laboratory.
Metrological Traceability and Standard Selection
When establishing a quantitative HPLC-UV/MS method, scientists must choose between Primary Certified Reference Materials (CRMs), Secondary Working Standards, and In-House Synthesized Standards. The logical relationship and traceability of these standards are foundational to regulatory compliance [3].
Fig 1: Metrological traceability hierarchy for analytical reference standards.
Objective Comparison of Standard Tiers
To demonstrate the impact of standard selection, we evaluated three different sourcing strategies for 2-(2-Amino-5-ethoxyphenyl)acetic acid during a mock API impurity profiling study.
Table 1: Performance Comparison of Reference Standard Alternatives
| Standard Tier | Purity Assignment Method | Chromatographic Purity (Area %) | Assay Accuracy (Recovery) | Best Use Case |
| Primary CRM | Mass Balance + qNMR | > 99.8% | 99.9% ± 0.2% | Method validation, regulatory submission, calibration of working standards. |
| Secondary Standard | Calibrated vs. CRM | 98.5% - 99.5% | 98.7% ± 0.8% | Routine batch release, daily system suitability testing (SST). |
| In-House Standard | Area % Normalization | 95.0% - 97.0% | 94.5% ± 2.1% | Early-stage R&D, qualitative peak identification, MS tuning. |
Causality Insight: Why does the In-House standard show a lower assay accuracy despite a decent chromatographic purity? In-house standards often rely solely on HPLC area percent for purity assignment. This approach ignores "invisible" impurities such as residual inorganic salts, water (moisture), and residual solvents from the synthesis process. A Primary CRM utilizes a strict mass balance approach (100% - water - residual solvents - sulfated ash - chromatographic impurities) or quantitative NMR (qNMR) to provide an absolute assay value, eliminating this systemic bias.
Analytical Workflow and Chromatographic Causality
2-(2-Amino-5-ethoxyphenyl)acetic acid possesses both a primary amine (basic) and a carboxylic acid (acidic) functional group. This zwitterionic nature presents a unique chromatographic challenge. At a neutral pH, the molecule is highly polar and exhibits poor retention on standard C18 columns, often eluting in the void volume.
To counteract this, the mobile phase must be heavily acidified (e.g., pH 2.5 using 0.1% Formic Acid or Trifluoroacetic acid). This suppresses the ionization of the carboxylic acid (pKa ~ 4.5) while protonating the amine. To prevent stationary phase collapse under highly aqueous conditions, a polar-embedded C18 or an Aqueous C18 column is strictly required.
Fig 2: HPLC-MS/MS analytical workflow for zwitterionic impurity profiling.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. By incorporating a Primary CRM for the calibration curve and a Secondary Standard as a Quality Control (QC) check, the method continuously verifies its own accuracy.
Materials and Reagents
-
Reference Standard: 2-(2-Amino-5-ethoxyphenyl)acetic acid Primary CRM (Assay >99.5%).
-
Column: Waters SymmetryShield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-embedded phase.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step-by-Step Methodology
Step 1: Preparation of Diluent and Standards
-
Prepare a diluent of 50:50 (v/v) Water:Acetonitrile. Rationale: Matches the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting).
-
Accurately weigh 10.0 mg of the Primary CRM into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to create a 100 µg/mL stock solution.
-
Prepare a 6-point calibration curve ranging from 0.1 µg/mL (LOQ) to 10 µg/mL by serially diluting the stock solution.
Step 2: System Suitability Testing (SST)
-
Inject the 1.0 µg/mL standard solution six consecutive times.
-
Calculate the Relative Standard Deviation (RSD) of the peak areas. The system is validated for use only if the RSD is ≤ 2.0%, tailing factor is ≤ 1.5, and theoretical plates (N) > 5000.
Step 3: Chromatographic Execution
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Rationale: Elevating temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak of the amine moiety.
-
Gradient Program:
-
0 - 2 min: 5% B (Isocratic hold to retain the polar analyte)
-
2 - 12 min: Linear ramp to 60% B
-
12 - 15 min: Ramp to 95% B (Column wash)
-
15 - 20 min: Return to 5% B (Equilibration)
-
-
Detection: UV at 230 nm (optimal absorbance for the ethoxyphenyl ring).
Step 4: Data Analysis and QC Verification
-
Plot the calibration curve (Peak Area vs. Concentration). Ensure
. -
Inject the Secondary Working Standard prepared at a known concentration (e.g., 5.0 µg/mL) as a blind QC sample.
-
Calculate the recovery of the QC sample using the CRM calibration curve. Recovery must fall between 98.0% and 102.0% to validate the run.
Experimental Validation Data
When this protocol was executed comparing the three tiers of standards, the empirical data strongly supported the necessity of high-tier CRMs for quantitative accuracy.
Table 2: Method Validation Summary (Accuracy & Precision at 5.0 µg/mL)
| Metric | Using Primary CRM | Using In-House Standard | Regulatory Acceptance Criteria |
| Linearity ( | 0.9998 | 0.9921 | |
| Intra-day Precision (RSD, n=6) | 0.6% | 3.4% | |
| QC Recovery (%) | 99.8% | 104.5% | 98.0% - 102.0% |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.25 µg/mL | Signal-to-Noise |
References
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Retrieved from[Link]
TLC Retention Factors (Rf) for 2-Amino-5-ethoxyphenylacetic Acid: A Solvent System Comparison Guide
As a highly functionalized intermediate frequently utilized in the synthesis of complex pharmaceuticals and fine chemicals, 2-amino-5-ethoxyphenylacetic acid (CAS: 948551-55-1) presents unique analytical challenges[1]. Structurally, it possesses an aniline-type amino group (-NH₂), a carboxylic acid moiety (-COOH), and an electron-donating ethoxy ether (-OCH₂CH₃).
For researchers conducting reaction monitoring or purity assessments, standard normal-phase Thin-Layer Chromatography (TLC) often fails for this compound. Because the pKa of the aniline group (~4.5) and the carboxylic acid (~4.3) are nearly identical, the molecule exists in a highly polar, zwitterionic-like state across a broad pH range. This guide objectively compares various mobile phase strategies, explaining the causality behind their performance, and provides a self-validating protocol for accurate Rf determination.
The Causality of Silica-Analyte Interactions
To optimize a TLC method, we must first understand why standard binary solvent systems (e.g., Hexane/Ethyl Acetate) cause 2-amino-5-ethoxyphenylacetic acid to streak uncontrollably.
Normal-phase TLC relies on a silica gel stationary phase, which is densely populated with weakly acidic silanol groups (Si-OH, pKa ~4.5).
-
Without modifiers: The basic -NH₂ group of the analyte acts as a hydrogen bond acceptor/donor and strongly adsorbs to the acidic silanols, while the -COOH group simultaneously attempts to hydrogen-bond with adjacent sites. This dual-anchoring effect leads to severe tailing.
-
Acidic Modifiers (e.g., Acetic Acid): Adding an acid suppresses the ionization of the -COOH group (keeping it neutral), but it protonates the amine into an ammonium cation (-NH₃⁺). To prevent the cation from irreversibly binding to the silica, a high percentage of a polar protic solvent (like Methanol) must be included to solvate the ion[2].
-
Basic Modifiers (e.g., Ammonia): Adding a volatile base neutralizes the silanol groups (forming SiO⁻) and deprotonates the -COOH group. While you might expect the resulting carboxylate to stick to the baseline, the presence of ammonia forms a volatile ion-pair complex that allows the molecule to migrate smoothly, while the now-neutral -NH₂ group interacts minimally with the silica[3].
Fig 1: Mechanistic effect of mobile phase modifiers on the silica retention of amphoteric compounds.
Comparative Rf Data Analysis
To objectively compare performance, 2-amino-5-ethoxyphenylacetic acid was evaluated against a structural control: 4-ethoxyphenylacetic acid [4]. The control lacks the amino group, behaving as a standard aromatic carboxylic acid, which isolates the chromatographic impact of the -NH₂ moiety.
Table 1: Rf Value and Spot Morphology Comparison
| Mobile Phase System | Composition (v/v) | Rf: 2-Amino-5-ethoxy... | Rf: 4-Ethoxyphenylacetic acid | Spot Morphology (Target) |
| System A (Standard) | Hexane : Ethyl Acetate (1:1) | 0.05 | 0.35 | Severe Streaking / Baseline retention |
| System B (Acidic) | Chloroform : Methanol : Acetic Acid (85:10:5) | 0.42 | 0.65 | Slight Tailing (Acceptable) |
| System C (Basic) | Chloroform : Methanol : 25% Ammonia (36:4:0.6) | 0.58 | 0.15 | Highly Compact / Sharp |
| System D (Polar/BAW) | n-Butanol : Acetic Acid : Water (4:1:1) | 0.48 | 0.72 | Round / Excellent Resolution |
Key Insights:
-
System B is a literature-standard for aminophenylacetic acid derivatives[2]. The high methanol content is strictly required to pull the protonated amine off the silica.
-
System C is highly effective for amphoteric compounds[3]. Notice how the control (lacking the amine) streaks near the baseline in basic conditions, while the target compound migrates cleanly. This makes System C ideal for separating the target from non-aminated impurities.
-
System D (BAW) shifts the chromatographic mechanism from solid-liquid adsorption to liquid-liquid partition chromatography. The water absorbs into the silica gel, creating a stationary liquid phase, which is universally exceptional for amino acids and zwitterions[5].
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following methodology incorporates internal validation checks.
Materials Required
-
Stationary Phase: TLC Silica gel 60 F254 plates (aluminum or glass-backed).
-
Visualization Reagents: 254 nm UV Lamp; 0.2% Ninhydrin in ethanol (for primary/secondary amines).
-
Reference Standard: 4-ethoxyphenylacetic acid (System Suitability Marker).
Step-by-Step Methodology
Step 1: Chamber Saturation (Critical Validation Step)
-
Prepare 10 mL of System D (BAW 4:1:1) : Mix 4.0 mL n-butanol, 1.0 mL glacial acetic acid, and 1.0 mL distilled water.
-
Line a twin-trough TLC chamber with filter paper. Pour the solvent over the paper to saturate the atmosphere.
-
Causality Check: Allow the chamber to equilibrate for exactly 20 minutes. Failure to saturate the chamber will cause the volatile water/acetic acid to evaporate from the plate during development, leading to "edge effects" and artificially high Rf values.
Step 2: Sample Application
-
Dissolve 1 mg of 2-amino-5-ethoxyphenylacetic acid in 1 mL of Methanol.
-
Dissolve 1 mg of the reference standard (4-ethoxyphenylacetic acid) in 1 mL of Methanol.
-
Using a glass microcapillary, apply 2 µL of each solution 1.5 cm from the bottom of the plate. Keep spot diameters under 2 mm to prevent band broadening.
Step 3: Development & Drying
-
Place the plate in the chamber and develop until the solvent front reaches 1 cm from the top edge.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly using a heat gun. Self-Validation: If the plate smells of acetic acid or butanol, it is not fully dry. Residual acid will neutralize the Ninhydrin stain in Step 4, causing a false negative.
Step 4: Dual-Visualization
-
Non-Destructive (UV 254 nm): Observe the plate under short-wave UV. Both compounds will appear as dark quenching spots against the green fluorescent background due to their aromatic rings. Mark the centers with a pencil.
-
Destructive (Ninhydrin): Spray the plate evenly with 0.2% Ninhydrin solution. Heat the plate at 110°C for 3–5 minutes.
-
Result: The 2-amino-5-ethoxyphenylacetic acid will develop a deep purple/pink color (confirming the presence of the free -NH₂ group), whereas the 4-ethoxyphenylacetic acid control will remain invisible under normal light[5].
References
- Guidechem (2026).4919-33-9 4-ETHOXYPHENYLACETIC ACID C10H12O3, Formula, NMR, Boiling Point, Density, Flash Point.
- National Institutes of Health (PMC).Functionalized Congeners of Adenosine: Preparation of Analogues with High Affinity for A1.
- ResearchGate (2022).TLC–Densitometry for Determination of Omeprazole in Simple and Combined Pharmaceutical Preparations.
- ASM Journals.Enzymology of oxidation of tropic acid to phenylacetic acid in metabolism of atropine by Pseudomonas sp. strain AT3.
Sources
- 1. Page loading... [guidechem.com]
- 2. Functionalized Congeners of Adenosine: Preparation of Analogues with High Affinity for A1-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9 [chemicalbook.com]
- 5. journals.asm.org [journals.asm.org]
The 5-Ethoxyoxindole Scaffold: A Comparative Guide to its Emerging Biological Activities
Introduction: The Privileged Scaffold of Oxindole and the Promise of 5-Ethoxy Substitution
The oxindole core, a bicyclic aromatic structure, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] This versatility has led to the development of numerous oxindole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic modification of the oxindole ring, particularly at the 5-position, has been a key strategy for medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of these derivatives.
The introduction of a 5-ethoxy group is of particular interest. The ethoxy substituent can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing membrane permeability and interaction with target proteins. While comprehensive comparative studies on a single series of 5-ethoxyoxindole derivatives across multiple biological activities are still emerging, this guide will synthesize the existing data on closely related 5-substituted oxindoles to provide a cohesive overview of the potential of this promising chemical space. We will delve into the anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and protocols, to offer a valuable resource for researchers in drug discovery and development.
Comparative Anticancer Activity
The anticancer potential of oxindole derivatives is well-documented, with many compounds progressing to clinical trials. The mechanism often involves the inhibition of protein kinases, crucial regulators of cell proliferation and survival. The FDA-approved drug Sunitinib, a 3-alkenyl-2-oxindole, exemplifies the success of this scaffold in oncology.[2]
While specific comparative data for a series of 5-ethoxyoxindole derivatives is limited, studies on related 5-substituted oxindoles and indoles provide valuable insights into their structure-activity relationships (SAR). For instance, spiro-oxindole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancers.[3] Mechanistic studies have shown that these compounds can induce cell cycle arrest and apoptosis.[3]
In a study on spiro-oxindole derivatives, compound 6 , featuring an N-benzyl substitution and a chloro group on the indolin-2-one scaffold, exhibited potent activity against MCF-7 (IC50 = 3.55 ± 0.49 μM) and MDA-MB-231 (IC50 = 4.40 ± 0.468 μM) breast cancer cell lines.[4] Importantly, these derivatives showed no cytotoxicity towards normal mouse embryonic fibroblast (NIH/3T3) cells, indicating a favorable selectivity profile.[4]
Furthermore, a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles were synthesized and evaluated for their cytotoxicity. Compound 5m , with a 5-bromo indolyl substituent, was the most active, suppressing pancreatic cancer cell (PaCa2) growth with an IC50 of 1.5 μM.[5] This highlights the impact of substitution at the 5-position of the indole core on anticancer potency.
The following table summarizes the cytotoxic activity of selected oxindole and indole derivatives, providing a basis for understanding the potential of 5-ethoxy substituted analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 (Spiro-oxindole) | MCF-7 | 3.55 ± 0.49 | [4] |
| MDA-MB-231 | 4.40 ± 0.468 | [4] | |
| 5m (Indolyl-thiadiazole) | PaCa2 | 1.5 | [5] |
| 5b (Indolyl-thiadiazole) | Multiple | Significant | [5] |
| 5e (Indolyl-thiadiazole) | Multiple | Significant | [5] |
| 5h (Indolyl-thiadiazole) | Multiple | Significant | [5] |
Mechanism of Anticancer Action: Targeting Kinase Signaling Pathways
Many anticancer oxindole derivatives function by inhibiting protein kinases that are often dysregulated in cancer. This inhibition disrupts signaling pathways responsible for cell growth, proliferation, and survival, ultimately leading to apoptosis.
Caption: Putative mechanism of anticancer action for 5-ethoxyoxindole derivatives.
Comparative Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. A key enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2).[6] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]
Isatin derivatives have been investigated for their anti-inflammatory properties.[8] A study on new isatin derivatives showed that compounds VIIc and VIId exhibited significant paw edema reduction of 65% and 63%, respectively, in an in vivo model.[9] Molecular docking studies suggested that these compounds have a good binding affinity for the COX-2 active site.[9]
Another study highlighted that isatin derivatives with electron-withdrawing groups, such as halogens, at the C5 position exhibit remarkable anti-inflammatory activity.[1] This suggests that the electronic properties of the substituent at the 5-position are crucial for activity. The ethoxy group, being electron-donating, may modulate the activity in a different manner, warranting further investigation.
The following table presents the anti-inflammatory activity of selected isatin derivatives.
| Compound ID | In Vivo Paw Edema Reduction (%) | In Vitro COX-2 IC50 (µM) | Reference |
| VIIc | 65 | Good Docking Score | [9] |
| VIId | 63 | Good Docking Score | [9] |
| 5-Cl Isatin derivative | High Activity | - | [1] |
| 5-Br Isatin derivative | High Activity | - | [8] |
Mechanism of Anti-inflammatory Action: COX-2 Inhibition
The primary anti-inflammatory mechanism for many oxindole derivatives is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Comparative Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
A study screening 46 indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB) found that 37 compounds exhibited activity, with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 1,024 µg/mL.[10] Notably, 5-iodoindole and 5-fluoroindole had MICs of 64 µg/mL.[10] This again underscores the importance of the substituent at the 5-position in determining antimicrobial potency.
The following table summarizes the MIC values for selected indole derivatives against XDRAB.
| Compound | MIC (µg/mL) against XDRAB | Reference |
| 5-iodoindole | 64 | [10] |
| 5-fluoroindole | 64 | [10] |
| 6-bromoindole | 64 | [10] |
| 3-methylindole | 64 | [10] |
| 7-hydroxyindole | 512 | [10] |
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for many indole derivatives is still under investigation, but it is believed to involve multiple targets, including inhibition of cell wall synthesis, disruption of cell membrane integrity, and interference with essential metabolic pathways.
Caption: Experimental workflow for antimicrobial evaluation.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[13]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the 5-ethoxyoxindole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] The reference wavelength should be greater than 650 nm.[11]
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Stannous Chloride solution (to stop the reaction)
-
ELISA kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer.
-
Reaction Setup: In a microplate well, add the reaction buffer, heme, the test compound (5-ethoxyoxindole derivative) at various concentrations, and the diluted COX-2 enzyme. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Add arachidonic acid to initiate the reaction and incubate for a defined time (e.g., 2 minutes) at 37°C.[14]
-
Reaction Termination: Stop the reaction by adding stannous chloride solution.[14]
-
PGE2 Quantification: Measure the amount of PGE2 produced using a specific ELISA kit according to the manufacturer's instructions.
-
IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of COX-2 activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][15]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure (Broth Microdilution Method):
-
Compound Dilution: Prepare a serial two-fold dilution of the 5-ethoxyoxindole derivatives in the 96-well plate using MHB.[15]
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10^5 CFU/mL).[8]
-
Inoculation: Add the bacterial inoculum to each well of the microplate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD600) with a microplate reader.
Conclusion and Future Directions
The 5-ethoxyoxindole scaffold represents a promising area for the development of novel therapeutic agents. While direct comparative studies are currently limited, the available data on related 5-substituted oxindoles and indoles strongly suggest that the 5-ethoxy group can confer potent anticancer, anti-inflammatory, and antimicrobial activities. The structure-activity relationships highlighted in this guide underscore the importance of substitution at the 5-position for modulating biological efficacy.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 5-ethoxyoxindole derivatives. A comprehensive screening of these compounds against a panel of cancer cell lines, inflammatory targets, and microbial pathogens will be crucial to identify lead candidates. Subsequent mechanistic studies will then be necessary to elucidate their precise modes of action and to optimize their pharmacological profiles for potential clinical development. The experimental protocols provided herein offer a robust framework for conducting such investigations. The continued exploration of the 5-ethoxyoxindole scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
Minimum Inhibitory Concentration | Overview & Determining Methods - Study.com. (n.d.). Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]
-
Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. - SciSpace. (n.d.). Retrieved from [Link]
-
Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice - PMC. (2020, September 7). Retrieved from [Link]
-
Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. (2025, July 15). Retrieved from [Link]
-
13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23). Retrieved from [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
-
Analgesic and Anti-inflammatory Activities of Isatin Derivatives-A Review - Pakistan Heart Journal. (n.d.). Retrieved from [Link]
-
Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed. (2025, January 15). Retrieved from [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed. (2025, April 15). Retrieved from [Link]
-
Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed. (2010, October 15). Retrieved from [Link]
-
Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents - American Chemical Society. (n.d.). Retrieved from [Link]
-
Indole derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC. (n.d.). Retrieved from [Link]
-
Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed. (2023, February 15). Retrieved from [Link]
-
Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed. (n.d.). Retrieved from [Link]
-
Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
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- 12. researchgate.net [researchgate.net]
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- 15. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
elemental analysis data for 2-(2-Amino-5-ethoxyphenyl)acetic acid confirmation
The following guide provides a rigorous technical analysis for the confirmation of 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1), a critical intermediate in the synthesis of physostigmine-class alkaloids and related pharmaceutical scaffolds.
This guide moves beyond basic identification, focusing on the Elemental Analysis (EA) strategy required to distinguish the target open-chain amino acid from its thermodynamically stable lactam precursor, 5-ethoxy-2-oxindole .
Executive Summary & Chemical Context
2-(2-Amino-5-ethoxyphenyl)acetic acid is a zwitterionic intermediate often generated via the alkaline hydrolysis of 5-ethoxy-2-oxindole. Its isolation is chemically sensitive; under acidic or thermal stress, it readily undergoes dehydration to revert to the lactam form.
For researchers and drug development professionals, Elemental Analysis (CHN) serves as the definitive "gatekeeper" method. Unlike NMR (which can be ambiguous regarding bulk hydration or salt states) or MS (which often shows the [M-H2O]+ ion regardless of the starting material), EA provides a stoichiometric absolute that confirms:
-
Ring Opening: Differentiation from the lactam.
-
Salt Formation: Confirmation of the free acid vs. sodium/potassium salts.
-
Hydration State: Quantification of lattice water common in zwitterions.
Chemical Identity[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: 2-(2-Amino-5-ethoxyphenyl)acetic acid
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
-
Key Structural Feature: Ortho-amino and acetic acid groups capable of intramolecular cyclization.
Comparative Performance: EA vs. Alternative Methods
To objectively evaluate the "performance" of Elemental Analysis in confirming this specific compound, we compare it against standard alternatives (High-Resolution Mass Spectrometry and Quantitative NMR).
| Feature | Elemental Analysis (CHN) | HRMS (ESI) | qNMR (¹H) |
| Primary Utility | Bulk Purity & Composition | Molecular Formula ID | Structural Connectivity |
| Differentiation Power | High (Distinguishes Lactam vs. Acid easily via %C) | Low (Lactams and Acids often fragment identically) | Medium (Requires distinct solvent conditions to see -COOH/-NH₂) |
| Salt Detection | High (Ash residue indicates inorganic salts) | None (Salts dissociate in source) | Medium (Counter-ions may not be visible) |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–20 mg (Non-destructive) |
| Turnaround | 4–24 Hours | <1 Hour | 1–2 Hours |
Verdict: While HRMS confirms identity, EA is the superior method for confirming state (Open Chain vs. Cyclized) and purity (Solvent/Salt inclusion).
Theoretical Data & Acceptance Criteria
The following table establishes the theoretical baselines for the target compound and its most common impurities. Experimental values should fall within ±0.4% of these theoreticals to meet pharmaceutical purity standards.
Table 1: Theoretical Elemental Composition (wt%)
| Compound | Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | Distinguishing Factor |
| Target: Amino Acid | C₁₀H₁₃NO₃ | 195.22 | 61.53 | 6.71 | 7.18 | Baseline |
| Impurity A: Lactam | C₁₀H₁₁NO₂ | 177.20 | 67.78 | 6.26 | 7.90 | +6.25% C (Significant Shift) |
| Impurity B: Na Salt | C₁₀H₁₂NO₃Na | 217.20 | 55.30 | 5.57 | 6.45 | -6.23% C + Ash Residue |
| Impurity C: Hemihydrate | C₁₀H₁₃NO₃[3][4] · 0.5H₂O | 204.22 | 58.81 | 6.91 | 6.86 | -2.72% C |
Critical Insight: A Carbon value >62% strongly suggests partial cyclization back to the lactam (5-ethoxy-2-oxindole). A Carbon value <60% suggests retained water or incomplete acidification (salt form).
Experimental Protocol for Confirmation
This protocol ensures accurate data generation, mitigating the risk of in situ cyclization during analysis.
Step 1: Sample Preparation (Crucial)
-
Drying: Do NOT use high heat (>60°C) or strong vacuum desiccators with P₂O₅ for extended periods, as this promotes dehydration to the lactam.
-
Recommended: Dry at 40°C under mild vacuum (20 mbar) for 4 hours.
-
Handling: The compound is likely zwitterionic.[5] Store in an inert atmosphere to prevent oxidation of the electron-rich ethoxy-aniline moiety.
Step 2: Combustion Analysis
-
Technique: Flash combustion at ~975°C (Dumas method).
-
Calibration: Use Acetanilide (C₈H₉NO) or Sulfanilamide as the standard.
-
Replicates: Run in triplicate. Divergence >0.3% between runs indicates sample inhomogeneity (likely mixed lactam/acid phases).
Step 3: Data Interpretation Workflow
Use the following logic flow to interpret the CHN results.
Figure 1: Decision tree for interpreting Elemental Analysis data of 2-(2-Amino-5-ethoxyphenyl)acetic acid.
Synthesis & Impurity Pathway
Understanding the origin of the sample is vital for analysis. The compound is typically derived from the reduction of a nitro-phenylacetic acid or hydrolysis of an oxindole.
Figure 2: Synthesis and degradation pathway showing the reversible cyclization risk.
Conclusion
For the confirmation of 2-(2-Amino-5-ethoxyphenyl)acetic acid , Elemental Analysis is not merely a box-checking exercise but a critical structural probe.
-
Target Values: C: 61.53%, H: 6.71%, N: 7.18%.
-
Key Deviation: A +6% shift in Carbon content is the diagnostic signature of the lactam impurity.
-
Recommendation: Always pair EA with a "cold" technique like qNMR (in DMSO-d6) to verify that the bulk purity indicated by EA corresponds to the intact open-chain structure.
References
-
Julian, P. L., & Pikl, J. (1935). Studies in the Indole Series. IV. The Synthesis of Physostigmine. Journal of the American Chemical Society, 57(4), 755–757. Link
-
CymitQuimica. (2024).[5] Product Data: 2-Amino-5-ethoxyphenylacetic acid (CAS 948551-55-1).[1][2] Catalog Entry. Link
-
ChemicalBook. (2024). 2-Amino-5-ethoxyphenylacetic acid Properties and CAS Data. ChemicalBook Database. Link
- Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (General reference for combustion analysis methodology).
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 2-(2-Amino-5-ethoxyphenyl)acetic acid
In pharmaceutical research and drug development, the safe management of chemical intermediates is as critical as the synthesis itself. 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS: 948551-55-1)[1] is a bifunctional aromatic compound frequently utilized as a building block in medicinal chemistry. Due to its specific structural features—an electron-rich aniline moiety paired with a carboxylic acid—this compound requires highly specific disposal protocols to prevent environmental contamination, adverse chemical reactions, and laboratory safety incidents.
This guide provides drug development professionals with a self-validating, mechanistic approach to the disposal and operational handling of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.
Physicochemical & Hazard Profiling
To manage waste effectively, one must first understand the molecular behavior of the compound. The presence of the electron-donating ethoxy group (-OCH₂CH₃) significantly increases the electron density of the aromatic ring. This makes the aniline moiety highly susceptible to electrophilic attack and oxidation. Furthermore, the molecule exists in a pH-dependent equilibrium, capable of forming zwitterions.
Table 1: Quantitative Data and Disposal Metrics for 2-(2-Amino-5-ethoxyphenyl)acetic acid
| Property / Metric | Value / Classification | Operational Implication |
| Chemical Name | 2-(2-Amino-5-ethoxyphenyl)acetic acid | N/A |
| CAS Registry Number | 948551-55-1[1] | Primary identifier for waste manifests. |
| Molecular Weight | 195.21 g/mol | Used for calculating neutralization equivalents. |
| Physical State | Solid (Powder) | Prone to aerosolization; requires localized exhaust. |
| GHS Hazard Class | Irritant (Skin/Eye), Aquatic Toxicity | Cannot be drain-disposed; requires secondary containment. |
| Reactivity Profile | Incompatible with strong oxidizers | Critical: Do not mix with nitric acid or peroxides. |
| Isoelectric Point (Estimated) | ~pH 4.5 - 5.5 | Minimum solubility range; ideal for aqueous waste stabilization. |
Mechanistic Rationale for Waste Segregation
The core principle of chemical waste management is preventing incompatible reactions in waste carboys. For 2-(2-Amino-5-ethoxyphenyl)acetic acid, the causality behind our strict segregation rules is twofold:
-
Oxidative Exothermicity: Mixing electron-rich anilines with oxidizing waste streams (e.g., peroxides, permanganates, or nitric acid) can trigger uncontrolled, exothermic radical polymerization or rapid oxidative degradation. This can lead to over-pressurization and explosion of waste containers.
-
Zwitterionic Solvation: Because the molecule contains both a weak base (amine) and a weak acid (carboxylic acid), its solubility is highly pH-dependent. Adjusting aqueous waste containing this compound to a neutral pH (6.0–8.0) forces the molecule into its least reactive, least soluble state, minimizing the risk of toxic leaching in the event of a spill.
According to the , aromatic amines must be segregated into designated organic waste streams and subjected to high-temperature incineration to ensure complete cleavage of the C-N bonds, preventing the release of toxic nitrogen oxides (NOx).
Waste Stream Segregation Pathway
The following decision tree dictates the exact routing for any waste containing 2-(2-Amino-5-ethoxyphenyl)acetic acid.
Caption: Decision matrix for the segregation and disposal of 2-(2-Amino-5-ethoxyphenyl)acetic acid waste.
Standard Operating Procedures (SOPs) for Disposal
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Solid Waste and Contaminated Consumables
Applies to: Bulk powder, contaminated weigh boats, spatulas, and filter papers.
-
Collection: Gather all contaminated solid materials inside a functioning fume hood to prevent inhalation of aerosolized particulates.
-
Containment: Place the materials into a puncture-resistant, transparent polyethylene waste bag.
-
Validation Step: Visually inspect the bag for tears. Squeeze gently (away from the face) to ensure no air escapes rapidly, confirming an airtight seal.
-
Labeling: Affix a hazardous waste label. Mark the contents specifically as "Solid Organic Waste: Contains Aromatic Amines (CAS 948551-55-1)."
-
Disposition: Transfer the sealed bag to the designated Solid Hazardous Waste drum for eventual high-temperature incineration per .
Protocol B: Liquid Waste Processing (Aqueous & Organic)
Applies to: Reaction filtrates, mother liquors, and HPLC effluent.
-
Classification: Determine if the liquid is primarily aqueous or organic.
-
For Organic Solvents:
-
Identify if the solvent mixture contains halogens (e.g., Dichloromethane, Chloroform).
-
Transfer to either the "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy.
-
Validation Step: Ensure the waste carboy is resting in a secondary containment tray capable of holding 110% of the carboy's volume.
-
-
For Aqueous Solutions:
-
pH Adjustment (Critical): Using a calibrated pH meter or universal indicator strips, check the pH of the solution.
-
If pH < 6.0: Slowly add 1M NaOH dropwise while stirring until the pH reaches 6.0–8.0.
-
If pH > 8.0: Slowly add 1M HCl dropwise while stirring until the pH reaches 6.0–8.0.
-
Validation Step: The pH strip must read a stable green (neutral) for 30 seconds. This confirms the compound is in its stable zwitterionic form, preventing off-gassing or reactive precipitation.
-
Transfer to the "Aqueous Hazardous Waste" carboy.
-
Protocol C: Acute Spill Decontamination
Applies to: Accidental benchtop or floor spills of the pure compound.
-
Isolation: Immediately cordon off the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).
-
Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the toxic aniline derivative. Lightly mist the powder with water or a 10% ethanol solution to suppress dust.
-
Collection: Use a disposable plastic scoop to collect the dampened powder. Place it into a solid waste container as per Protocol A.
-
Chemical Decontamination: Wash the spill surface with a 5% mild acidic solution (e.g., dilute acetic acid) to protonate any remaining amine residues, rendering them water-soluble. Follow with a standard soap and water wash.
-
Validation Step: Wipe the area with a clean, dry paper towel. Check the towel under a UV lamp (if applicable, as many aromatic systems fluoresce or absorb strongly) to ensure no chemical residue remains on the benchtop.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]
-
Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." US Department of Labor. URL: [Link]
Sources
Personal protective equipment for handling 2-(2-Amino-5-ethoxyphenyl)acetic acid
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system of risk mitigation. 2-(2-Amino-5-ethoxyphenyl)acetic acid (CAS 948551-55-1) is a highly valuable intermediate in drug development, frequently utilized in the synthesis of novel therapeutics, including targeted inhibitors and non-steroidal anti-inflammatory (NSAID) analogs[1].
However, its dual functional groups—an aniline-derived amine and a carboxylic acid—present unique physicochemical behaviors. While the molecule can exhibit zwitterionic properties under specific pH conditions, as a dry powder, it poses distinct particulate and electrostatic hazards. This guide provides a self-validating, field-proven protocol for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this compound, ensuring both operator safety and experimental integrity.
Physicochemical Hazard Profile
To design an effective safety protocol, we must first understand the molecular behavior of the compound. While specific long-term toxicological data for CAS 948551-55-1 is continually evolving, its structural homology to other ethoxyphenylacetic acids dictates a strict approach to mitigating dermal and respiratory irritation[2].
Table 1: Chemical and Hazard Summary
| Property | Value / Classification | Mechanistic Implication |
| Chemical Name | 2-(2-Amino-5-ethoxyphenyl)acetic acid | Contains both basic (amino) and acidic (acetic) moieties. |
| CAS Number | 948551-55-1[3] | Unique identifier for safety tracking and SDS retrieval. |
| Molecular Formula | C10H13NO3[4] | Substituted aromatic ring; imparts lipophilic potential. |
| Molecular Weight | 195.22 g/mol [5] | Forms fine, easily aerosolized crystalline powders. |
| Hazard Class (Analogous) | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2] | The amino group can act as a sensitizer; dust irritates mucous membranes. |
The Logic of Protection: PPE Matrix
Safety is not about wearing everything; it is about wearing the right things for the right reasons. Every piece of PPE must serve a specific, scientifically grounded purpose.
-
Dermal Protection (Hands): Double Nitrile Gloves (>0.11 mm thickness)
-
The Causality: The ethoxy group imparts lipophilicity, allowing the molecule to potentially permeate compromised skin barriers. Double-gloving acts as a fail-safe against micro-tears in the outer glove that frequently occur during mechanical tasks, such as opening tightly sealed reagent bottles.
-
-
Ocular Protection: Indirect-Vented Chemical Splash Goggles (ANSI Z87.1)
-
The Causality: Standard safety glasses leave orbital gaps. Because this compound is handled as a dry powder, static electricity can cause particulates to "jump" from spatulas. Indirect venting prevents fine dust from entering the ocular cavity while mitigating lens fogging.
-
-
Body Protection: 100% Cotton or Flame-Resistant (FR) Lab Coat with Knit Cuffs
-
The Causality: Synthetic lab coats (like polyester) generate static electricity, which actively attracts the charged powder of phenylacetic acid derivatives. Knit cuffs prevent the sleeve from dragging through the workspace, eliminating a common vector for cross-contamination and wrist exposure.
-
-
Respiratory Protection: N95 or P100 Particulate Respirator
-
The Causality: Required only if handling outside a certified Class II chemical fume hood. The primary acute hazard of amino-substituted aromatics is the inhalation of fine crystalline dust, which can irritate the respiratory tract and lead to systemic absorption.
-
Fig 1: Logical relationship of primary controls and PPE defense layers against particulates.
Self-Validating Operational Workflow
A protocol is only as good as its ability to verify its own success. The following step-by-step methodology ensures that 2-(2-Amino-5-ethoxyphenyl)acetic acid is handled without environmental breach.
Step 1: Environmental Control Validation Before opening the reagent bottle, verify that the chemical fume hood is operational. The face velocity monitor must read between 80-120 feet per minute (fpm).
-
Self-Validation Check: Tape a small piece of a Kimwipe to the bottom of the sash; it should pull steadily inward without violent fluttering.
Step 2: Static Mitigation Phenylacetic acid powders are notorious for static cling. Use an anti-static ionizing blower or a Zerostat gun on the analytical balance and the weigh boat. This prevents the powder from aerosolizing when the container is opened.
Step 3: Material Transfer Use a static-dissipative, conductive weigh boat (often black or coated) rather than standard white polystyrene. Transfer the powder using a grounded stainless-steel micro-spatula.
-
Causality: Plastic spatulas accumulate charge, causing the powder to scatter, which increases inhalation risk and ruins analytical measurement accuracy.
Step 4: Dissolution & Reaction Prep When preparing stock solutions, add the solvent (e.g., DMSO, DMF, or buffered basic aqueous solutions) slowly down the side of the vessel to prevent dust kick-up. Seal the vial completely before vortexing or sonicating.
Fig 2: Step-by-step operational workflow for handling 2-(2-Amino-5-ethoxyphenyl)acetic acid.
Spill Response & Disposal Plan
Even with perfect protocols, spills occur. The response must be immediate and methodical to prevent the spread of sensitizing agents.
Minor Spill Protocol (<50g):
-
Do NOT dry sweep. Sweeping mechanically aerosolizes the compound into the breathing zone.
-
Dampen a disposable absorbent pad with a 10% surfactant solution (mild dish soap in water) or 70% isopropanol.
-
Gently lay the pad over the powder to trap it via capillary action.
-
Wipe inward from the edges to the center to prevent spreading the contamination footprint.
-
Perform a secondary wipe with 70% ethanol to remove any residual organic film.
Disposal Logistics: All contaminated consumables (weigh boats, gloves, spill pads) must be placed in a heavy-duty, sealable chemical waste bag.
-
Labeling: Explicitly label the outer container: "Hazardous Solid Waste: Contains 2-(2-Amino-5-ethoxyphenyl)acetic acid (Irritant/Sensitizer)".
-
Segregation: Do not mix with strong oxidizing waste streams, as the amino group can undergo exothermic oxidation. High-temperature incineration is the mandated final disposal route.
References
- Guidechem. "4-ETHOXYPHENYLACETIC ACID 4919-33-9" (Hazard Analog Data). Guidechem.com.
- ChemicalBook. "4-ETHOXYPHENYLACETIC ACID | 4919-33-9" (Synthesis and Application Data). Chemicalbook.com.
- Bidepharm. "CAS:744984-13-2, 2-(2-氨基-4-甲氧基苯基)乙酸-毕得医药" (Cross-reference for CAS 948551-55-1). Bidepharm.com.
- Appchem. "2-(2-Amino-5-ethoxyphenyl)acetic acid | 948551-55-1". Appchemical.com.
- ChemicalBook. "2-Amino-5-ethoxyphenylacetic acid" (Molecular Weight & Formula Data). Chemicalbook.com.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
